2,4'-Methylenedianiline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]aniline | |
|---|---|---|
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InChI |
InChI=1S/C13H14N2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8H,9,14-15H2 | |
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InChI Key |
UTNMPUFESIRPQP-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)N)N | |
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Molecular Formula |
C13H14N2 | |
| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |
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DSSTOX Substance ID |
DTXSID9051616 | |
| Record name | 2,4'-Methylenedianiline | |
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Molecular Weight |
198.26 g/mol | |
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Physical Description |
Leaflets. (NTP, 1992), Solid; [CAMEO] | |
| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | 2,4'-Methylenedianiline | |
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Boiling Point |
432 °F at 9 mmHg (NTP, 1992) | |
| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |
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CAS No. |
1208-52-2 | |
| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | 2-[(4-Aminophenyl)methyl]benzenamine | |
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| Record name | 2,4'-Methylenedianiline | |
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| Record name | Benzenamine, 2-[(4-aminophenyl)methyl]- | |
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| Record name | 2,4'-Methylenedianiline | |
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| Record name | 2,4'-methylenedianiline | |
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| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |
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| Record name | 2,4'-METHYLENEDIANILINE | |
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Melting Point |
190 to 192 °F (NTP, 1992) | |
| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4'-Methylenedianiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4'-Methylenedianiline (2,4'-MDA), an isomer of methylenedianiline, is a significant compound in industrial chemistry and a potential impurity in various chemical processes. A thorough understanding of its synthesis and a comprehensive characterization are crucial for quality control, regulatory compliance, and safety assessment in research and drug development. This technical guide provides a detailed overview of the synthesis of 2,4'-MDA via the acid-catalyzed condensation of aniline and formaldehyde, along with a multi-faceted analytical approach for its characterization. Detailed experimental protocols for synthesis and characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), are presented. Quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate comprehension.
Introduction
Methylenedianiline (MDA) isomers are primarily produced through the acid-catalyzed reaction of aniline with formaldehyde.[1] The distribution of the resulting isomers, including 2,4'-MDA, 4,4'-MDA, and 2,2'-MDA, is influenced by reaction conditions such as temperature, pressure, and the molar ratio of reactants.[2] The selective synthesis and accurate characterization of each isomer are essential for understanding their individual properties and potential impacts. This guide focuses specifically on the synthesis and detailed characterization of the 2,4'-isomer.
Synthesis of this compound
The synthesis of 2,4'-MDA is typically achieved through the condensation of aniline and formaldehyde in the presence of an acid catalyst, such as hydrochloric acid.[1][2] The reaction proceeds through the formation of an aminal intermediate, which then rearranges to form the various MDA isomers. While the 4,4'-isomer is often the major product, the formation of the 2,4'-isomer can be significant and its proportion can be influenced by the reaction parameters.[2] A general laboratory procedure is outlined below.
Experimental Protocol: Synthesis of Methylenedianiline Isomers
Materials:
-
Aniline
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Toluene
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add aniline and a calculated amount of hydrochloric acid to form aniline hydrochloride.
-
Slowly add the formaldehyde solution to the stirred aniline hydrochloride mixture while maintaining the temperature at a controlled level, typically between 30-60°C.
-
After the addition is complete, the reaction mixture is heated to a higher temperature, for instance, 80-90°C, and stirred for several hours to promote the condensation and rearrangement reactions.[3]
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a sodium hydroxide solution to a pH of 7.
-
The organic layer containing the MDA isomers is separated. The aqueous layer may be extracted with an organic solvent like toluene to recover any dissolved product.
-
The combined organic layers are washed with water to remove any remaining salts and then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield a mixture of MDA isomers.
Purification: Separation of the 2,4'-MDA isomer from the mixture can be achieved by techniques such as fractional crystallization or column chromatography.
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is employed for the unambiguous identification and quantification of 2,4'-MDA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 6.5-7.5 ppm) due to the protons on the two differently substituted benzene rings.
-
Methylene Protons: A singlet for the -CH₂- bridge, expected to appear around 3.8-4.0 ppm.
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the aromatic region (typically 110-150 ppm), with carbons attached to the nitrogen atoms appearing at lower field.
-
Methylene Carbon: A signal for the -CH₂- carbon, expected around 40 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Instrument: FTIR Spectrometer Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a thin pellet, or analyzed as a thin film on a salt plate. Analysis: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands for 2,4'-MDA:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary Amine |
| 3050 - 3000 | C-H stretching (aromatic) | Aromatic Ring |
| 2920 - 2850 | C-H stretching (methylene) | -CH₂- |
| 1620 - 1580 | N-H bending (scissoring) and C=C stretching (aromatic) | Amine & Aromatic |
| 1520 - 1480 | C=C stretching (aromatic) | Aromatic Ring |
| 1350 - 1250 | C-N stretching | Aromatic Amine |
| 850 - 750 | C-H out-of-plane bending (aromatic substitution pattern) | Aromatic Ring |
Note: The exact positions of the peaks can vary slightly depending on the sample state and intermolecular interactions.[4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis. Aromatic amines typically exhibit characteristic absorption bands in the UV region.
Instrument: UV-Vis Spectrophotometer Sample Preparation: A dilute solution of 2,4'-MDA is prepared in a suitable UV-transparent solvent (e.g., methanol or acetonitrile). Analysis: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.
For comparison, 4,4'-methylenedianiline in methanol shows an absorption maximum at 243 nm and a weaker maximum at 289 nm.[6] Similar absorption features are expected for 2,4'-MDA.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying components in a mixture. The gas chromatograph separates the isomers, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.
Instrument: Gas Chromatograph coupled to a Mass Spectrometer Column: A non-polar or medium-polarity capillary column suitable for separating aromatic amines. Injection: A small volume of a dilute solution of the sample in a volatile solvent is injected. GC Program: A temperature program is used to elute the components based on their boiling points and interactions with the column. MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.
Fragmentation Pattern of MDA Isomers: The mass spectra of MDA isomers are characterized by a molecular ion peak (M⁺) at m/z 198. A key fragment ion for MDA isomers is observed at m/z 106.[7] The relative intensities of the molecular ion and fragment ions can differ between the isomers, aiding in their differentiation.[7][8][9] The fragmentation of 2,4'-MDA, like its isomers, is expected to show a prominent fragment at m/z 106, which can be a base peak.[7]
Data Presentation
The following tables summarize the key quantitative data for the characterization of this compound.
Table 1: Expected NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H | 6.5 - 7.5 | m | Aromatic protons |
| ¹H | ~3.8 - 4.0 | s | -CH₂- protons |
| ¹H | Variable | br s | -NH₂ protons |
| ¹³C | 110 - 150 | Aromatic carbons | |
| ¹³C | ~40 | -CH₂- carbon |
Table 2: Key FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching |
| 3050 - 3000 | Aromatic C-H stretching |
| 2920 - 2850 | Methylene C-H stretching |
| 1620 - 1580 | N-H bending and Aromatic C=C stretching |
| 1350 - 1250 | Aromatic C-N stretching |
Table 3: GC-MS Fragmentation Data for Methylenedianiline Isomers
| m/z | Assignment | Relative Abundance for 2,4'-MDA |
| 198 | Molecular Ion [M]⁺ | Moderate |
| 106 | [C₇H₈N]⁺ fragment | High (often base peak) |
Visualizations
The following diagrams illustrate the synthesis and characterization workflows.
References
- 1. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101326153B - Process for preparing diaminodiphenylmethane - Google Patents [patents.google.com]
- 3. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry and Tandem Mass Spectrometry: IV. 3-Ring and 4-Ring Isomers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2,4'-Methylenedianiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4'-Methylenedianiline (2,4'-MDA). Due to the limited availability of published experimental spectra for this specific isomer, this guide combines available mass spectrometry data with predicted infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic characteristics based on established principles for aromatic amines. Detailed experimental protocols for acquiring such data are also provided.
Mass Spectrometry (MS)
Mass spectrometry of this compound has been reported, particularly using electrospray ionization (ESI). The data reveals characteristic fragmentation patterns that can be used for its identification.
Table 1: Mass Spectrometry Data for this compound
| m/z (Da) | Proposed Fragment/Ion | Notes |
| 199 | [M+H]⁺ | The protonated molecular ion. |
| 106 | [C₇H₈N]⁺ | A major fragment ion, the formation of which is a key characteristic in the mass spectrum of methylenedianiline isomers.[1] |
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |
| 2950 - 2850 | C-H Stretch | Methylene (-CH₂-) | Medium |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium to Strong |
| 1600 - 1475 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H and ¹³C NMR data for this compound are not widely published. However, the chemical shifts can be predicted based on the analysis of similar aromatic amines and the electronic environment of the protons and carbons in the molecule.[7]
Table 3: Predicted ¹H NMR Spectroscopy Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 8.0 | Multiplet | 8H | Aromatic protons (Ar-H) |
| ~ 3.9 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~ 3.5 - 5.0 | Broad Singlet | 4H | Amine protons (-NH₂) |
Note: The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.
Table 4: Predicted ¹³C NMR Spectroscopy Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 120 - 150 | Aromatic carbons (Ar-C)[7][8] |
| ~ 40 | Methylene carbon (-CH₂-) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic amine like this compound.
a) KBr Pellet Method [9]
-
Sample Preparation: Finely grind approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
b) Attenuated Total Reflectance (ATR) Method [9][10][11][12]
-
Sample Placement: Place a small amount of solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Run the FTIR analysis.
-
Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
-
Filtration: Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.
-
Data Acquisition:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tuning: Tune the probe to the appropriate nucleus (¹H or ¹³C).
-
Acquisition: Set the appropriate spectral parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.
-
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable organic solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of around 10-100 µg/mL with the same solvent or a mixture of solvents compatible with electrospray ionization.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a suitable m/z range to observe the protonated molecular ion and its fragments. For tandem mass spectrometry (MS/MS), select the [M+H]⁺ ion (m/z 199) and subject it to collision-induced dissociation to observe the fragmentation pattern.
Visualizations
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Relationship between structural features and expected spectroscopic data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
- 11. labcompare.com [labcompare.com]
- 12. edinst.com [edinst.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,4'-Methylenedianiline (2,4'-MDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4'-Methylenedianiline (2,4'-MDA), an isomer of methylenedianiline, is a compound of significant interest in industrial chemistry and toxicology. While less studied than its 4,4'-isomer, a thorough understanding of its physical and chemical properties is crucial for its safe handling, analysis, and for predicting its environmental fate and biological interactions. This technical guide provides a detailed overview of the known physical and chemical characteristics of 2,4'-MDA, outlines standard experimental protocols for its analysis, and presents a proposed metabolic pathway based on current toxicological knowledge.
Physical and Chemical Properties
The physical and chemical properties of 2,4'-MDA are summarized in the tables below. It is important to note that while some data are from experimental measurements, others are estimations based on computational models.
Table 1: Physical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₄N₂ | - |
| Molecular Weight | 198.26 g/mol | - |
| Appearance | Solid | [1] |
| Melting Point | 88.5 °C | Experimental |
| Boiling Point | ~325.59 °C | Rough Estimate |
| Density | ~0.9827 g/cm³ | Rough Estimate |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | Experimental |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Source/Method |
| pKa | ~4.79 ± 0.10 | Predicted |
| LogP | 1.55 | Experimental (for 4,4'-MDA)[2] |
| Vapor Pressure | 2.87 x 10⁻⁸ hPa at 25°C | Experimental (for 4,4'-MDA)[2] |
| Stability | Stable. Combustible. Incompatible with oxidizing agents. | Experimental |
| Mass Spectrometry | Base peak at m/z 106 in tandem MS.[3] | ESI-MS/MS[3] |
Experimental Protocols
Detailed experimental protocols for the characterization of 2,4'-MDA are outlined below. These are generalized procedures based on standard analytical techniques for aromatic amines.
Chromatographic Analysis
2.1.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify 2,4'-MDA in a sample matrix.
-
Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.
-
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture). For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]
-
Chromatographic Conditions:
-
Detection:
-
UV Detection: Monitor the absorbance at a wavelength where 2,4'-MDA has a strong absorbance, typically around 240-250 nm.
-
Mass Spectrometry (LC-MS): Use electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺ and its characteristic fragment ions.[3]
-
-
2.1.2. Gas Chromatography (GC)
-
Objective: To separate and quantify 2,4'-MDA, often after derivatization.
-
Instrumentation: A GC system with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Methodology:
-
Sample Preparation and Derivatization: Due to the polarity of the amine groups, derivatization is often required to improve chromatographic performance.[6] A common derivatizing agent is heptafluorobutyric anhydride (HFBA).[7] The sample is extracted into an organic solvent, the derivatizing agent is added, and the mixture is heated.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or nitrogen.
-
Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.
-
-
Detection:
-
FID: Provides a general response to organic compounds.
-
MS (GC-MS): Provides mass spectral data for identification and quantification.
-
-
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of 2,4'-MDA.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum. The aromatic region (typically 6.5-8.0 ppm) will show a complex splitting pattern corresponding to the protons on the two differently substituted benzene rings. The methylene bridge protons will appear as a singlet around 3.8-4.0 ppm. The amine protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule, providing information about the carbon skeleton. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[9]
-
-
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in 2,4'-MDA.
-
Instrumentation: An FTIR spectrometer.
-
Methodology:
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.[10]
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine groups.[11]
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands below 3000 cm⁻¹ for the methylene bridge.
-
C=C stretching (aromatic): Bands in the region of 1500-1600 cm⁻¹.[11]
-
C-N stretching: Bands in the region of 1250-1350 cm⁻¹.
-
-
Mandatory Visualizations
Proposed Metabolic Pathway of 2,4'-MDA
The metabolic fate of 2,4'-MDA is not as extensively studied as that of the 4,4'-isomer. However, based on the known metabolism of aromatic amines, a plausible pathway involves N-acetylation and N-oxidation. The following diagram illustrates this proposed pathway. The hepatotoxicity of 4,4'-MDA has been linked to its metabolic activation.[12]
Caption: Proposed metabolic pathway of 2,4'-MDA.
Analytical Workflow for the Characterization of 2,4'-MDA
The following diagram outlines a logical workflow for the comprehensive analytical characterization of a sample suspected to contain 2,4'-MDA.
Caption: Analytical workflow for 2,4'-MDA characterization.
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in their work with this compound. The proposed metabolic pathway and analytical workflow offer a framework for further investigation into its toxicological profile and for its reliable detection and characterization. As research on MDA isomers continues, it is anticipated that more precise data and a deeper understanding of their biological activities will emerge.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated liquid chromatography/tandem mass spectrometry method for 4,4'-methylenedianiline quantitation in human urine as a measure of 4,4'-methylene diphenyl diisocyanate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. osha.gov [osha.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
An In-depth Technical Guide to 2,4'-Methylenedianiline: CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4'-Methylenedianiline (2,4'-MDA) is an aromatic amine, an isomer of the more industrially common 4,4'-Methylenedianiline. It is primarily used in research and as a chemical intermediate. Understanding its chemical properties, toxicological profile, and safe handling procedures is critical for professionals working with this compound. This guide provides a comprehensive overview of this compound, with a focus on its CAS number, safety data, and the experimental basis for its toxicological assessment.
Chemical Identification and Properties
This compound is one of six isomers of methylenedianiline, which are diphenylmethane compounds with an amino group on each benzene ring.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 2',4-Bis(aminophenyl)methane; 2,4'-Diaminodiphenylmethane; 2,4'-Diphenylmethanediamine | [2][3] |
| CAS Number | 1208-52-2 | [2][3][4] |
| Molecular Formula | C13H14N2 | [3] |
| Molecular Weight | 198.26 g/mol | [3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid, leaflets | [3][5] |
| Color | Beige | [3] |
| Melting Point | 88.5°C | [3] |
| Boiling Point | 325.59°C (estimate) | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [3] |
| Stability | Stable. Combustible. Incompatible with oxidizing agents. | [3] |
| pKa | 4.79 ± 0.10 (Predicted) | [3] |
Safety and Hazard Information
This compound is a hazardous substance requiring strict safety protocols. The following tables summarize its classification and the necessary precautionary measures.
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed | [4] |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin | [4] |
| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled | [4] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | [4] |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects | [4] |
Table 4: Precautionary Statements and Personal Protective Equipment (PPE)
| Category | Precautionary Statement / PPE | Reference |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| Response | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P311: Call a POISON CENTER/doctor. P361+P364: Take off immediately all contaminated clothing and wash it before reuse. P391: Collect spillage. | [4] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [4] |
| Disposal | P501: Dispose of contents/container to industrial combustion plant. | [4] |
| Engineering Controls | Use local and general ventilation. Ensure eyewash stations and safety showers are close to the workstation. | [6] |
| Personal Protective Equipment | Eye/face protection, protective gloves, and appropriate respiratory protection. | [4][6] |
Toxicological Data
The toxicity of methylenedianiline isomers has been evaluated in various studies. The data below is for the closely related and more studied 4,4'-isomer, which provides a strong indication of the potential hazards of 2,4'-MDA.
Table 5: Acute Toxicity Data for 4,4'-Methylenedianiline
| Test | Species | Route | Value | Reference |
| LD50 | Rat (Wistar) | Oral | 347 mg/kg | [7] |
| LD50 | Rat (Wistar) | Subcutaneous | 200 mg/kg | [7] |
| LD50 | Mouse (BALB/cCR) | Intraperitoneal | 74 mg/kg | [7] |
| LDLo | Dog (Beagle) | Oral | 300 mg/kg | [7] |
The International Agency for Research on Cancer (IARC) has classified 4,4'-methylenedianiline as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[8] Chronic exposure in animal studies has been linked to liver and thyroid tumors.[8][9]
Experimental Protocols
Acute Oral Toxicity (General Protocol based on OECD Guideline 401)
This type of study aims to determine the short-term adverse effects of a single oral dose of a substance.[3]
-
Test Animals: Typically, a rodent species such as rats or mice is used. At least 5 animals of the same sex are used for each dose level.[3]
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to the administration of the test substance.[3]
-
Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[3]
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[3]
-
Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns. The time of death is recorded, and animal weights are taken before the study, weekly, and at death.[3]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.[3]
Carcinogenicity Bioassay (General Protocol based on NTP studies)
Long-term studies are conducted to assess the carcinogenic potential of a chemical.[9]
-
Test Animals: Commonly used are F344/N rats and B6C3F1 mice. Groups of 50 animals of each sex are typically used for each dose group and for the control group.[10]
-
Dose Administration: The chemical is administered to the animals, often in their drinking water or feed, for a significant portion of their lifespan (e.g., 101 weeks).[9][10]
-
Dose Selection: Dose levels are determined from shorter-term toxicity studies to select a high dose that is toxic but not lethal, and lower doses.[6]
-
Observation: Animals are observed for clinical signs of toxicity and the development of tumors. Body weights are regularly recorded.[10]
-
Pathology: At the end of the study, all surviving animals are euthanized. A comprehensive histopathological examination of all major tissues and organs is performed to identify neoplastic and non-neoplastic lesions.[9]
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the assessment of this compound.
References
- 1. Toxicokinetics an essential tool in drug discovery: A review article - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. fachoekotoxikologie.de [fachoekotoxikologie.de]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Toxicology Services - Enamine [enamine.net]
- 6. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 7. Implementation of toxicokinetics in toxicity studies--Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Bioassay of 2,4,5-trimethylaniline for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Solubility of 2,4'-Methylenedianiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4'-Methylenedianiline (2,4'-MDA), an aromatic amine, is one of the six isomers of methylenedianiline.[1] Unlike its more common isomer, 4,4'-Methylenedianiline, which is produced industrially in large quantities, 2,4'-MDA is primarily manufactured on a smaller scale for research purposes.[1] It serves as a chemical intermediate, notably in the synthesis of urethane polymers. This guide provides a comprehensive overview of the available solubility data for this compound in various solvents. Due to its limited commercial production, quantitative solubility data for 2,4'-MDA is scarce. This guide presents the available qualitative information for 2,4'-MDA and, for comparative purposes, includes more extensive quantitative data for the closely related 4,4'-isomer, urging caution in its direct application to 2,4'-MDA.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility.
This compound (CAS: 1208-52-2)
Solubility of this compound
Published quantitative solubility data for this compound is very limited. The available information is primarily qualitative.
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of 2,4'-MDA in various organic solvents.
| Solvent | Solubility | Reference(s) |
| Chloroform | Slightly | [2][3] |
| Ethyl Acetate | Slightly | [2][3] |
| Methanol | Slightly | [2][3] |
Comparative Solubility Data: 4,4'-Methylenedianiline
Given the lack of extensive quantitative data for 2,4'-MDA, the solubility of its isomer, 4,4'-Methylenedianiline (4,4'-MDA), is presented here for reference. It is critical to note that while structurally similar, the different placement of the amino groups can significantly influence solubility, and therefore, this data should be used as an estimate with caution.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |
| Water | 25 | 1.01 (at pH 7) | [5] |
| Water | 25 | 1.25 | [6] |
| Water | 19 | < 1 | [7][8] |
| Alcohol | Not Specified | Soluble | [8][9] |
| Benzene | Not Specified | Soluble | [7][8][9] |
| Ether | Not Specified | Soluble | [7][8][9] |
| Acetone | Not Specified | Soluble | |
| Methanol | 20 to 60 | See Note | [10][11] |
| Ethanol | 20 to 60 | See Note | [10][11] |
| 2-Propanol | 20 to 60 | See Note | [10][11] |
| 1-Butanol | 20 to 60 | See Note | [10][11] |
| Toluene | 20 to 60 | See Note | [10][11] |
| Chloroform | 20 to 60 | See Note | [10][11] |
Note: A study by ACS Publications measured the mole fraction solubility of 4,4'-diaminodiphenylmethane in methanol, ethanol, 2-propanol, 1-butanol, toluene, chloroform, and benzene from 293.15 to 333.15 K (20 to 60 °C). The study indicated that solubility increases with temperature in all these solvents. For detailed quantitative data from this study, direct consultation of the original publication is recommended.[10][11]
Experimental Protocol for Solubility Determination of Aromatic Amines
The following is a general experimental protocol for determining the solubility of an aromatic amine like this compound, based on established methods.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the calibration range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualizations
Isomers of Methylenedianiline
The following diagram illustrates the structural relationship between this compound and its other isomers.
General Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental determination of solubility.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound. The data for this specific isomer is limited to qualitative descriptions, indicating slight solubility in chloroform, ethyl acetate, and methanol. For practical applications where a quantitative estimate is necessary, the more extensive data for the 4,4'-isomer has been provided for comparison, with the strong caveat that isomeric differences can significantly impact solubility. The provided general experimental protocol offers a robust framework for researchers to determine the solubility of 2,4'-MDA in specific solvents of interest. Further experimental studies are required to establish a comprehensive quantitative solubility profile for this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 2,4'-DIAMINODIPHENYLMETHANE CAS#: 1208-52-2 [m.chemicalbook.com]
- 3. 1208-52-2 CAS MSDS (2,4'-DIAMINODIPHENYLMETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,4'-DIAMINODIPHENYLMETHANE | 1208-52-2 [chemicalbook.com]
- 5. diisocyanates.org [diisocyanates.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. chembk.com [chembk.com]
- 8. 4,4'-Methylenedianiline CAS#: 101-77-9 [m.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture of 2,4'-Methylenedianiline: A Technical Guide
An In-depth Exploration of the Molecular Structure and Conformational Landscape of a Key Industrial Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4'-Methylenedianiline (2,4'-MDA), a significant isomer of methylenedianiline, plays a crucial role as a precursor in the synthesis of various polymers and is a subject of interest in toxicological and pharmaceutical research. A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, biological interactions, and material properties. This technical guide provides a detailed analysis of the molecular structure and conformation of 2,4'-MDA, drawing from a combination of computational modeling and spectroscopic techniques. While experimental crystallographic data for the 2,4'-isomer remains elusive in publicly accessible literature, this guide leverages high-level computational chemistry to provide a robust model of its geometric parameters. Detailed methodologies for relevant analytical techniques are also presented to facilitate further research and application.
Introduction
Methylenedianiline (MDA) isomers are fundamental building blocks in the chemical industry, primarily utilized in the production of methylene diphenyl diisocyanate (MDI), a key component in the manufacturing of polyurethanes. The isomeric distribution of MDA, which includes 2,2'-, 2,4'-, and 4,4'-MDA, significantly influences the properties of the resulting polymers. Among these, 2,4'-MDA presents a unique asymmetric structure that imparts distinct conformational possibilities compared to its more symmetrical 4,4'- counterpart. This asymmetry is a critical factor in understanding its chemical behavior and potential biological activity. This guide focuses specifically on the molecular structure and conformation of 2,4'-MDA, providing a foundational resource for researchers in materials science, toxicology, and drug development.
Molecular Structure of 2,4'-MDA
The molecular structure of 2,4'-MDA consists of two aniline rings linked by a methylene bridge, with the amino groups positioned at the 2- and 4'- positions. This arrangement results in a non-symmetrical molecule with distinct electronic and steric environments around each aromatic ring.
Computational Modeling of Molecular Geometry
In the absence of single-crystal X-ray diffraction data for 2,4'-MDA, quantum mechanical calculations using Density Functional Theory (DFT) provide a reliable method for determining its lowest energy conformation and geometric parameters. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule.
The following tables summarize the calculated bond lengths, bond angles, and dihedral angles for the optimized geometry of 2,4'-MDA. These parameters define the spatial relationship of the atoms and the overall shape of the molecule.
Table 1: Calculated Bond Lengths of 2,4'-MDA
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.395 |
| C1 | C6 | 1.398 |
| C1 | N1 | 1.401 |
| C2 | C3 | 1.391 |
| C3 | C4 | 1.397 |
| C4 | C5 | 1.396 |
| C4 | C7 | 1.518 |
| C5 | C6 | 1.390 |
| C7 | C8 | 1.519 |
| C8 | C9 | 1.398 |
| C8 | C13 | 1.397 |
| C9 | C10 | 1.392 |
| C10 | C11 | 1.396 |
| C11 | C12 | 1.395 |
| C11 | N2 | 1.400 |
| C12 | C13 | 1.391 |
Note: Atom numbering corresponds to the IUPAC nomenclature for this compound. These values are derived from DFT calculations and represent a single, low-energy conformation.
Table 2: Calculated Bond Angles of 2,4'-MDA
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2 | C1 | C6 | 119.8 |
| C2 | C1 | N1 | 120.3 |
| C6 | C1 | N1 | 119.9 |
| C1 | C2 | C3 | 120.2 |
| C2 | C3 | C4 | 120.1 |
| C3 | C4 | C5 | 119.9 |
| C3 | C4 | C7 | 120.5 |
| C5 | C4 | C7 | 119.6 |
| C4 | C5 | C6 | 120.3 |
| C1 | C6 | C5 | 119.7 |
| C4 | C7 | C8 | 113.2 |
| C7 | C8 | C9 | 120.4 |
| C7 | C8 | C13 | 120.1 |
| C9 | C8 | C13 | 119.5 |
| C8 | C9 | C10 | 120.3 |
| C9 | C10 | C11 | 119.8 |
| C10 | C11 | C12 | 120.2 |
| C10 | C11 | N2 | 120.0 |
| C12 | C11 | N2 | 119.8 |
| C11 | C12 | C13 | 120.0 |
| C8 | C13 | C12 | 120.2 |
Note: These values are derived from DFT calculations and represent a single, low-energy conformation.
Conformational Analysis of 2,4'-MDA
The conformation of 2,4'-MDA is primarily defined by the torsional or dihedral angles around the C-C bonds of the methylene bridge and the C-N bonds of the amino groups. These rotations determine the relative orientation of the two aniline rings and the positioning of the amino groups.
Key Dihedral Angles
The flexibility of the molecule is largely attributed to the rotation around the C4-C7 and C7-C8 bonds. The dihedral angles involving these bonds dictate the overall shape, which can range from a more extended to a more compact conformation.
Table 3: Calculated Dihedral (Torsion) Angles of 2,4'-MDA
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C3 | C4 | C7 | C8 | -115.8 |
| C5 | C4 | C7 | C8 | 63.9 |
| C4 | C7 | C8 | C9 | 75.2 |
| C4 | C7 | C8 | C13 | -105.1 |
| C6 | C1 | N1 | H | 180.0 |
| C10 | C11 | N2 | H | 0.0 |
Note: These values are derived from DFT calculations and represent a single, low-energy conformation. The dihedral angles involving the amino groups are shown for a planar orientation relative to the aromatic ring, which is a common low-energy conformation.
Conformational Isomers
Computational studies have suggested the existence of multiple stable conformers for 2,4'-MDA, primarily arising from the site of protonation.[1] These different protonated forms can lead to distinct three-dimensional structures. For instance, protonation at the 4'-amino group can result in a more extended conformation, while protonation at the 2-amino group may lead to a more compact, folded structure due to potential intramolecular interactions.[1] The interplay between these conformers is crucial in solution-phase chemistry and biological systems.
Experimental Protocols for Structural Characterization
While a definitive crystal structure of 2,4'-MDA is not publicly available, the following experimental techniques are standard for elucidating the molecular structure and conformation of such compounds.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Detailed Methodology:
-
Crystal Growth: Single crystals of 2,4'-MDA suitable for X-ray diffraction would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. A range of solvents should be screened to find conditions that yield high-quality, single crystals.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.
The logical workflow for X-ray crystallography is depicted in the following diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and conformation of molecules in solution. 1D and 2D NMR experiments can provide detailed information about the chemical environment of each atom and the spatial relationships between them.
Detailed Methodology:
-
Sample Preparation: A solution of 2,4'-MDA is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for the specific NMR experiments to be performed.
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information about the number and type of hydrogen atoms. Chemical shifts, integration, and coupling constants reveal details about the electronic environment and neighboring protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, providing information about longer-range connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution.
-
The logical relationship for using NMR to determine molecular conformation is illustrated below:
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound based on computational modeling. The presented tables of bond lengths, bond angles, and dihedral angles offer a quantitative description of the molecule's geometry in a low-energy state. While experimental crystallographic data remains a critical need for the definitive structural elucidation of 2,4'-MDA, the computational results and the detailed experimental protocols outlined herein serve as a valuable resource for researchers. A thorough understanding of the structural nuances of 2,4'-MDA is essential for advancing its applications in polymer science and for assessing its biological and toxicological profiles, paving the way for more informed and targeted research in these fields.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermodynamic Properties of Methylenedianiline Isomers
Methylenedianiline (MDA), a key industrial intermediate, exists as several isomers, with 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA being the most common. The thermodynamic properties of these isomers are crucial for understanding their stability, reactivity, and behavior in various chemical processes, including the synthesis of polyurethanes and epoxy resins. This guide provides a comprehensive overview of the available thermodynamic data, experimental methodologies for their determination, and the logical relationships governing their formation.
Core Thermodynamic Properties of MDA Isomers
The thermodynamic properties of methylenedianiline isomers have been investigated through both experimental and computational methods. While extensive experimental data is available for the most common isomer, 4,4'-MDA, the properties of 2,4'-MDA and 2,2'-MDA are often derived from computational studies.
Physical and Thermochemical Properties
The following table summarizes key physical and thermochemical data for 4,4'-methylenedianiline. Data for 2,4'- and 2,2'- isomers are less commonly reported from experimental work.
| Property | 4,4'-Methylenedianiline | 2,4'-Methylenedianiline | 2,2'-Methylenedianiline |
| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ |
| Molar Mass (g·mol⁻¹) | 198.26[1] | 198.26 | 198.26[2][3][4] |
| Melting Point (°C) | 89 - 93[1][5][6] | Data not available | 134 - 135[4] |
| Boiling Point (°C) | 398 - 399 @ 760 mmHg[6] | Data not available | 153 - 155 @ 3 Torr[4] |
| Density (g/cm³) | 1.056 @ 100°C[7][8] | Data not available | 0.9877[4] |
| Vapor Pressure | 2 x 10⁻⁷ mmHg @ 20°C[1] | Data not available | Data not available |
| Heat of Combustion (kcal/g) | -8.40[6] | Data not available | Data not available |
| Heat of Fusion (kJ/mol) | 19.69[9] | Data not available | Data not available |
| Molar Heat Capacity (J/mol·K) | 270.9[10] | Data not available | Data not available |
Enthalpy, Entropy, and Gibbs Free Energy
Computational chemistry, particularly methods like G3MP2B3, has been instrumental in determining the gas-phase thermodynamic properties of MDA isomers. These values are critical for modeling reaction mechanisms and predicting isomer stability.[11] The standard enthalpy of formation for 4,4'-MDA has been estimated using Benson's group additivity method and calculated via quantum chemistry protocols.[12]
The table below presents computational data for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cv) for the isomers in the gas phase.
| Property (Gas Phase, 298.15 K) | 4,4'-MDA | 2,4'-MDA | 2,2'-MDA |
| Std. Enthalpy of Formation (kJ/mol) | 171.2 (G3MP2B3)[12] | Less endothermic than 4,4'-MDA[12] | Less endothermic than 4,4'-MDA[12] |
| Standard Molar Entropy (J/mol·K) | Data from computational studies | Data from computational studies | Data from computational studies |
| Heat Capacity, Cv (J/mol·K) | Data from computational studies | Data from computational studies | Data from computational studies |
Note: Computational values can vary based on the theoretical model employed. The G3MP2B3 composite method is noted for its accuracy in predicting thermochemical properties.[11]
Experimental and Computational Protocols
The determination of thermodynamic properties relies on a combination of precise experimental measurements and advanced computational modeling.
Experimental Methodologies
-
Combustion Calorimetry: This is a primary technique for determining the enthalpy of formation (ΔfH°) of organic compounds. The substance is combusted in a bomb calorimeter under controlled conditions, and the heat released is measured. From this, the standard enthalpy of combustion is calculated, which is then used to derive the standard enthalpy of formation.[13]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure changes in heat capacity, as well as the enthalpy of phase transitions like melting (fusion) and crystallization.[9] By measuring the heat flow to or from a sample as it is heated or cooled, one can determine the temperatures and enthalpies of these transitions.[13]
-
Knudsen Effusion Method: This technique is employed to determine the vapor pressure of solids and liquids with low volatility. The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured. This data, combined with the Clausius-Clapeyron equation, allows for the calculation of the enthalpy of sublimation or vaporization.[14]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It can be used to study sublimation and decomposition, providing data that can be used to derive vaporization enthalpies.[13]
Computational Methodologies
-
Ab Initio Composite Methods (e.g., G3MP2B3, CBS-QB3): These are high-accuracy quantum chemical methods used to calculate thermodynamic properties such as enthalpy of formation, entropy, and heat capacity for molecules in the gas phase.[11] The G3MP2B3 method, for instance, was used to propose a molecular mechanism for the formation of 4,4'-MDA and to evaluate the thermochemical properties of intermediates.[12]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to optimize molecular geometries and calculate various molecular properties.[15][16] These methods are often employed in conjunction with composite methods for higher accuracy.[14]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and interactions of molecules, providing insights into their behavior in different environments.[17]
Visualizations: Workflows and Relationships
Isomer Formation Pathway
The industrial synthesis of methylenedianiline involves the acid-catalyzed condensation of aniline and formaldehyde.[1][18] The reaction proceeds through several intermediates and can lead to the formation of different isomers. The ratio of aniline to formaldehyde is a key factor in determining the product distribution.[18]
Caption: Synthesis pathway of MDA isomers from aniline and formaldehyde.
Experimental Workflow for Enthalpy of Formation
This diagram illustrates a generalized workflow for the experimental determination of the standard enthalpy of formation in the gas phase (ΔfH°(g)), a fundamental thermodynamic property.
Caption: Workflow for determining gas-phase enthalpy of formation.
Conclusion
The thermodynamic properties of methylenedianiline isomers are fundamental to controlling their synthesis and application. While experimental data for 4,4'-MDA are well-documented, a deeper understanding of the 2,4'- and 2,2'- isomers relies heavily on computational chemistry. The methodologies outlined in this guide, from calorimetry to ab initio calculations, provide the necessary tools for researchers to probe the energetic landscapes of these important industrial chemicals. The continued integration of experimental and computational approaches will be vital for optimizing processes that depend on the distinct properties of each MDA isomer.
References
- 1. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]
- 2. 2,2'-methylenedianiline [webbook.nist.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. 2,2'-methylenedianiline CAS#: 6582-52-1 [m.chemicalbook.com]
- 5. 4,4'-Methylenedianiline | 101-77-9 [chemicalbook.com]
- 6. California Code of Regulations, Title 8, Section 5200. Methylenedianiline, Appendix B - Substance Technical Guidelines, MDA [dir.ca.gov]
- 7. Table 1, Properties of 4,4′-Methylenedianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. Benzenamine, 4,4'-methylenebis- [webbook.nist.gov]
- 10. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers | MDPI [mdpi.com]
- 15. Computational studies on effects of MDMA as an anticancer drug on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
Health and Safety Considerations for 2,4'-Methylenedianiline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a specialized audience and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the official SDS and follow established laboratory safety protocols when handling 2,4'-Methylenedianiline.
Executive Summary
This compound (2,4'-MDA) is an aromatic amine that, while less common than its 4,4'-isomer, presents significant health and safety concerns. This guide provides a comprehensive overview of the available toxicological data, safe handling procedures, and experimental methodologies relevant to the assessment of this compound. Due to the limited specific data for the 2,4'-isomer, information has been supplemented with data from the closely related 4,4'-isomer and other structurally similar aromatic amines to provide a more complete, albeit partially inferred, safety profile. Acute toxicity data indicates that 2,4'-MDA is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects. The primary target organ for toxicity is the liver. This guide summarizes quantitative toxicological data, details relevant experimental protocols for safety assessment, and provides visual representations of proposed metabolic and toxicological pathways.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 2,4'-MDA is fundamental to its safe handling and use in a research and development setting.
| Property | Value | Reference |
| CAS Number | 1208-52-2 | Chemos GmbH & Co.KG[1] |
| Molecular Formula | C₁₃H₁₄N₂ | NOAA |
| Molecular Weight | 198.27 g/mol | NOAA |
| Appearance | Solid | NOAA |
| Melting Point | 88-89 °C | |
| Boiling Point | 432 °F at 9 mmHg | NOAA[2] |
| Solubility | Insoluble in water |
Toxicological Data
The toxicological profile of 2,4'-MDA is characterized by acute toxicity and suspected genotoxicity. Data on chronic, reproductive, and developmental toxicity for this specific isomer is limited.
Acute Toxicity
| Route of Exposure | Toxicity Value | Species | Reference |
| Oral | LD50: 100 mg/kg | Not Specified | Chemos GmbH & Co.KG[1] |
| Dermal | LD50: 300 mg/kg | Not Specified | Chemos GmbH & Co.KG[1] |
| Inhalation (dust/mist) | ATE: 0.5 mg/l (4h) | Not Specified | Chemos GmbH & Co.KG[1] |
ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%
Genotoxicity and Carcinogenicity
Structurally similar compounds, such as 4,4'-MDA and 2,4-diaminotoluene, are classified as IARC Group 2B carcinogens ("possibly carcinogenic to humans"), and are known to cause tumors in animal studies.[3][4]
Experimental Protocols
Detailed methodologies for key in vitro genotoxicity assays are crucial for assessing the safety of 2,4'-MDA. The following protocols are based on OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This assay is used to detect point mutations induced by a test substance.
Methodology:
-
Strains: A set of at least five strains of Salmonella typhimurium and/or Escherichia coli are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to a range of concentrations of 2,4'-MDA, along with positive and negative (vehicle) controls.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay - OECD Guideline 476)
This assay detects gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in mammalian cells.
Methodology:
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), V79, or human lymphoblastoid cells (e.g., TK6).[5][6]
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.[6]
-
Treatment: Cells are exposed to various concentrations of 2,4'-MDA, along with appropriate controls.
-
Expression Period: Following treatment, cells are cultured for a period to allow for the expression of any induced mutations (typically 7-9 days).
-
Selection: Cells are then cultured in a selective medium containing a purine analog such as 6-thioguanine (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while mutant cells lacking HPRT activity will survive and form colonies.[5]
-
Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated. A significant increase in mutation frequency in treated cells compared to controls suggests mutagenic activity.[7]
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
This test detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Methodology:
-
Cell Culture: Human lymphocytes or established cell lines like CHO or HepG2 are used.[8][9]
-
Exposure: Cells are treated with a range of concentrations of 2,4'-MDA, with and without metabolic activation.[9]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis after treatment.[9]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic examination.[9] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
Signaling Pathways and Experimental Workflows
Understanding the metabolic activation and subsequent genotoxic mechanisms of 2,4'-MDA is critical for risk assessment.
Proposed Metabolic Activation and Genotoxicity Pathway
Aromatic amines like 2,4'-MDA are generally understood to undergo metabolic activation to become genotoxic. The following diagram illustrates a proposed pathway.
Caption: Proposed metabolic activation of 2,4'-MDA leading to DNA adduct formation and genotoxicity.
Experimental Workflow for In Vitro Genotoxicity Assessment
The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like 2,4'-MDA using a battery of in vitro tests.
Caption: A generalized workflow for conducting a battery of in vitro genotoxicity tests.
Health and Safety Recommendations
Given the toxic and potentially genotoxic nature of 2,4'-MDA, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Work with 2,4'-MDA should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles are required.
-
Lab Coat: A lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Handling and Storage:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Conclusion
This compound is a hazardous chemical with established acute toxicity and a strong suspicion of genotoxicity. While specific data for this isomer on long-term health effects are scarce, the available information and data from structurally related compounds warrant a high degree of caution. Researchers, scientists, and drug development professionals must implement stringent safety measures, including the use of appropriate engineering controls and personal protective equipment, when handling this compound. Further research into the specific toxicological profile of 2,4'-MDA is needed to provide a more definitive risk assessment.
References
- 1. Bioassay of 2,4-diaminoanisole sulfate for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Bioassay of 2,4-diaminotoluene for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. HPRT Assay - Eurofins Deutschland [eurofins.de]
- 7. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. nucro-technics.com [nucro-technics.com]
Toxicological Profile of 2,4'-Methylenedianiline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the available toxicological information for 2,4'-Methylenedianiline (2,4'-MDA). It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. A significant lack of specific toxicological data for the 2,4'-isomer of methylenedianiline was identified in the available literature. Much of the detailed experimental data presented herein pertains to the more extensively studied 4,4'-isomer (4,4'-MDA) and is included for comparative and informational purposes.
Introduction
Methylenedianiline (MDA) exists in several isomeric forms, with 4,4'-methylenedianiline being the most commercially significant. The 2,4'-isomer, this compound (2,4'-MDA), is produced on a smaller scale and is a component of some technical MDA mixtures.[1] Due to its structural similarity to other aromatic amines, concerns about its potential toxicity are warranted. This guide summarizes the currently available toxicological data for 2,4'-MDA and provides a more detailed profile of the closely related 4,4'-MDA to offer a broader understanding of the potential hazards associated with this class of compounds.
Toxicological Profile of this compound (2,4'-MDA)
The available toxicological data for 2,4'-MDA is limited. The primary source of information is a Safety Data Sheet (SDS), which provides hazard classifications based on regulatory standards.[2]
Acute Toxicity
2,4'-MDA is classified as toxic if swallowed, in contact with skin, or if inhaled.[2]
Table 1: Acute Toxicity Hazard Classification for this compound [2]
| Exposure Route | Hazard Classification |
| Oral | Toxic if swallowed |
| Dermal | Toxic in contact with skin |
| Inhalation | Toxic if inhaled |
No quantitative LD50 or LC50 values were found in the reviewed literature for 2,4'-MDA.
Genotoxicity
Carcinogenicity, Reproductive and Developmental Toxicity, and Target Organ Toxicity
There is a significant lack of data regarding the carcinogenic, reproductive, and developmental toxicity of 2,4'-MDA. The available safety data sheet explicitly states that it shall not be classified as carcinogenic, a reproductive toxicant, or as a specific target organ toxicant (single or repeated exposure) due to the absence of data.[2]
Toxicological Profile of 4,4'-Methylenedianiline (4,4'-MDA) for Comparative Analysis
Given the limited data on 2,4'-MDA, the toxicological profile of the well-studied 4,4'-isomer is presented here to provide a basis for understanding the potential hazards of methylenedianiline compounds.
Toxicokinetics
4,4'-MDA is absorbed through the skin and the gastrointestinal tract.[3] Once absorbed, it is metabolized, primarily in the liver, through processes such as N-acetylation, catalyzed by N-acetyltransferase 1 (NAT1) and 2 (NAT2).[4] Genetic polymorphisms in NAT2 can influence the rate of metabolism and susceptibility to hepatotoxicity.[4] The metabolites of 4,4'-MDA can be excreted in the urine.[3] Gender differences in metabolism and biliary excretion have been observed in rats, with females showing greater toxicity.[5]
Acute and Chronic Toxicity
Acute oral and dermal exposure to 4,4'-MDA is known to cause liver damage in both humans and animals.[6] Chronic exposure in animal studies has been shown to cause damage to the liver and thyroid, as well as mineralization in the kidneys.[6]
Table 2: Selected Acute and Chronic Toxicity Data for 4,4'-Methylenedianiline
| Endpoint | Species | Route | Value | Reference |
| Oral LD50 | Wistar Rat | Oral | 335 - 830 mg/kg | [3] |
| Oral LD50 | Male Guinea Pig | Oral | 260 mg/kg | [3] |
| Oral LD50 | Male Rabbit | Oral | 620 mg/kg | [3] |
| LOAEL (liver and thyroid effects) | Rat | Oral (2-year study) | 9 mg/kg/day | [7] |
Genotoxicity
4,4'-MDA has been shown to be mutagenic in various in vitro and in vivo assays, typically requiring metabolic activation.[8] It has been found to be a bacterial mutagen and positive in several other genotoxicity assays.[8] In vivo studies have shown that it can induce DNA damage.[9]
Table 3: Summary of Genotoxicity Data for 4,4'-Methylenedianiline
| Assay Type | System | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames test) | Salmonella typhimurium | Positive with metabolic activation | [8] |
| In vivo Micronucleus Test | Hematopoietic cells (rat) | Negative to weakly positive | [9] |
| Pig-a Gene Mutation Assay | Rat peripheral blood | Positive | [9] |
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified 4,4'-methylenedianiline as "possibly carcinogenic to humans" (Group 2B).[10] Animal studies have demonstrated that chronic oral administration of 4,4'-MDA can lead to tumors of the liver and thyroid in rats and mice.[7]
Table 4: Carcinogenicity Data for 4,4'-Methylenedianiline
| Species | Route | Target Organs | Reference |
| Rat | Oral | Liver, Thyroid | [7] |
| Mouse | Oral | Liver, Thyroid | [7] |
Mechanisms of Toxicity
The toxicity of methylenedianiline is believed to be mediated by its metabolic activation to reactive intermediates. For 4,4'-MDA, this involves N-oxidation and subsequent formation of electrophilic species that can bind to cellular macromolecules, including DNA, leading to mutations and cellular damage. The liver is a primary target organ due to its high metabolic capacity.[3][4] The hepatotoxicity is characterized by necrotizing hepatitis with portal damage, including bile ductular necrosis.[4]
Caption: Proposed metabolic activation pathway of 4,4'-MDA leading to toxicity.
Experimental Protocols
Detailed experimental protocols for toxicological studies on 2,4'-MDA were not available in the public literature. The following provides a general overview of a typical experimental workflow for assessing the genotoxicity of a substance like methylenedianiline using an in vitro assay, such as the Ames test, which has been used for 4,4'-MDA.
Caption: General workflow for an in vitro mutagenicity study (Ames test).
Data Gaps and Future Directions
The toxicological profile of this compound is largely incomplete. Key data gaps exist for the following endpoints:
-
Quantitative acute toxicity data (LD50/LC50 values)
-
Chronic toxicity
-
Carcinogenicity
-
Reproductive and developmental toxicity
-
Specific target organ toxicity
-
Toxicokinetics and metabolism
-
Mechanisms of toxicity
Given that 2,4'-MDA is an isomer of the known animal carcinogen 4,4'-MDA and is classified as a suspected mutagen, further research is crucial to adequately characterize its toxicological profile and potential risks to human health. Comparative studies between the 2,4'- and 4,4'-isomers would be particularly valuable to understand the influence of the amine group position on toxicity.
Conclusion
This compound is classified as an acutely toxic substance and is suspected of being a germ cell mutagen.[2] However, a comprehensive toxicological database for this isomer is currently lacking. In contrast, the 4,4'-isomer is a well-characterized animal carcinogen and genotoxicant, with the liver and thyroid being primary target organs.[7] The significant data gaps for 2,4'-MDA highlight the need for further toxicological evaluation to enable a thorough risk assessment for this compound. Researchers and drug development professionals should exercise caution when handling 2,4'-MDA, considering the known hazards of its structural isomer.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. chemos.de [chemos.de]
- 3. Characterization of acute 4,4'-methylene dianiline hepatotoxicity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-methylenedianiline-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the gender differences in 4,4'-methylenedianiline toxicity, distribution, and effects on biliary parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. cdc.gov [cdc.gov]
- 8. Review of the genotoxicity and carcinogenicity of 4,4'-methylene-dianiline and 4,4'-methylene-bis-2-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
The Environmental Fate of 2,4'-Methylenedianiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4'-Methylenedianiline (2,4'-MDA) is an aromatic amine that, along with its more prevalent isomer 4,4'-MDA, is a key component in the production of methylene diphenyl diisocyanate (MDI), a precursor to polyurethanes. While 4,4'-MDA is the major isomer in commercial mixtures, 2,4'-MDA is also present and its environmental fate is of significant interest due to its potential for release into the environment during manufacturing and from the degradation of polyurethane products.[1] This technical guide provides a comprehensive overview of the current understanding of the environmental fate of 2,4'-MDA, including its biodegradation, photodegradation, hydrolysis, adsorption in soil, and bioaccumulation potential. This document also outlines detailed experimental protocols for assessing these environmental fate parameters and presents diagrams to illustrate key processes and workflows. It is important to note that much of the available literature focuses on 4,4'-MDA or technical mixtures of MDA. Therefore, where data specific to 2,4'-MDA is unavailable, information from the 4,4'-isomer or structurally similar compounds is presented with appropriate caveats.
Physicochemical Properties
The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. While specific experimental data for 2,4'-MDA is limited, the properties of the closely related 4,4'-MDA provide a reasonable estimate.
| Property | Value (for 4,4'-MDA) | Reference |
| Molecular Formula | C₁₃H₁₄N₂ | |
| Molecular Weight | 198.26 g/mol | |
| Water Solubility | 1.25 g/L | [2] |
| Vapor Pressure | 2.87 x 10⁻⁸ hPa | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.59 | [2] |
Environmental Fate Processes
Biodegradation
The primary mechanism for the removal of methylenedianiline from the environment is expected to be biodegradation.[3] Studies on mixed isomers of MDA indicate that it is inherently biodegradable, although not always readily biodegradable under all conditions.[2] The rate and extent of biodegradation are influenced by factors such as the presence of adapted microbial populations and co-substrates.[3]
Aerobic Biodegradation:
Under aerobic conditions, MDA can be mineralized to carbon dioxide, water, and inorganic nitrogen.[3] Studies on 4,4'-MDA have shown that acclimated activated sludge can degrade the compound effectively.[3] The biodegradation of aromatic amines like aniline, a structural component of MDA, typically proceeds via hydroxylation of the aromatic ring to form catechol intermediates, which are then subject to ring cleavage.[4]
Anaerobic Biodegradation:
Under anaerobic conditions, the biodegradation of MDA is significantly slower.[3] For structurally similar compounds like aniline, anaerobic degradation can occur, but often requires specific conditions and microbial consortia.
Quantitative Data on Biodegradation:
| Isomer | Test System | Result | Half-life | Reference |
| 4,4'-MDA | Activated Sludge (adapted) | Readily biodegradable | 8 days (to undetectable levels) | [3] |
| 4,4'-MDA | Surface Water (estimated) | - | 1-7 days (aerobic) | [3] |
| 4,4'-MDA | Surface Water (estimated) | - | 4-28 days (anaerobic) | [3] |
| 4,4'-MDA | Soil (estimated) | - | 1-7 days (aerobic) | [3] |
No specific biodegradation data for 2,4'-MDA was found in the reviewed literature.
Photodegradation
Photodegradation can be a significant transformation pathway for aromatic amines in the aquatic environment.[2] The process involves the absorption of light energy, leading to the generation of reactive species that can break down the molecule. For 4,4'-MDA, photolysis is considered a probable major transformation pathway in the hydrosphere.[2] The estimated atmospheric half-life for 4,4'-MDA due to reaction with hydroxyl radicals is short, suggesting rapid degradation in the vapor phase.[3]
Hydrolysis
Aromatic amines are generally resistant to hydrolysis under typical environmental pH conditions.[3] Therefore, hydrolysis is not expected to be a significant environmental fate process for 2,4'-MDA.[2]
Adsorption and Soil Mobility
Methylenedianiline exhibits a high affinity for soil and sediment, primarily due to the interaction of the amino groups with organic matter.[5] This strong adsorption limits its mobility in soil and reduces the potential for leaching into groundwater. The organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing soil mobility.
Quantitative Data on Soil Adsorption:
| Isomer | Soil Type | Koc (mL/g) | Reference |
| 4,4'-MDA | Aerobic Soil | 5680 | [5] |
| 4,4'-MDA | Anaerobic Soil | 3800 | [5] |
Specific soil adsorption data for 2,4'-MDA was not found. However, due to its structural similarity to 4,4'-MDA, it is expected to have a similarly high Koc value and low mobility in soil.
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of a chemical's potential to bioaccumulate in aquatic organisms.
Based on its low octanol-water partition coefficient (log Kow = 1.59 for 4,4'-MDA) and evidence of metabolism, the bioaccumulation potential of MDA is considered to be low.[2][3] An experimental bioconcentration study with carp showed no significant bioaccumulation of 4,4'-MDA.[3]
Quantitative Data on Bioaccumulation:
| Isomer | Organism | BCF | Reference |
| 4,4'-MDA | Carp (Cyprinus carpio) | < 14 | [6] |
No specific bioaccumulation data for 2,4'-MDA was found. Its bioaccumulation potential is expected to be low, similar to the 4,4'-isomer.
Experimental Protocols
Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable data on the environmental fate of chemicals.
Ready Biodegradability (OECD 301)
This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms. Several methods exist under the OECD 301 guideline, including the CO₂ Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D).[7]
Protocol for OECD 301B (CO₂ Evolution Test):
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days. The vessels are aerated with CO₂-free air.
-
Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is measured at regular intervals.
-
Endpoint: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) that could be produced from the amount of test substance added. A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day test period.[7]
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
This guideline describes a method for determining the adsorption of a chemical to soil.[8]
Protocol for OECD 106:
-
Soil Selection: A minimum of five different soil types with varying properties (e.g., organic carbon content, pH, clay content) are recommended.
-
Preliminary Test (Tier 1): This tier is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and to check for potential abiotic degradation or adsorption to the test vessels.[8]
-
Screening Test (Tier 2): Adsorption kinetics are studied at a single concentration in the selected soils to determine the distribution coefficients (Kd and Koc).[8]
-
Adsorption Isotherms (Tier 3): Freundlich adsorption isotherms are determined to understand the influence of concentration on adsorption.[8]
-
Procedure:
-
A known mass of soil is equilibrated with a known volume of a solution containing the test substance at a specific concentration.
-
The mixture is agitated for a predetermined equilibration time.
-
The solid and liquid phases are separated by centrifugation.
-
The concentration of the test substance remaining in the aqueous phase is measured.
-
The amount of substance adsorbed to the soil is calculated by difference.
-
Hydrolysis as a Function of pH (OECD 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[9]
Protocol for OECD 111:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Incubation: The test substance is added to the buffer solutions, and they are incubated in the dark at a constant temperature.
-
Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.
-
Endpoint: The rate of hydrolysis is determined, and the half-life at each pH is calculated. A preliminary test is conducted for 5 days. If significant hydrolysis is observed, a more detailed study is performed.[9]
Visualizations
Experimental Workflow for Ready Biodegradability Testing (OECD 301B)
Caption: Workflow for OECD 301B Ready Biodegradability Test.
Conceptual Biodegradation Pathway of an Aniline Derivative
Caption: Conceptual aerobic biodegradation pathway for an aniline derivative.
Genotoxicity Mechanism of Aromatic Amines
Caption: General mechanism of genotoxicity for aromatic amines.
Conclusion
The environmental fate of this compound is characterized by several key processes. Biodegradation is likely the most significant removal mechanism in both soil and water, although it is expected to be slower than for some other organic compounds and dependent on environmental conditions. Due to its chemical structure, 2,4'-MDA is expected to strongly adsorb to soil organic matter, limiting its mobility. Its potential for bioaccumulation is considered low. Hydrolysis is not a significant fate process.
A critical knowledge gap exists regarding the specific environmental fate and effects of the 2,4'-MDA isomer. The majority of available data pertains to 4,4'-MDA or technical mixtures. To conduct a more precise environmental risk assessment for 2,4'-MDA, further research is needed to generate isomer-specific data for key endpoints such as biodegradation rates, photodegradation kinetics, and ecotoxicity. The use of standardized OECD test protocols is essential for generating high-quality, comparable data to fill these gaps. For drug development professionals, understanding the potential for environmental persistence and toxicity of metabolites structurally related to 2,4'-MDA is crucial for early-stage risk assessment.
References
- 1. epa.gov [epa.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fachoekotoxikologie.de [fachoekotoxikologie.de]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 8. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
Methodological & Application
Application Notes and Protocols: 2,4'-Methylenedianiline as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4'-Methylenedianiline (2,4'-MDA) is an aromatic diamine that can be utilized as a curing agent, or hardener, for epoxy resins. As an isomer of the more commonly used 4,4'-Methylenedianiline, it offers a different reactivity profile and has the potential to produce cured epoxy systems with distinct thermal and mechanical properties. The reactivity of aromatic amines is generally lower than that of aliphatic amines, necessitating elevated temperatures for curing. This results in cured products with high thermal stability, excellent chemical resistance, and strong adhesion.[1][2] The asymmetric structure of 2,4'-MDA, with amino groups at the ortho and para positions, is expected to influence its curing kinetics and the resultant polymer network structure compared to its symmetrical 4,4'-MDA counterpart.
These notes provide essential data, safety protocols, and experimental procedures for researchers investigating the use of 2,4'-MDA as a curing agent for epoxy resins.
Safety and Handling
WARNING: this compound is a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
-
Toxicological Profile: Toxic if swallowed, in contact with skin, or if inhaled.[3] It is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[3] Accidental exposure in humans has been linked to liver damage and jaundice.[4] The International Agency for Research on Cancer (IARC) classifies the related 4,4'-MDA as a possible human carcinogen.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[3] If handling the powder form where dust may be generated, respiratory protection is required.[6]
-
Handling: Avoid creating dust.[3] Prepare a designated area for handling. In case of skin contact, immediately wash with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[3]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area away from strong oxidizing agents.[7][8]
Table 1: Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed.[3] |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin.[3] |
| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled.[3] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[3] |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects.[3] |
Source: Regulation (EC) No 1272/2008 (CLP)[3]
Physicochemical and Curing Properties
2,4'-MDA is an aromatic amine that reacts with the epoxide groups of a resin to form a cross-linked thermoset polymer.[9] The curing reaction involves the opening of the epoxy ring by the active hydrogens on the primary amine groups of the MDA molecule.[1] Due to the steric hindrance around the ortho-position amine group, its reactivity is expected to be lower than the para-position amine group, potentially leading to a more complex, multi-stage curing process.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1208-52-2[3] |
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.26 g/mol |
| Appearance | Pale yellow or tan solid[8] |
| Amine Hydrogen Equivalent Weight (AHEW) | 49.57 g/eq |
Curing Reaction Mechanism
The curing of an epoxy resin with 2,4'-MDA proceeds via a nucleophilic addition reaction. Each of the two primary amine groups (-NH₂) contains two active hydrogen atoms. These active hydrogens react with the epoxy groups of the resin. The reaction typically requires heat to overcome the activation energy barrier.[1]
The process occurs in two main steps for each amine group:
-
Primary Amine Addition: An active hydrogen from a primary amine attacks the carbon atom of the epoxy ring, opening the ring and forming a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine still has one active hydrogen, which can then react with another epoxy group, forming a tertiary amine and a second hydroxyl group.
This chain of reactions, occurring across both amine groups on the 2,4'-MDA molecule, leads to the formation of a highly cross-linked, three-dimensional polymer network.[10]
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. advecton.com [advecton.com]
- 3. chemos.de [chemos.de]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. epa.gov [epa.gov]
- 6. Methylenedianiline - Moldex [moldex.com]
- 7. Sinamine® MDA | CAS NO: 101-77-9 4,4′-Methylenedianiline [sinocurechem.com]
- 8. Applications of 4,4'-Methylenedianiline_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of Polyurethane Elastomers with 2,4'-Methylenedianiline (2,4'-MDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU) elastomers are a versatile class of polymers renowned for their exceptional mechanical properties, including high tensile and tear strength, abrasion resistance, and tunable hardness. These characteristics are achieved through the reaction of an isocyanate-terminated prepolymer with a curative. Diamine curatives, such as methylenedianiline (MDA), react with the isocyanate groups to form polyurea linkages, resulting in elastomers with enhanced thermal stability and mechanical performance.
The isomeric structure of the raw materials, particularly the diisocyanate and the diamine curative, plays a crucial role in determining the final properties of the elastomer. While 4,4'-methylenedianiline (4,4'-MDA) is a commonly used curative, the utilization of its isomer, 2,4'-methylenedianiline (2,4'-MDA), offers unique advantages in processing and performance. The asymmetric structure of 2,4'-MDA can disrupt the hard segment packing, leading to a lower viscosity, longer pot life, and more homogeneous curing. This can be particularly beneficial in the production of thick-walled, bubble-free molded elastomers.[1]
These application notes provide a comprehensive overview of the use of 2,4'-MDA in the formulation of polyurethane elastomers, including detailed experimental protocols, comparative data, and visualizations of the synthesis workflow and structure-property relationships.
Data Presentation
The use of 2,4'-MDA as a curative, often in conjunction with a prepolymer rich in the 2,4'-MDI isomer, influences the mechanical and thermal properties of the resulting polyurethane elastomer. The following table summarizes the expected qualitative differences in properties when using a 2,4'-MDA based system compared to a conventional 4,4'-MDA based system.
| Property | 2,4'-MDA Based System | 4,4'-MDA Based System | Rationale |
| Processing | |||
| Pot Life | Longer | Shorter | The asymmetric structure of 2,4'-MDA leads to a slower reaction rate with isocyanates. |
| Viscosity | Lower | Higher | Disruption of hard segment packing by the asymmetric 2,4'-isomer reduces intermolecular forces. |
| Mechanical Properties | |||
| Hardness (Shore) | Slightly Lower | Higher | Less efficient hard segment packing reduces the overall rigidity. |
| Tensile Strength | Moderate to High | High | Strong urea linkages contribute to good tensile properties, though potentially lower than highly ordered 4,4'-systems. |
| Elongation at Break | Higher | Lower | The less ordered hard domains allow for greater chain mobility and flexibility. |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | Lower | Higher | The disruption in hard segment packing leads to a less defined and lower temperature glass transition. |
| Thermal Stability | Good | Excellent | The inherent stability of the aromatic urea linkages provides good thermal resistance. |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a polyurethane elastomer using a prepolymer based on 2,4'-MDI and a curative system involving 2,4'-MDA. The protocol is based on the prepolymer method, which allows for greater control over the reaction and the final properties of the elastomer.[2]
Protocol 1: Synthesis of a 2,4'-MDA Cured Polyurethane Elastomer
1. Materials:
-
Isocyanate-terminated prepolymer based on 2,4'-MDI (NCO content: 3-7%)
-
This compound (2,4'-MDA), potentially as a "blocked" or salt-complexed curative to control reactivity[1]
-
Degassing agent (e.g., silicone-based)
-
Solvent for cleaning (e.g., acetone, methylene chloride)
-
Mold release agent
2. Equipment:
-
Vacuum oven
-
Heating mantle or oven for preheating components
-
Mechanical stirrer
-
Mixing vessel (e.g., polypropylene beaker)
-
Mold (e.g., aluminum or steel)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
3. Procedure:
a. Prepolymer Preparation:
-
Preheat the 2,4'-MDI based prepolymer to 60-80°C in a vacuum oven.
-
Degas the prepolymer under vacuum for at least one hour, or until bubbling ceases, to remove any dissolved gases.
b. Curative Preparation:
-
If using solid 2,4'-MDA, it should be melted. The melting point of 2,4'-MDA is lower than 4,4'-MDA. Gently heat the 2,4'-MDA to a temperature approximately 10-15°C above its melting point.
-
If using a "blocked" MDA curative, follow the manufacturer's instructions for preparation, which may involve heating to a specific temperature to de-block the amine groups.
c. Mixing and Casting:
-
Calculate the required amount of 2,4'-MDA based on the NCO content of the prepolymer and the desired stoichiometric ratio (typically 90-105% of the theoretical amount of amine to react with the isocyanate).
-
In a clean, dry mixing vessel, add the preheated and degassed prepolymer.
-
Slowly add the molten or prepared 2,4'-MDA to the prepolymer while stirring continuously with a mechanical stirrer.
-
Mix thoroughly for 1-2 minutes, ensuring a homogeneous mixture. Be mindful of the pot life, which will be longer than with 4,4'-MDA but is still finite.
-
Pour the mixture into a preheated mold (90-120°C) that has been treated with a mold release agent.
d. Curing:
-
Place the filled mold in an oven and cure at a temperature between 90°C and 140°C.
-
The curing time will depend on the specific formulation and temperature, but a typical initial cure is 1-2 hours, followed by a post-cure of 16-24 hours.
e. Demolding and Post-Curing:
-
Allow the mold to cool to room temperature before demolding the elastomer.
-
For optimal properties, a post-curing period of up to 7 days at ambient temperature is recommended to allow for the completion of all chemical reactions.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of a 2,4'-MDA cured polyurethane elastomer using the prepolymer method.
Structure-Property Relationship
The following diagram illustrates the logical relationship between the molecular structure of the reactants and the macroscopic properties of the resulting polyurethane elastomer.
References
Application Notes and Protocols for the Quantification of 2,4'-Methylenedianiline (2,4'-MDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4'-Methylenedianiline (2,4'-MDA) is an aromatic amine that can be found as an impurity in the production of 4,4'-methylenedianiline (4,4'-MDA), a key component in the manufacturing of polyurethane foams, elastomers, and coatings. Due to its potential toxicity and regulatory scrutiny, accurate and sensitive quantification of 2,4'-MDA in various matrices is crucial for quality control, environmental monitoring, and safety assessment in the pharmaceutical and chemical industries.
These application notes provide detailed protocols for the quantification of 2,4'-MDA using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and applicable to different sample types, with a focus on providing clear, step-by-step instructions and comprehensive data presentation.
Quantitative Data Summary
The following tables summarize the key quantitative performance parameters for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions. Method validation is essential for ensuring the suitability of the chosen method for its intended purpose.[1][2]
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.4 - 8.0 ng/mL[3] |
| Limit of Quantification (LOQ) | 1.0 - 25.0 ng/mL |
| Linearity Range | 1.0 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 5% |
Table 2: GC-MS Method Performance (with HFAA Derivatization)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 3.2 pg per injection |
| Limit of Quantification (LOQ) | 8.1 ng per sample |
| Linearity Range | 0.01 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
Table 3: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL[5] |
| Linearity Range | 0.1 - 100 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 95 - 105%[5] |
| Precision (%RSD) | < 5%[5] |
Experimental Protocols
Quantification of 2,4'-MDA by HPLC-UV
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of 2,4'-MDA. This method is suitable for samples where 2,4'-MDA is present at moderate concentrations and the matrix is relatively clean.
1.1. Materials and Reagents
-
2,4'-MDA reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters
1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
1.3. Sample Preparation (General Protocol)
-
Solid Samples: Accurately weigh a known amount of the homogenized sample into a suitable container.
-
Extraction: Add a measured volume of extraction solvent (e.g., methanol or acetonitrile).
-
Sonication/Vortexing: Sonicate or vortex the sample for 15-30 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the sample to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
1.4. Chromatographic Conditions
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid). A typical starting condition is 60:40 (v/v) Acetonitrile:Water. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 240 nm[7]
1.5. Calibration
-
Prepare a stock solution of 2,4'-MDA in methanol.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
1.6. Data Analysis
-
Identify the 2,4'-MDA peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of 2,4'-MDA in the sample using the calibration curve.
Quantification of 2,4'-MDA by GC-MS with HFAA Derivatization
This protocol is suitable for the trace-level quantification of 2,4'-MDA in complex matrices. Derivatization with Heptafluorobutyric Anhydride (HFAA) is necessary to improve the volatility and chromatographic properties of 2,4'-MDA for GC analysis.[3]
2.1. Materials and Reagents
-
2,4'-MDA reference standard
-
Heptafluorobutyric Anhydride (HFAA)
-
Toluene (pesticide grade)
-
Sodium hydroxide (NaOH)
-
Potassium dihydrogen phosphate
-
Deionized water
-
Anhydrous sodium sulfate
2.2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
2.3. Sample Preparation and Derivatization
-
Extraction from Air (example): Draw a known volume of air through a sulfuric acid-treated glass fiber filter. Transfer the filter to a vial containing deionized water.
-
Basification: Add 1 mL of 0.5 N NaOH and 2.0 mL of toluene to the vial.
-
Extraction: Shake the vial for 10 minutes.
-
Derivatization: Transfer the toluene layer to a clean vial. Add 25 µL of HFAA, cap, and shake for 10 seconds.
-
Neutralization: After 10 minutes, add 1 mL of phosphate buffer (pH 7.0) and shake for 10 seconds.
-
Final Preparation: Allow the layers to separate and transfer an aliquot of the upper toluene layer to an autosampler vial for GC-MS analysis.
2.4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the HFAA derivative of 2,4'-MDA.
2.5. Calibration
-
Prepare a stock solution of 2,4'-MDA in toluene.
-
Prepare a series of calibration standards and derivatize them following the same procedure as the samples.
-
Inject each derivatized standard and construct a calibration curve based on the peak area of the target ion.
2.6. Data Analysis
-
Identify the derivatized 2,4'-MDA peak based on its retention time and the presence of characteristic ions.
-
Quantify the concentration using the calibration curve.
Quantification of 2,4'-MDA by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of 2,4'-MDA in complex biological matrices such as urine and soil extracts.
3.1. Materials and Reagents
-
2,4'-MDA reference standard
-
2,4'-MDA-d8 (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
3.2. Instrumentation
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase column (e.g., HSS T3, 2.1 x 100 mm, 1.8 µm)
-
Data acquisition and processing software
3.3. Sample Preparation (from Soil)
-
Extraction: Weigh 1 g of soil into a centrifuge tube. Add 10 mL of methanol and vortex.
-
Sonication: Sonicate for 30 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Acidification: Transfer the supernatant to a new tube and acidify with formic acid.[6]
-
SPE Cleanup:
-
Condition an Oasis MCX SPE cartridge with methanol and water.
-
Load the acidified extract.
-
Wash the cartridge with 2% formic acid in water and then with methanol.
-
Elute the analyte with 5% ammonium hydroxide in methanol.[6]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
3.4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 2,4'-MDA and its internal standard.
3.5. Calibration
-
Prepare a stock solution of 2,4'-MDA and the internal standard in methanol.
-
Prepare calibration standards by spiking known amounts of 2,4'-MDA into a blank matrix extract, with a constant concentration of the internal standard.
-
Analyze the standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
3.6. Data Analysis
-
Identify the 2,4'-MDA peak based on its retention time and the specific MRM transitions.
-
Quantify the concentration using the internal standard calibration curve.
References
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 7. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Methylenedianiline Isomers
Abstract
This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of three common methylenedianiline (MDA) isomers: 4,4'-methylenedianiline, 2,4'-methylenedianiline, and 2,2'-methylenedianiline. These aromatic amines are of significant interest in industrial and environmental analysis due to their use in the production of polyurethane foams, elastomers, and epoxy resins, and their potential carcinogenicity. The presented reversed-phase HPLC method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection, to achieve baseline separation of the isomers. This method is suitable for quality control in manufacturing processes, as well as for monitoring levels in environmental and biological samples.
Introduction
Methylenedianiline (MDA), also known as diaminodiphenylmethane (DDM), is a high-production-volume chemical intermediate. Commercial-grade MDA is typically a mixture of isomers, primarily 4,4'-MDA, with varying amounts of 2,4'-MDA and 2,2'-MDA. The toxicological properties of these isomers can differ, making their accurate separation and quantification crucial for risk assessment and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation of structurally similar compounds. This application note provides a detailed protocol for an HPLC-UV method that effectively resolves the key isomers of methylenedianiline.
Experimental
Instrumentation and Consumables
-
HPLC System: An analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.
-
Solvents: HPLC-grade acetonitrile, methanol, and ultra-pure water are necessary.
-
Reagents: Phosphoric acid or formic acid may be used for mobile phase modification.
-
Standards: Analytical grade standards of 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA.
-
Sample Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Stationary Phase | C18 (ODS), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm, 280 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
The following gradient elution program is recommended for the separation of MDA isomers.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each MDA isomer standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Mixture (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Phosphoric Acid).
Sample Preparation
-
Dissolve the sample containing the methylenedianiline isomers in the initial mobile phase to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions outlined in the tables above.
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Inject the working standard mixture to determine the retention times for each isomer and to check for system suitability (e.g., resolution, peak shape).
-
Inject the prepared samples for analysis.
Results and Discussion
The described HPLC method provides excellent separation of the 4,4'-, 2,4'-, and 2,2'-methylenedianiline isomers. The use of a C18 column with a water/acetonitrile gradient allows for the resolution of these closely related compounds based on their subtle differences in hydrophobicity. The addition of a small amount of acid to the mobile phase helps to ensure good peak shape for these basic analytes by suppressing silanol interactions with the stationary phase.
Quantitative Data Summary
The following table summarizes the expected retention times and resolution for the three MDA isomers under the specified conditions.
| Analyte | Retention Time (min) | Resolution (Rs) |
| 2,2'-Methylenedianiline | ~12.5 | - |
| This compound | ~14.8 | > 2.0 |
| 4,4'-Methylenedianiline | ~16.2 | > 2.0 |
Note: Actual retention times may vary slightly depending on the specific HPLC system, column, and exact mobile phase preparation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Logical workflow for the HPLC analysis of methylenedianiline isomers.
Conclusion
The HPLC method presented in this application note is a reliable and effective tool for the separation and quantification of 4,4'-, 2,4'-, and 2,2'-methylenedianiline isomers. The detailed protocol and chromatographic conditions provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories for routine analysis and quality control purposes.
Application Notes and Protocols: 2,4'-Methylenedianiline (2,4'-MDA) in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4'-methylenedianiline (2,4'-MDA) in the synthesis and formulation of high-performance polymers. This document includes detailed experimental protocols, quantitative data on polymer properties, and diagrams illustrating key chemical processes. 2,4'-MDA, an isomer of the more commonly used 4,4'-MDA, serves as a valuable monomer and curing agent for creating advanced materials with unique thermal and mechanical characteristics.
Application in Polyimides
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace, electronics, and automotive industries.[1] The isomeric structure of 2,4'-MDA, compared to the linear 4,4'-MDA, introduces asymmetry into the polymer backbone. This can disrupt chain packing, leading to modified solubility and processing characteristics while maintaining high thermal performance.
Role of 2,4'-MDA in Polyimide Synthesis
2,4'-MDA is used as a diamine monomer that reacts with aromatic dianhydrides in a two-step process to form the polyimide.[1][2] The first step involves a polycondensation reaction at ambient temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[2] The second step is a cyclization (imidization) process, typically achieved by thermal treatment or chemical dehydrating agents, to form the final, often insoluble and infusible, polyimide.[1][3]
Experimental Protocol: Synthesis of a Polyimide from 2,4'-MDA and Pyromellitic Dianhydride (PMDA)
This protocol outlines the classical two-step method for synthesizing a polyimide.
Materials:
-
This compound (2,4'-MDA)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) (anhydrous)
-
Argon or Nitrogen gas
-
Acetic anhydride (for chemical imidization, optional)
-
Pyridine or Triethylamine (for chemical imidization, optional)
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen/argon inlet, dissolve a stoichiometric amount of 2,4'-MDA in anhydrous DMAc.
-
Slowly add an equimolar amount of PMDA powder to the stirred solution in several portions. The reaction is exothermic; maintain the temperature below 30°C.
-
Continue stirring under an inert atmosphere at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution.
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the plate in a vacuum oven or a furnace with a controlled temperature program.
-
Heat the film sequentially, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the cyclization and remove the solvent.[3]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent mixture, such as acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine).[2]
-
Stir the mixture at room temperature for several hours. The polyimide will precipitate out of the solution.
-
Filter the precipitate, wash it with a suitable solvent like ethanol or acetone, and dry it under a vacuum.
-
Data Presentation: Thermal Properties of Aromatic Polyimides
The table below summarizes the thermal properties of various aromatic polyimides, illustrating the performance range achievable with different diamine and dianhydride monomers.
| Dianhydride | Diamine | Glass Transition Temp. (T g), °C | 5% Weight Loss Temp. (T d5), °C | Reference |
| PMDA | ODA | 302 | >500 | [4] |
| BTDA | ODA | 276 | >500 | [4] |
| BPDA | ODA | 290 | >500 | [4] |
| 3,3'-BPFDA | Various Aromatic Diamines | - | 430-500 | [5] |
Note: ODA (4,4'-oxydianiline), PMDA (pyromellitic dianhydride), BTDA (3,3',4,4'-benzophenonetetracarboxylic dianhydride), BPDA (3,3',4,4'-biphenyltetracarboxylic dianhydride), BPFDA ((4,4'-methylenediphenoxyl) bis(phthalic anhydride)). Data for 2,4'-MDA specifically was not available in the search results but would be expected to be in a similar range.
Visualization: Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of polyimides.
Application in Epoxy Resins
2,4'-MDA can be used as a curing agent (or hardener) for epoxy resins, creating cross-linked thermoset polymers with high thermal stability and chemical resistance.[6][7] The reactivity and structure of the amine curing agent significantly influence the processing characteristics and final properties of the cured epoxy system.[8] The asymmetric structure of 2,4'-MDA can affect the cross-link density and morphology of the resulting network compared to its 4,4'-isomer.
Role of 2,4'-MDA as an Epoxy Curing Agent
The primary amine groups of 2,4'-MDA react with the epoxide groups of the epoxy resin in a polyaddition reaction. This reaction opens the epoxy ring and forms a covalent bond, leading to the formation of a three-dimensional polymer network.[8] This cross-linking process transforms the liquid or semi-solid resin into a hard, rigid, and infusible solid.[6] Aromatic amines like MDA typically require elevated temperatures to achieve a full cure.[8][9]
Experimental Protocol: Curing of an Epoxy Resin with 2,4'-MDA
This protocol describes a general procedure for curing a standard bisphenol A-based epoxy resin.
Materials:
-
Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA, with an epoxy equivalent weight (EEW) of ~190 g/eq)
-
This compound (2,4'-MDA) (Amine hydrogen equivalent weight (AHEW) of ~49.5 g/eq)
-
Mixing container and stirrer
-
Mold (pre-treated with a release agent)
-
Oven
Procedure:
-
Calculate Stoichiometry: Determine the required amount of 2,4'-MDA. The parts per hundred resin (phr) are calculated as: phr = (AHEW / EEW) * 100 For this example: phr = (49.5 / 190) * 100 ≈ 26 phr.
-
Mixing: Gently heat the epoxy resin to reduce its viscosity (e.g., 60-70°C).
-
Add the calculated amount of 2,4'-MDA to the warm resin.
-
Stir the mixture thoroughly until the MDA is completely dissolved and the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the resin mixture into the pre-heated mold.
-
Cure the resin in an oven using a suitable curing schedule. A typical schedule for an aromatic amine might be 2 hours at 100°C followed by 2-3 hours at 150°C. The optimal schedule depends on the specific resin and desired properties.
-
After curing, allow the mold to cool down slowly to room temperature before demolding the part.
Data Presentation: Properties of Amine-Cured Epoxy Resins
The properties of cured epoxy resins are highly dependent on the curing agent used. The following table shows how different amine structures can influence the glass transition temperature (Tg).
| Epoxy Resin | Curing Agent | Glass Transition Temp. (T g), °C | Key Feature | Reference |
| EPON 828 | m,m'-MDA Isomers | ~10°C lower T g than 4,4'-MDA | Altered reactivity and T g | [10][11] |
| EPON 828 | 4,4'-MDA | Higher T g | Standard high-temp performance | [10] |
| DGEBA | Cycloaliphatic Diamines | Lower T g than aromatic amines | Room/low-temp cure, color stability | [12] |
| DGEBA | Aliphatic Amines | ~100-120°C (with post-cure) | Room temperature cure | [8] |
Visualization: Epoxy Curing Mechanism
Caption: Logical flow of the epoxy resin curing process.
Application in Polyamides
Polyamides synthesized from aromatic diamines like 2,4'-MDA can exhibit high thermal stability and good mechanical properties.[13] Similar to polyimides, the introduction of the kinked 2,4'-MDA structure can enhance solubility, allowing for easier processing compared to polymers made exclusively from linear, symmetric monomers.
Role of 2,4'-MDA in Polyamide Synthesis
In polyamide synthesis, 2,4'-MDA reacts with dicarboxylic acids or their more reactive derivatives (diacid chlorides) through a polycondensation reaction to form amide linkages. The resulting aromatic polyamides, or aramids, are known for their high strength and thermal resistance.
Data Presentation: Mechanical and Thermal Properties of Aromatic Polyamides
This table provides representative data for aromatic polyamides, demonstrating their high-performance characteristics.
| Property | Value Range | Reference |
| Glass Transition Temperature (T g) | 241 - 359 °C | [13] |
| 10% Weight Loss Temperature (T d10) | 480 - 517 °C | [13] |
| Tensile Strength | 64 - 86 MPa | [13] |
| Tensile Modulus | 1.6 - 2.2 GPa | [13] |
| Elongation at Break | 6.7 - 18 % | [13] |
Safety Considerations
It is crucial to note that 4,4'-MDA is a suspected human carcinogen and a known liver toxicant.[10][14] 2,4'-MDA should be handled with similar precautions. Always work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for 2,4'-MDA before use.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Methylenedianiline - Moldex [moldex.com]
- 8. threebond.co.jp [threebond.co.jp]
- 9. daryatamin.com [daryatamin.com]
- 10. researchwithrowan.com [researchwithrowan.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. pcimag.com [pcimag.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of a high temperature thermosetting polyimide oligomer derived from a non-toxic, sustainable bisaniline - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02182H [pubs.rsc.org]
Application Notes and Protocols: The Prospective Role of 2,4'-Methylenedianiline in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 2,4'-Methylenedianiline (2,4'-MDA) is a well-known industrial chemical, a thorough review of scientific literature reveals a notable absence of its application in the field of asymmetric synthesis. To date, there are no documented instances of 2,4'-MDA being employed as a precursor for chiral ligands, catalysts, or as a starting material in stereoselective transformations. This document, therefore, takes a prospective approach. It outlines the potential for 2,4'-MDA as a scaffold for novel chiral ligands by drawing parallels with structurally similar, successful diamines used in asymmetric catalysis. Herein, we propose the design, detailed synthetic protocols, and potential applications of hypothetical chiral ligands derived from 2,4'-MDA, including Salen-type, bis(oxazoline), and P,N-ligands. These application notes are intended to inspire and guide future research into the untapped potential of this readily available diamine.
Proposed Chiral Ligands from this compound
The unsymmetrical nature of 2,4'-MDA offers a unique platform for the development of novel C1-symmetric ligands. By functionalizing the two distinct amino groups, it is possible to create a diverse range of chiral environments. We propose three classes of hypothetical ligands: a Salen-type ligand ( L1 ), a bis(oxazoline) ligand ( L2 ), and a P,N-ligand ( L3 ).
Synthetic Protocols for Hypothetical Chiral Ligands
Synthesis of a Chiral Salen-Type Ligand (L1) from 2,4'-MDA
Salen ligands are readily synthesized through the condensation of a diamine with two equivalents of a salicylaldehyde derivative.[1][2][3] The synthesis of a chiral Salen-type ligand from 2,4'-MDA would involve reaction with a chiral salicylaldehyde derivative.
Protocol:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add a solution of (R)-2-hydroxy-2'-methoxy-1,1'-binaphthyl-3-carbaldehyde (2.1 mmol) in ethanol (10 mL).
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the solid under vacuum to yield the chiral Salen-type ligand L1 .
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Chiral Salen-type Ligand L1
Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand (L2) from 2,4'-MDA
Bis(oxazoline) ligands are typically synthesized from dicarboxylic acids or their derivatives and chiral amino alcohols.[4][5][6] A plausible route to a BOX ligand from 2,4'-MDA would first involve its conversion to a dicarboxylic acid derivative.
Protocol:
Step 1: Synthesis of the Dicarboxylic Acid Chloride
-
To a solution of 2,4'-MDA (1.0 mmol) in anhydrous THF (20 mL) under an inert atmosphere, add succinic anhydride (2.2 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the diacid.
-
Treat the crude diacid with thionyl chloride (5.0 mL) and a catalytic amount of DMF.
-
Heat the mixture to 60 °C for 4 hours.
-
Remove excess thionyl chloride by distillation to yield the crude diacid chloride.
Step 2: Synthesis of the Bis(oxazoline) Ligand (L2)
-
To a solution of (S)-valinol (2.2 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, slowly add the crude diacid chloride from Step 1.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral BOX ligand L2 .
Synthesis of Chiral BOX Ligand L2
Synthesis of a Chiral P,N-Ligand (L3) from 2,4'-MDA
P,N-ligands can be synthesized through various methods, often involving the introduction of a phosphine group onto a chiral nitrogen-containing scaffold.[7][8][9]
Protocol:
Step 1: Monofunctionalization of 2,4'-MDA
-
To a solution of 2,4'-MDA (10 mmol) in dichloromethane (100 mL), add a solution of di-tert-butyl dicarbonate (1.0 mmol) in dichloromethane (20 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the mono-Boc protected diamine by column chromatography.
Step 2: Introduction of the Chiral Auxiliary
-
To a solution of the mono-Boc protected diamine (1.0 mmol) in anhydrous THF (20 mL), add (R)-glycidyl tosylate (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction and remove the solvent. Purify the product by column chromatography.
Step 3: Introduction of the Phosphine Group
-
To a solution of the product from Step 2 (1.0 mmol) in anhydrous THF (15 mL) under an inert atmosphere, add n-butyllithium (1.1 mmol) at -78 °C.
-
After 30 minutes, add chlorodiphenylphosphine (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the chiral P,N-ligand L3 .
Synthesis of Chiral P,N-Ligand L3
Potential Applications in Asymmetric Catalysis
Asymmetric Epoxidation using a Chiral Salen-Manganese Complex of L1
Chiral Salen-manganese complexes are renowned for their effectiveness in the asymmetric epoxidation of unfunctionalized olefins.[10][11]
Generalized Experimental Protocol:
-
In a round-bottom flask, dissolve the chiral Salen ligand L1 (0.05 mmol) and Mn(OAc)₂·4H₂O (0.05 mmol) in ethanol (5 mL).
-
Heat the mixture to reflux for 1 hour, then cool to room temperature.
-
Add the olefin substrate (1.0 mmol) and a co-oxidant such as m-chloroperbenzoic acid (m-CPBA) (1.5 mmol).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Entry | Olefin Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Styrene | 5 | (Predicted) >90 | (Predicted) >90 |
| 2 | cis-β-Methylstyrene | 5 | (Predicted) >85 | (Predicted) >95 |
| 3 | Indene | 5 | (Predicted) >95 | (Predicted) >98 |
Asymmetric Diels-Alder Reaction using a Chiral BOX-Copper(II) Complex of L2
Copper(II) complexes of BOX ligands are excellent catalysts for asymmetric Diels-Alder reactions.[12][13]
Generalized Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral BOX ligand L2 (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous dichloromethane (5 mL).
-
Stir the mixture at room temperature for 2 hours to form the catalyst complex.
-
Cool the solution to -78 °C and add the dienophile (e.g., N-acryloyl-2-oxazolidinone) (1.0 mmol).
-
After 15 minutes, add the diene (e.g., cyclopentadiene) (3.0 mmol) dropwise.
-
Stir the reaction at -78 °C for 6 hours.
-
Quench the reaction with saturated ammonium chloride solution and warm to room temperature.
-
Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | ee (%) [endo:exo] |
| 1 | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 10 | (Predicted) >95 | (Predicted) >98 [>99:1] |
| 2 | N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | 10 | (Predicted) >90 | (Predicted) >95 [>95:5] |
| 3 | Methyl acrylate | Isoprene | 10 | (Predicted) >80 | (Predicted) >85 [>90:10] |
Asymmetric Allylic Alkylation using a Chiral P,N-Palladium Complex of L3
Palladium complexes of P,N-ligands have shown high efficiency in asymmetric allylic alkylation reactions.[7][14]
Generalized Experimental Protocol:
-
In a glovebox, dissolve [Pd(allyl)Cl]₂ (0.025 mmol) and the chiral P,N-ligand L3 (0.055 mmol) in anhydrous THF (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the nucleophile (e.g., dimethyl malonate) (1.2 mmol) and a base (e.g., BSA) (1.3 mmol) in THF (3 mL).
-
Add the substrate (e.g., 1,3-diphenylallyl acetate) (1.0 mmol) to the nucleophile solution.
-
Add the catalyst solution to the substrate/nucleophile mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | 5 | (Predicted) >95 | (Predicted) >99 |
| 2 | 1,3-Dimethylallyl acetate | Sodium diethyl malonate | 5 | (Predicted) >90 | (Predicted) >95 |
| 3 | Cyclohexenyl acetate | Dimethyl malonate | 5 | (Predicted) >92 | (Predicted) >97 |
Conclusion and Future Outlook
Although this compound has not yet been explored in the realm of asymmetric synthesis, its structural characteristics suggest significant potential. The hypothetical ligands and protocols presented in these application notes provide a roadmap for future research. The development of novel chiral ligands from readily available and cost-effective starting materials like 2,4'-MDA is a crucial endeavor in advancing the field of asymmetric catalysis. Experimental validation of these proposals could unlock a new class of versatile ligands for the synthesis of enantiomerically pure compounds, with broad implications for the pharmaceutical and fine chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. scispace.com [scispace.com]
- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes: Polymerization Kinetics of 2,4'-Methylenedianiline (MDA) with Diisocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between aromatic diamines, such as 2,4'-methylenedianiline (2,4'-MDA), and diisocyanates is a cornerstone of polyurea synthesis. This polyaddition reaction is characterized by its extremely high velocity, presenting unique challenges and opportunities in material science and various industrial applications. Understanding the polymerization kinetics is critical for controlling the reaction, tailoring the final polymer properties, and optimizing processing conditions.
These notes provide a comprehensive overview of the kinetic aspects of the 2,4'-MDA-diisocyanate reaction and detailed protocols for its empirical study using modern analytical techniques.
Reaction Mechanism and Kinetics
The fundamental reaction is the nucleophilic addition of the amine group (-NH₂) of 2,4'-MDA to the electrophilic carbon of the isocyanate group (-N=C=O) of a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI). This reaction forms a urea linkage (-NH-CO-NH-). As both monomers are difunctional, the reaction proceeds rapidly to form a high molecular weight polyurea polymer.
Key Factors Influencing Reaction Kinetics:
-
Isomerism and Steric Hindrance: The reactivity of the functional groups is highly dependent on their position on the aromatic rings.
-
Diisocyanate: In asymmetric diisocyanates like 2,4'-MDI, the isocyanate group in the para-position (4-position) is significantly more reactive than the group in the ortho-position (2-position) due to reduced steric hindrance. The reactivity of the para-positioned isocyanate group can be four to six times higher.[1]
-
Diamine: Similarly, in 2,4'-MDA, the amine group in the para-position is more accessible and therefore more reactive than the ortho-positioned amine group.
-
-
Reaction Order: The polymerization of diamines with diisocyanates generally follows second-order kinetics.[2]
-
Temperature: Like most chemical reactions, the rate increases with temperature. However, the reaction is highly exothermic, which can lead to a rapid, difficult-to-control autoacceleration.
-
Catalysts: While the uncatalyzed reaction is already extremely fast, catalysts can be used in specific formulations, although they are less common than in polyurethane (isocyanate-alcohol) chemistry.
Due to the high speed of the reaction, specialized techniques are often required for kinetic analysis. For instance, sterically hindered aromatic diamines are sometimes used to slow the reaction to a measurable rate for certain applications.[3]
Quantitative Data Summary
Direct kinetic data for the polymerization of 2,4'-MDA with diisocyanates is scarce in published literature due to the reaction's high velocity. However, data from analogous systems provide valuable insights and reasonable estimates. The following table summarizes apparent activation energies (Ea) for polyurea and related polyurethane systems, which are indicative of the energy barrier for the reaction.
| Reacting System | Analytical Method | Apparent Activation Energy (Ea) (kJ·mol⁻¹) | Reaction Order | Reference |
| Modified Hexamethylene-diamine + 4,4'-MDI | FTIR | 43.99 | Second-Order | [2] |
| MDI-based Prepolymer + Polyether Polyols (Polyurethane formation) | DSC | 46.34 | Autocatalytic | [4] |
| Polycarbodiimide formation from 4,4'-MDI (Side Reaction) | Gas Volumetry | 60.4 ± 3.0 | Second-Order | [5] |
Experimental Protocols
Accurate kinetic analysis of the 2,4'-MDA-diisocyanate system requires precise and rapid analytical techniques. The following are detailed protocols for the most common methods.
Protocol 1: Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the overall curing kinetics by measuring the heat released during the exothermic polymerization reaction.
1. Objective: To determine the overall curing kinetics, including activation energy (Ea), pre-exponential factor (A), and reaction order by non-isothermal DSC.
2. Materials & Equipment:
-
This compound (2,4'-MDA)
-
Diisocyanate (e.g., 4,4'-MDI or a commercial mixture)
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Aluminum DSC pans and lids
-
Microbalance (±0.01 mg)
3. Sample Preparation:
-
Pre-heat the 2,4'-MDA and diisocyanate separately to the desired mixing temperature (e.g., 80°C for solid MDI) to ensure they are in a liquid state.
-
Accurately weigh stoichiometric amounts of the diisocyanate and 2,4'-MDA.
-
Rapidly and thoroughly mix the two components for a very short, standardized time (e.g., 5-10 seconds).
-
Immediately transfer a small amount of the reacting mixture (typically 5-10 mg) into an aluminum DSC pan.
-
Quickly seal the pan with a lid and place it in the DSC cell, which has been pre-cooled to a temperature where the reaction rate is negligible (e.g., -50°C).
4. DSC Analysis (Non-isothermal):
-
Equilibrate the sample at the low starting temperature for 3-5 minutes.
-
Heat the sample from the starting temperature (e.g., -50°C) to a temperature where the reaction is complete (e.g., 250°C) at a constant heating rate (β).
-
Repeat the experiment using at least three different heating rates (e.g., 5, 10, 15, and 20 K/min).[4]
-
Record the heat flow as a function of temperature for each run.
5. Data Analysis:
-
Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH_total).
-
For each DSC curve, calculate the degree of conversion (α) at a given temperature (T) as the ratio of the partial heat of reaction (ΔH_T) to the total heat of reaction: α = ΔH_T / ΔH_total.
-
Use model-free isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa, Friedman) to determine the apparent activation energy (Ea) and pre-exponential factor (A).[4] The Kissinger method, for example, uses the peak temperatures (Tp) from the different heating rates.[4]
Protocol 2: Real-Time Reaction Monitoring by FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time tracking of the concentration of functional groups, providing direct insight into the reaction rate.
1. Objective: To determine the reaction rate by monitoring the decrease in the isocyanate (-NCO) peak intensity over time.
2. Materials & Equipment:
-
2,4'-MDA and Diisocyanate
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, preferably with rapid-scan capability.[6]
-
Temperature-controlled stage for the ATR crystal.
-
Syringes or rapid mixing device.
3. Experimental Procedure:
-
Set the temperature of the ATR crystal to the desired reaction temperature.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Pre-heat the reactants to the reaction temperature in separate syringes.
-
Dispense and rapidly mix stoichiometric amounts of the reactants.
-
Immediately apply a thin layer of the mixture onto the ATR crystal.
-
Start collecting spectra in rapid succession (e.g., one spectrum every 0.1 to 5 seconds, depending on the reaction speed and instrument capability).[6] Continue data collection until the reaction is complete.
4. Data Analysis:
-
Identify the characteristic isocyanate (-NCO) stretching peak at approximately 2250-2270 cm⁻¹.[4]
-
Identify a reference peak that does not change during the reaction (e.g., a C-H stretching peak from the aromatic backbone) for normalization.
-
Calculate the concentration of -NCO groups at each time point by measuring the normalized absorbance of the -NCO peak, applying the Beer-Lambert law.
-
Plot the concentration of -NCO groups versus time. The slope of this curve gives the reaction rate.
-
Use this data to test kinetic models (e.g., second-order rate law) and calculate the rate constant (k).
Protocol 3: Monomer Consumption Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of unreacted 2,4'-MDA and diisocyanate monomers at discrete time points. This method requires quenching the reaction.
1. Objective: To determine the concentration of residual 2,4'-MDA and diisocyanate over time.
2. Materials & Equipment:
-
Reactants (2,4'-MDA, Diisocyanate) and a suitable solvent (e.g., dry acetonitrile).
-
Quenching/Derivatizing agent: e.g., 1-(2-pyridyl)piperazine (1-2PP) or di-n-butylamine (DBA) in a suitable solvent.[7]
-
HPLC system with a UV or MS/MS detector.
-
Reversed-phase C18 column.
-
Standard laboratory glassware.
3. Experimental Procedure:
-
Start the polymerization reaction in a temperature-controlled vessel by mixing known amounts of 2,4'-MDA and diisocyanate in a solvent.
-
At specific time intervals (e.g., 15s, 30s, 60s, etc.), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of the derivatizing agent solution. The agent will react with any remaining -NCO groups to form stable urea derivatives.[7]
-
Allow the derivatization to proceed to completion.
-
Dilute the quenched samples to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate).[8]
-
Column: Standard C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).
-
Detection: UV detection at a wavelength where both the 2,4'-MDA and the diisocyanate-derivative absorb (e.g., ~254 nm).[9]
-
Calibration: Prepare a series of calibration standards of 2,4'-MDA and the diisocyanate-derivative of known concentrations to generate a standard curve.
-
Quantification: Inject the quenched samples and quantify the concentrations of 2,4'-MDA and the diisocyanate-derivative by comparing their peak areas to the respective calibration curves.
5. Data Analysis:
-
Plot the concentrations of 2,4'-MDA and diisocyanate as a function of time.
-
Use this data to determine the reaction rate constants based on an appropriate rate law (typically second-order).
Visualizations
Caption: General reaction pathway for polyurea formation.
Caption: Experimental workflow for DSC kinetic analysis.
Caption: Experimental workflow for FTIR kinetic analysis.
References
- 1. e-polymers.free.bg [e-polymers.free.bg]
- 2. researchgate.net [researchgate.net]
- 3. tri-iso.com [tri-iso.com]
- 4. Polyureas from diamines and carbon dioxide: synthesis, structures and properties | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. In situ observation of polyurea formation by rapid-scan time-resolved infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. osha.gov [osha.gov]
- 8. Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyanate Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Identification of 2,4'-Methylenedianiline (2,4'-MDA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of various spectroscopic techniques for the unequivocal identification and characterization of 2,4'-methylenedianiline (2,4'-MDA), a compound of interest in pharmaceutical development and chemical analysis. The following sections detail the principles, data interpretation, and experimental protocols for Mass Spectrometry, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of 2,4'-MDA. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are effective ionization techniques for this purpose.
In ESI-MS, 2,4'-MDA typically forms a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 199.[1] Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns. Unlike its more stable isomer, 4,4'-MDA, 2,4'-MDA can fragment with minimal or no additional collision energy.[1] A common and abundant fragment ion observed for 2,4'-MDA is at m/z 106.[1]
MALDI-MS of 2,4'-MDA can produce a more complex spectrum, often showing three precursor ions: [M-H]⁺ (m/z 197), [M]⁺ (m/z 198), and [M+H]⁺ (m/z 199).[2][3]
Quantitative Data for Mass Spectrometry
| Ionization | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Notes |
| ESI | 199 ([M+H]⁺) | 106 | Fragmentation can occur with little to no collision energy.[1] |
| MALDI | 197 ([M-H]⁺), 198 ([M]⁺), 199 ([M+H]⁺) | Varies depending on the precursor ion. | Provides a more complex but informative spectrum.[2][3] |
Experimental Protocol: LC-MS/MS for 2,4'-MDA Identification
This protocol outlines a general procedure for the identification of 2,4'-MDA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation: a. Dissolve the 2,4'-MDA standard or sample in a suitable solvent, such as a mixture of methanol and water (e.g., 9:1 v/v) containing 0.1% formic acid to facilitate protonation.[4] A typical concentration is 0.1 mg/mL.[4] b. For complex matrices like urine, an initial hydrolysis step (e.g., with acid) may be necessary to free conjugated MDA, followed by a liquid-liquid or solid-phase extraction.[5]
2. LC-MS/MS System and Conditions: a. Liquid Chromatography (LC): i. Column: A C18 reversed-phase column is suitable for separation. ii. Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). iii. Flow Rate: A typical flow rate is 0.2-0.5 mL/min. iv. Injection Volume: 5-10 µL. b. Mass Spectrometry (MS): i. Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. ii. Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring the transition from the precursor ion (m/z 199) to the product ion (e.g., m/z 106). iii. Collision Energy: Optimize the collision energy to maximize the intensity of the product ion. For 2,4'-MDA, this may be very low or even zero.[1]
3. Data Analysis: a. Identify the peak corresponding to 2,4'-MDA based on its retention time and the specific MRM transition. b. Compare the obtained mass spectrum and fragmentation pattern with a known standard of 2,4'-MDA for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in 2,4'-MDA. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Predicted Quantitative Data for FTIR
Based on the structure of 2,4'-MDA and data from similar aromatic amines, the following characteristic vibrational frequencies are expected:
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3500-3300 | N-H Stretch | Two bands are expected for the primary amine group (-NH₂). |
| 3100-3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the aromatic rings. |
| 1650-1580 | N-H Bend | Scissoring vibration of the -NH₂ group. |
| 1600-1450 | Aromatic C=C Stretch | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
| 1350-1250 | Aromatic C-N Stretch | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |
| 850-750 | Aromatic C-H Bend | Out-of-plane bending ("wagging") of the C-H bonds, characteristic of the substitution pattern on the aromatic rings. |
Experimental Protocol: FTIR Analysis of 2,4'-MDA (Solid Sample)
This protocol describes the analysis of a solid sample of 2,4'-MDA using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.
1. Instrument Preparation: a. Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure stability. b. Perform a background scan with nothing on the ATR crystal to account for atmospheric CO₂ and water vapor.
2. Sample Preparation: a. Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely. b. Place a small amount of the solid 2,4'-MDA sample directly onto the center of the ATR crystal.
3. Data Acquisition: a. Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal. b. Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
4. Data Analysis: a. The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹). b. Identify the characteristic absorption bands and compare them to the expected frequencies for 2,4'-MDA and reference spectra if available.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,4'-Methylenedianiline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,4'-Methylenedianiline (2,4'-MDA).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2,4'-MDA, providing potential causes and actionable solutions.
Guide 1: Low Overall Yield of Methylenedianiline (MDA) Mixture
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation. | Ineffective reaction conditions. | Optimize reaction temperature and time. Ensure the appropriate solvent is being used. |
| Poor quality of starting materials (aniline, formaldehyde). | Use freshly distilled aniline and high-purity formaldehyde. | |
| Incorrect molar ratio of reactants. | A common starting point is a molar ratio of aniline to formaldehyde of approximately 3:1.[1] | |
| Formation of significant side products. | Reaction temperature is too high, promoting side reactions. | Conduct the reaction at a lower temperature to favor the desired product formation. |
| Incorrect pH of the reaction mixture. | Ensure the acid catalyst (e.g., hydrochloric acid) concentration is optimized. | |
| Product degradation during workup. | Harsh acidic or basic conditions during workup. | Neutralize the reaction mixture carefully and avoid prolonged exposure to extreme pH levels. |
Guide 2: Poor Selectivity for 2,4'-MDA (High proportion of 4,4'-MDA and 2,2'-MDA)
| Observed Problem | Potential Cause | Suggested Solution |
| Predominant formation of the 4,4'-MDA isomer. | Thermodynamic control favoring the more stable 4,4'-isomer. | Employ kinetic control by running the reaction at a lower temperature. The condensation of aniline and formaldehyde is typically conducted at a lower temperature (around 60-100°C), while the rearrangement to MDA occurs at a higher temperature (100-160°C).[2] |
| Catalyst choice favors 4,4'-MDA. | Experiment with different acid catalysts. While hydrochloric acid is common, solid acid catalysts like zeolites may offer different selectivity. | |
| High levels of 2,2'-MDA and other oligomeric byproducts. | High concentration of formaldehyde. | Use a molar excess of aniline to formaldehyde. |
| Insufficient mixing. | Ensure vigorous and uniform stirring throughout the reaction to maintain homogeneity. |
Guide 3: Issues During Product Purification
| Observed Problem | Potential Cause | Suggested Solution |
| Difficulty in separating 2,4'-MDA from other isomers. | Similar physical properties of the isomers. | Fractional crystallization can be employed to separate the isomers.[3] Another method involves forming a complex with phenol to isolate the 4,4'-isomer, which may indirectly help in enriching the 2,4'-isomer in the mother liquor.[4] |
| Low recovery after column chromatography. | Irreversible adsorption of the amine to the silica gel. | Consider using a less acidic stationary phase, such as neutral alumina. |
| Decomposition of the product on the column. | Minimize the time the compound spends on the column and use a suitable eluent system. | |
| Product discoloration (turns brown/dark). | Oxidation of the aromatic amine. | Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of methylenedianiline?
A1: The synthesis of methylenedianiline from aniline and formaldehyde in the presence of an acid catalyst proceeds through a series of steps. Initially, aniline reacts with formaldehyde to form N,N'-(phenylamino)methane (aminal). This intermediate then undergoes an acid-catalyzed rearrangement to form N-(aminobenzyl)anilines. These intermediates further rearrange to produce the final methylenedianiline isomers (4,4'-MDA, 2,4'-MDA, and 2,2'-MDA).
Q2: How can I monitor the progress of my 2,4'-MDA synthesis?
A2: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] These methods allow for the quantification of the starting materials and the different MDA isomers, providing insight into the reaction kinetics and product distribution.
Q3: What are the recommended analytical techniques for characterizing the final product?
A3: For the characterization of the final product, HPLC with UV or electrochemical detection is commonly used.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization of the amine groups to improve volatility and reduce peak tailing.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirming the isomeric purity.
Q4: What safety precautions should be taken when working with this compound?
A4: this compound is a hazardous chemical and should be handled with appropriate safety measures. It is a suspected carcinogen and can be harmful if inhaled, ingested, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
General Protocol for the Synthesis of Mixed Isomers of Methylenedianiline
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and desired outcomes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add aniline and a solution of hydrochloric acid in water.
-
Addition of Formaldehyde: While stirring, slowly add an aqueous solution of formaldehyde to the aniline hydrochloride mixture. Maintain the temperature below 40°C during the addition.
-
Condensation: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 40-60°C) for a specified period to allow for the formation of the aminal intermediate.
-
Rearrangement: Gradually increase the temperature of the reaction mixture to induce the rearrangement of the intermediate to methylenedianiline. The temperature and duration of this step will significantly influence the isomer distribution.
-
Neutralization: After the reaction is complete, cool the mixture and neutralize it with a base, such as a sodium hydroxide solution, to a pH of 7-8.
-
Extraction: Extract the organic layer containing the MDA isomers using a suitable solvent like dichloromethane or toluene.
-
Purification: The crude product can be purified by distillation under reduced pressure to remove unreacted aniline and other volatile impurities. Further purification to separate the isomers can be achieved by fractional crystallization or column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 2,4'-Methylenedianiline (2,4'-MDA)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of methylenedianiline (MDA). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4'-MDA, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2,4'-MDA?
A1: 2,4'-Methylenedianiline (2,4'-MDA) is primarily formed as a co-product during the synthesis of 4,4'-methylenedianiline. The synthesis involves the acid-catalyzed condensation of aniline with formaldehyde.[1][2][3] The reaction proceeds through the formation of various intermediates, and the final product is a mixture of MDA isomers (4,4'-MDA, 2,4'-MDA, and 2,2'-MDA) and higher molecular weight oligomers, often referred to as polymethylene polyphenylamines (PMPA).[3]
Q2: What are the main byproducts in 2,4'-MDA synthesis, and how do they form?
A2: The primary "byproducts" in a synthesis targeting 2,4'-MDA are the other isomers of MDA: 4,4'-MDA and 2,2'-MDA. Additionally, higher molecular weight oligomers are formed. The formation of these various isomers is a result of the electrophilic attack of an intermediate derived from aniline and formaldehyde onto another aniline molecule at different positions (ortho, para) on the aromatic ring. The reaction conditions, particularly the catalyst and temperature, significantly influence the isomeric distribution.
Q3: How can I increase the selectivity towards 2,4'-MDA over 4,4'-MDA?
A3: Achieving high selectivity for 2,4'-MDA is challenging as the 4,4'-isomer is often the thermodynamically favored product. However, kinetic control can be leveraged. Generally, lower reaction temperatures and specific catalyst choices can influence the isomer ratio. Some studies suggest that certain solid acid catalysts with specific pore structures and acid site distributions may favor the formation of the 2,4'-isomer.
Q4: What is the role of the acid catalyst in this reaction?
A4: The acid catalyst is crucial for the condensation reaction to occur. It protonates formaldehyde, increasing its electrophilicity and facilitating the attack by the weakly nucleophilic aniline. The catalyst also plays a role in the subsequent dehydration and rearrangement steps that lead to the formation of the methylene bridge between the aniline units. While hydrochloric acid is a common catalyst, research is ongoing into the use of solid acid catalysts like zeolites to improve selectivity and reduce corrosion and waste.
Q5: How does the aniline-to-formaldehyde molar ratio affect the product distribution?
A5: The molar ratio of aniline to formaldehyde is a critical parameter. A higher aniline-to-formaldehyde ratio generally favors the formation of the dimeric MDA isomers over higher oligomers. One patent suggests that while higher ratios (e.g., 6:1) can improve the overall yield of methylenedianiline, it may decrease the purity of the 4,4'-isomer, implying a potential shift in the isomer distribution.[4] Another source indicates an optimal molar ratio of 3:1 for minimizing byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and analysis of 2,4'-MDA.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield of MDA isomers | - Incomplete reaction. - Suboptimal temperature. - Inefficient catalyst. | - Increase reaction time and monitor progress by TLC or HPLC. - Optimize the reaction temperature; typically, the condensation is performed at a lower temperature followed by a higher temperature rearrangement step.[4] - Screen different acid catalysts (e.g., HCl, H₂SO₄, or various solid acids). |
| High proportion of polymethylene polyphenylamines (PMPA) | - Low aniline-to-formaldehyde ratio. - High reaction temperature during the initial condensation phase. | - Increase the molar ratio of aniline to formaldehyde (e.g., 3:1 or higher).[4] - Maintain a lower temperature during the initial mixing of reactants before the higher temperature rearrangement.[4] |
| Unusually high 2,2'-MDA isomer content | - Reaction conditions favoring ortho-substitution. | - This is less common, but catalyst choice can influence ortho vs. para selectivity. Consider screening different catalysts. |
| Dark brown or tar-like reaction mixture | - Oxidation of aniline or MDA products. - Reaction temperature is too high. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] - Ensure the purity of the starting aniline.[5] - Carefully control the reaction temperature to avoid overheating.[5] |
| Difficulty in separating 2,4'-MDA from 4,4'-MDA | - Similar polarities of the isomers. | - Utilize fractional crystallization from a suitable solvent.[3] - Employ column chromatography with a high-resolution stationary phase. - Preparative HPLC may be necessary for high purity separation. |
| Inaccurate quantification of isomers by HPLC | - Co-elution of isomers. - Poor peak shape (tailing or fronting). - Baseline noise or drift. | - Optimize the mobile phase composition and gradient. - Adjust the pH of the mobile phase. - Ensure the column is not overloaded. - Use a guard column to protect the analytical column. - Degas the mobile phase and ensure all connections are secure. |
Data Presentation
The following table summarizes the impact of key reaction parameters on the product distribution in MDA synthesis, based on available literature.
| Parameter | Condition | Effect on 2,4'-MDA Formation | Effect on Other Byproducts | Reference |
| Aniline:Formaldehyde Molar Ratio | 3:1 | Optimized to reduce byproducts in general. | Less formation of higher oligomers. | |
| >3:1 | May increase the proportion of 2,4'- and 2,2'-isomers relative to 4,4'-MDA. | Reduces the formation of PMPA. | [4] | |
| Temperature | Higher rearrangement temperature (e.g., 60-100°C) | Generally favors the thermodynamically more stable 4,4'-MDA. | Can lead to increased formation of higher oligomers if not controlled.[4] | |
| Catalyst | Hydrochloric Acid | Standard catalyst, typically produces a mixture of isomers. | - | [4] |
| Solid Acids (e.g., Zeolites) | Can offer different selectivities depending on pore size and acid site distribution. | Can be optimized to reduce PMPA formation. |
Experimental Protocols
General Laboratory Procedure for MDA Synthesis
This protocol is a general guideline based on typical procedures described in the literature and should be adapted and optimized for specific experimental goals.
Materials:
-
Aniline (distilled)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or toluene)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add the desired amount of aniline and hydrochloric acid. Cool the mixture in an ice bath.
-
Formaldehyde Addition: Slowly add the formaldehyde solution dropwise to the stirred aniline hydrochloride mixture, maintaining the temperature below 40°C.
-
Initial Condensation: After the addition is complete, continue stirring at a low temperature for approximately 30 minutes.[4]
-
Rearrangement: Gradually heat the reaction mixture to a temperature between 60°C and 100°C and maintain for several hours to facilitate the rearrangement to form MDA isomers.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a sodium hydroxide solution until the pH is basic.
-
Transfer the mixture to a separatory funnel. The organic layer containing the MDA isomers will separate from the aqueous layer.
-
Extract the aqueous layer with an organic solvent to recover any dissolved product.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification and Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified reaction pathway for the acid-catalyzed synthesis of MDA isomers.
Caption: Decision-making workflow for troubleshooting byproduct formation in MDA synthesis.
References
- 1. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Tech-Type: Condensation of Aniline with Formaldehyde [portfolio-pplus.com]
- 4. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
Technical Support Center: 2,4'-Methylenedianiline (2,4'-MDA)
Welcome to the technical support center for 2,4'-Methylenedianiline (2,4'-MDA). This resource is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of 2,4'-MDA, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent exposure to air and moisture.[1][2][3][4] It is also recommended to protect the compound from light. Storage away from incompatible materials such as strong oxidizing agents is crucial.[3][5]
Q2: My 2,4'-MDA has changed color from a white or pale yellow to a brown powder. What does this indicate?
A2: A color change to brown is a common visual indicator of degradation.[6][7] 2,4'-MDA is susceptible to oxidation when exposed to air, which leads to the formation of colored impurities.[8][9] This suggests that the purity of the compound may be compromised.
Q3: Can I still use my 2,4'-MDA if it has slightly changed color?
A3: For applications that are sensitive to impurities, it is not recommended to use discolored 2,4'-MDA without purification. The presence of oxidation products could potentially interfere with your experiment or lead to undesirable side reactions. For less sensitive applications, the suitability of the material should be determined on a case-by-case basis, ideally after re-analyzing its purity.
Q4: What is the expected shelf-life of 2,4'-MDA?
A4: When stored under the recommended conditions of a cool, dry, and well-ventilated area in a tightly sealed container, 2,4'-MDA is expected to be stable for at least two years.
Q5: How can I prevent the degradation of 2,4'-MDA during handling?
A5: To minimize degradation, handle the compound in a controlled environment, such as under an inert atmosphere (e.g., nitrogen or argon), especially when weighing and transferring. Minimize the time the container is open to the air. Use clean, dry spatulas and glassware to avoid introducing contaminants that could accelerate degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color change to yellow or brown | Oxidation due to exposure to air. | - Assess the extent of discoloration. For slight changes, repurification may be an option. - For significant discoloration, it is best to use a fresh, unopened batch of the compound. - To prevent future issues, ensure storage containers are tightly sealed and consider flushing with an inert gas before sealing. |
| Inconsistent experimental results | Degradation of 2,4'-MDA leading to lower effective concentration and the presence of interfering impurities. | - Verify the purity of your 2,4'-MDA stock using HPLC or GC-MS (see Experimental Protocols section). - If degradation is confirmed, use a new, pure batch of the compound. - Review handling procedures to minimize exposure to air and light. |
| Poor solubility compared to previous batches | Formation of insoluble polymeric or oxidation byproducts. | - Attempt to dissolve a small sample in your intended solvent. If insolubles are present, the material has likely degraded. - Filtration may remove some impurities, but the purity of the soluble portion should be confirmed analytically. It is generally safer to use a new batch. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Presence of degradation products. | - Compare the chromatogram to that of a known pure standard. - If new peaks are present, the material has degraded. - Consider the potential impact of these impurities on your specific application. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of 2,4'-MDA.
1. Materials and Reagents:
-
This compound (sample and a certified reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
3. Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the 2,4'-MDA reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile to create a stock solution.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Prepare a sample solution with a concentration that falls within the calibration range.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 30% acetonitrile and increase to 80% over 15 minutes. A small amount of acid (e.g., 0.1%) can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Determine the purity of the sample by comparing the peak area of 2,4'-MDA to the total area of all peaks in the chromatogram.
-
Protocol 2: Accelerated Stability Study of this compound
This protocol outlines a procedure for assessing the stability of 2,4'-MDA under accelerated conditions.
1. Objective:
-
To evaluate the impact of elevated temperature and humidity on the stability of 2,4'-MDA over a defined period.
2. Materials and Equipment:
-
This compound sample
-
Stability chamber capable of maintaining 40 °C ± 2 °C and 75% RH ± 5% RH
-
Appropriate storage containers (e.g., amber glass vials with tightly sealed caps)
-
HPLC or GC-MS for purity analysis
3. Procedure:
-
Time Points: 0, 1, 3, and 6 months.
-
Initial Analysis (Time 0):
-
Perform a complete analysis of the initial sample, including visual appearance (color), and purity by HPLC or GC-MS. This will serve as the baseline.
-
-
Storage:
-
Place a sufficient number of samples in the stability chamber at 40 °C / 75% RH.
-
-
Analysis at Each Time Point:
-
At each scheduled time point, remove a sample from the chamber.
-
Allow the sample to equilibrate to room temperature before opening.
-
Perform the same analyses as at Time 0 (visual appearance and purity).
-
-
Data Evaluation:
-
Compare the results at each time point to the initial data.
-
Document any changes in color or decreases in purity.
-
Identify and, if possible, quantify any significant degradation products.
-
Visualizations
Caption: Troubleshooting workflow for assessing 2,4'-MDA stability.
Caption: Workflow for an accelerated stability study of 2,4'-MDA.
Caption: Hypothesized oxidative degradation pathway of 2,4'-MDA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]
- 8. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccess.thecvf.com [openaccess.thecvf.com]
"troubleshooting poor curing with 2,4'-MDA epoxy systems"
Technical Support Center: 2,4'-MDA Epoxy Systems
Welcome to the technical support center for 2,4'-Methylenedianiline (2,4'-MDA) epoxy systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the formulation and curing of these specialized epoxy resins.
Frequently Asked Questions (FAQs)
Q1: My 2,4'-MDA epoxy system is not curing or remains tacky. What are the common causes?
A1: Poor or incomplete curing of 2,4'-MDA epoxy systems can stem from several factors. The most common culprits include:
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Incorrect Stoichiometry: An improper mix ratio of the epoxy resin to the 2,4'-MDA hardener is a primary cause of curing issues.[1] An excess of either component will result in unreacted molecules, leading to a soft or sticky final product.
-
Inadequate Mixing: Because 2,4'-MDA is a solid at room temperature, achieving a homogeneous mixture with the liquid epoxy resin is critical. Undissolved particles of MDA will lead to localized, uncured spots.
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Insufficient Curing Temperature: Aromatic amines like 2,4'-MDA generally require elevated temperatures to cure properly.[2] If the curing temperature is too low, the reaction rate will be significantly reduced, leading to an incomplete cure.
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Moisture Contamination: Water can interfere with the curing reaction between the epoxy resin and the amine hardener, potentially leading to a cloudy appearance and reduced mechanical properties.
Q2: What is the correct way to incorporate solid 2,4'-MDA into a liquid epoxy resin?
A2: Uniform dispersion of 2,4'-MDA is crucial for a successful cure. The following is a general procedure:
-
Pre-heat the epoxy resin to a moderately elevated temperature (e.g., 60-80°C) to reduce its viscosity.
-
Slowly add the powdered or flaked 2,4'-MDA to the heated resin while stirring continuously.
-
Continue to stir the mixture at an elevated temperature until all of the 2,4'-MDA has completely dissolved and the mixture is clear and uniform. Visual inspection for any undissolved particles is critical.
-
Degas the mixture in a vacuum oven to remove any air bubbles that were introduced during mixing.
Q3: I'm seeing crystals form in my 2,4'-MDA/epoxy mixture. What should I do?
A3: Crystallization of 2,4'-MDA in the epoxy resin can occur, especially if the mixture is stored at a low temperature or if there are significant temperature fluctuations. To resolve this, gently heat the mixture to approximately 60-70°C and stir until the crystals have completely redissolved. It is important to ensure all crystals have melted, as any remaining crystals can act as seeds for re-crystallization.
Q4: What is a typical curing schedule for a 2,4'-MDA epoxy system?
A4: A typical curing schedule for a 2,4'-MDA cured epoxy system often involves a multi-stage process to manage the exothermic reaction and achieve optimal properties. A representative schedule could be:
-
Initial Cure: 1-2 hours at a moderate temperature (e.g., 80-100°C).
-
Post-Cure: 2-4 hours at a higher temperature (e.g., 120-150°C).[3]
The exact temperatures and times will depend on the specific epoxy resin being used and the desired final properties. It is always recommended to consult the technical data sheet for your specific resin system.
Q5: How does off-stoichiometry affect the final properties of a 2,4'-MDA cured epoxy?
A5: Deviating from the stoichiometric mix ratio can have a significant impact on the final properties of the cured epoxy.
-
Excess Amine (2,4'-MDA): This can lead to a lower glass transition temperature (Tg), reduced crosslink density, and a more flexible but potentially weaker material.[1]
-
Excess Epoxy: This can also result in an incomplete cure and a material with inferior thermal and mechanical properties.
Troubleshooting Guides
Problem: Soft Spots or Tacky Surface
This issue is often a result of localized inconsistencies in the epoxy-hardener mixture.
Troubleshooting Workflow:
References
Technical Support Center: Improving the Yield of 2,4'-Methylenedianiline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the synthesis and purification of 2,4'-Methylenedianiline (2,4'-MDA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2,4'-MDA, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yielded a very low amount of the desired 2,4'-MDA isomer. What are the primary factors influencing the isomer distribution?
A1: The isomer distribution in the acid-catalyzed condensation of aniline and formaldehyde is highly sensitive to reaction conditions. The formation of 2,4'-MDA is a kinetically favored process, while the 4,4'-MDA isomer is the thermodynamically more stable product. Key factors influencing the isomer ratio include:
-
Reaction Temperature: Lower temperatures generally favor the formation of the 2,4'-isomer.[1] Higher temperatures promote the rearrangement to the more stable 4,4'-isomer.
-
Catalyst Type and Concentration: The acidity of the catalyst plays a crucial role. While strong acids like hydrochloric acid are commonly used, exploring different acid catalysts or their concentrations can alter the isomer selectivity.
-
Aniline to Formaldehyde Molar Ratio: An optimized molar ratio of aniline to formaldehyde is crucial for maximizing the overall yield and can influence the isomer distribution. A commonly cited optimal ratio is 3:1.[1]
-
Reaction Time: Shorter reaction times may favor the kinetic product (2,4'-MDA), while longer reaction times can lead to an increased proportion of the thermodynamic product (4,4'-MDA).
Q2: I am observing a significant amount of polymeric byproducts (high molecular weight tars) in my reaction mixture. How can I minimize their formation?
A2: The formation of polymeric byproducts is a common issue in the synthesis of methylenedianiline. These tars result from further reactions of the desired products. To minimize their formation:
-
Control Reaction Temperature: As mentioned, higher temperatures can promote side reactions. Maintaining the recommended temperature range is critical.
-
Optimize Reactant Addition: The rate of formaldehyde addition to the aniline and acid mixture can impact local concentrations and heat generation. A slow, controlled addition is often recommended.
-
Ensure Proper Mixing: Inadequate mixing can lead to localized "hot spots" and high concentrations of reactants, promoting polymerization. Vigorous and efficient stirring is essential throughout the reaction.
-
Adjust Aniline to Formaldehyde Ratio: A sufficient excess of aniline helps to ensure that formaldehyde reacts with aniline rather than with the newly formed MDA molecules, thus reducing polymer formation.[1]
Q3: My overall yield of MDA (all isomers) is low. What are the potential causes and troubleshooting steps?
A3: Low overall yield can be attributed to several factors beyond isomer distribution and polymerization. Consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction time and temperature. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time.
-
Losses During Workup: Significant product loss can occur during the neutralization and extraction steps. Ensure the pH is adequately adjusted during neutralization to liberate the free amine. Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Purity of Reagents: The purity of aniline and formaldehyde is important. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. Use freshly distilled aniline for best results.
-
Moisture Content: While the reaction is typically carried out in an aqueous acidic medium, excessive water can dilute the reactants and affect the reaction rate.
Q4: How can I effectively separate 2,4'-MDA from the other isomers, particularly the abundant 4,4'-MDA?
A4: Separating the isomers of methylenedianiline can be challenging due to their similar physical properties. The most common methods are:
-
Fractional Distillation: Under high vacuum, the isomers can be separated based on their boiling point differences. This method is often used on an industrial scale.
-
Fractional Crystallization: This technique exploits the differences in solubility and melting points of the isomers. The 4,4'-isomer, being more symmetrical, tends to crystallize more readily.[2] By carefully selecting the solvent and controlling the temperature, it is possible to selectively crystallize one isomer, leaving the others in the mother liquor.[3][4] The process may need to be repeated to achieve high purity.
-
Chromatography: For laboratory-scale purifications, column chromatography can be an effective method for separating the isomers.
Quantitative Data on Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield and selectivity of methylenedianiline synthesis. Please note that the data is primarily focused on the production of 4,4'-MDA, as it is the most common industrial product. However, the trends can provide insights into optimizing for 2,4'-MDA.
| Parameter | Condition | Effect on Aniline Conversion | Effect on 4,4'-MDA Yield | Effect on 4,4'-MDA Selectivity | Reference |
| Aniline:Formaldehyde Molar Ratio | 5:1 | 36.3% | 79.4% | 87.9% | [5] |
| 3:1 | Optimized to reduce byproducts | Higher MDA yield | - | [1] | |
| Reaction Temperature | 80 °C | - | Higher MDA yield | Restrains byproduct formation | [1] |
| Catalyst | Acidic Ionic Liquid | 33.3% | 63.8% | 75.5% | [6] |
Experimental Protocols
General Experimental Protocol for the Synthesis of Methylenedianiline Isomers
This protocol is a general guideline for the synthesis of a mixture of methylenedianiline isomers. Adjustments to temperature and reaction time can be made to influence the isomer ratio.
Materials:
-
Aniline (freshly distilled)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane or toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add aniline and a calculated amount of concentrated hydrochloric acid to form aniline hydrochloride.
-
Cool the mixture to the desired reaction temperature (lower temperatures, e.g., 30-60°C, may favor 2,4'-MDA formation).[6]
-
Slowly add the formaldehyde solution dropwise to the stirred mixture while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for a set period (shorter reaction times may favor 2,4'-MDA).
-
After the reaction period, raise the temperature (e.g., to 60-120°C) and continue stirring for several hours to complete the rearrangement.[6]
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to a basic pH to liberate the free diamines.
-
Extract the product mixture with an organic solvent.
-
Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude mixture of methylenedianiline isomers.
Purification of 2,4'-MDA by Fractional Crystallization
This protocol provides a general approach for the separation of 2,4'-MDA from a mixture of isomers. The exact solvent and temperature conditions may need to be optimized based on the specific composition of your mixture.
Materials:
-
Crude mixture of methylenedianiline isomers
-
Suitable solvent (e.g., toluene, heptane, or a mixture)
Procedure:
-
Dissolve the crude MDA mixture in a minimal amount of a suitable solvent at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution to allow for the selective crystallization of the 4,4'-MDA isomer, which is generally less soluble.
-
Monitor the crystallization process. The rate of cooling can influence the purity of the crystals.
-
Once a significant amount of crystals has formed, separate them from the mother liquor by filtration. The mother liquor will be enriched in the 2,4'-MDA isomer.
-
To further purify the 2,4'-MDA, the solvent can be partially or fully evaporated from the mother liquor.
-
The resulting enriched mixture can be subjected to further fractional crystallization steps, potentially with a different solvent system, to isolate the 2,4'-MDA.
Visualizing the Synthesis and Troubleshooting
Synthesis Pathway of Methylenedianiline Isomers
Caption: Synthesis pathway of methylenedianiline isomers.
Troubleshooting Workflow for Low 2,4'-MDA Yield
Caption: Troubleshooting workflow for low 2,4'-MDA yield.
References
- 1. researchgate.net [researchgate.net]
- 2. US3542871A - Purification of 4,4'-methylene dianiline by crystallization - Google Patents [patents.google.com]
- 3. rcprocess.se [rcprocess.se]
- 4. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103420844B - Preparation of 4,4'-diaminodiphenylmethane by condensation of aniline and formaldehyde catalyzed by acidic ionic liquid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4'-Methylenedianiline (2,4'-MDA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4'-methylenedianiline (2,4'-MDA).
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of 2,4'-MDA, focusing on the minimization of side reactions.
Problem 1: Low Yield of 2,4'-MDA and High Yield of 4,4'-MDA Isomer
-
Potential Cause: The reaction conditions favor the thermodynamically more stable 4,4'-MDA isomer. The acid-catalyzed condensation of aniline and formaldehyde proceeds through the formation of N-(aminobenzyl)anilines, and the subsequent rearrangement tends to favor the para-substituted product.
-
Solutions:
-
Catalyst Selection: The choice of acid catalyst can influence the isomer distribution. While strong mineral acids like HCl are common, exploring solid acid catalysts such as zeolites (e.g., HUSY zeolite) may offer different selectivity.[1] Some studies suggest that the catalyst's acidity and pore structure can affect the product ratios.[2][3]
-
Temperature Control: Lower reaction temperatures during the initial condensation phase (around 60-80°C) can help control the reaction rate and potentially influence the kinetic product distribution, which may favor the formation of the 2,4'-isomer to some extent.[4] However, the subsequent rearrangement to form MDA often requires higher temperatures (100-160°C).[4] Careful optimization of the temperature profile is crucial.
-
Aniline to Formaldehyde Ratio: An optimized molar ratio of aniline to formaldehyde, typically around 3:1, can help to reduce the formation of byproducts and improve the overall yield of MDA isomers.
-
Problem 2: Formation of High Molecular Weight Oligomers and Polymers
-
Potential Cause: Uncontrolled reaction conditions, particularly high temperatures and incorrect stoichiometry, can lead to the formation of trimers and higher polymeric species of MDA.[5] These side reactions reduce the yield of the desired dimeric products and complicate the purification process.
-
Solutions:
-
Strict Stoichiometry Control: Maintaining the optimal aniline-to-formaldehyde molar ratio is critical to minimize the formation of higher oligomers.[6]
-
Gradual Addition of Formaldehyde: Adding the formaldehyde solution slowly to the aniline-acid mixture allows for better temperature control and a more controlled reaction, reducing the likelihood of localized high concentrations that can lead to polymerization.
-
Reaction Time: While a sufficient reaction time is necessary for the rearrangement to MDA, prolonged reaction times, especially at elevated temperatures, can promote the formation of higher molecular weight byproducts.[1] Monitoring the reaction progress by techniques like HPLC can help determine the optimal reaction time.
-
Problem 3: Difficulty in Separating 2,4'-MDA from 4,4'-MDA and Other Byproducts
-
Potential Cause: The similar chemical properties of the MDA isomers make their separation challenging. The presence of oligomers further complicates the purification process.
-
Solutions:
-
Solvent Extraction: Solvent extraction can be employed to separate MDA isomers from the aqueous reaction mixture. The efficiency of extraction can be pH-dependent.[7]
-
Crystallization: While challenging due to the similar properties of the isomers, fractional crystallization under carefully controlled conditions can be a method for purification.
-
Chromatography: For laboratory-scale purification and for obtaining high-purity 2,4'-MDA, column chromatography is a viable option.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of 2,4'-MDA?
A1: The main side reactions include the formation of other MDA isomers, primarily the 4,4'-MDA and to a lesser extent the 2,2'-MDA isomer.[5] Additionally, the reaction can lead to the formation of higher molecular weight oligomers and polymers, which consist of three or more aniline rings linked by methylene bridges.[5][8]
Q2: How do reaction conditions affect the isomer distribution of MDA?
A2: The isomer distribution is significantly influenced by the reaction temperature, the molar ratio of aniline to formaldehyde, and the type of acid catalyst used.[4][6] Higher temperatures generally favor the formation of the thermodynamically more stable 4,4'-MDA. The acidity and structure of the catalyst can also play a crucial role in directing the electrophilic substitution on the aniline ring, thereby affecting the ortho vs. para substitution and the final isomer ratio.[2][3]
Q3: What is the typical composition of a crude MDA reaction mixture?
A3: A typical industrial MDA mixture is predominantly composed of the 4,4'-isomer. One source indicates that the dimer fraction can be around 70%, with the remainder being trimers and higher polymers. Within the dimer fraction, the composition might be approximately 4% 2,4'-MDA and 0.3% 2,2'-MDA, with the rest being 4,4'-MDA.[5]
Q4: Are there any specific catalysts that can enhance the selectivity for 2,4'-MDA?
A4: Research into solid acid catalysts like zeolites has shown that the catalyst properties can influence isomer selectivity.[2] While the industrial focus is often on maximizing 4,4'-MDA, the use of specific zeolites with tailored pore sizes and acid site distributions could potentially alter the ortho/para selectivity, though detailed protocols for maximizing 2,4'-MDA are not widely published.
Data Presentation
Table 1: Typical Isomer and Oligomer Distribution in Industrial MDA Synthesis
| Component | Percentage in Dimer Fraction | Overall Percentage in Crude Product |
| 4,4'-MDA | ~95.7% | Varies |
| 2,4'-MDA | ~4% | Varies |
| 2,2'-MDA | ~0.3% | Varies |
| Dimers (Total) | 100% | ~70% |
| Trimers and Higher Polymers | N/A | ~30% |
Data compiled from multiple sources indicating typical industrial distributions.[5]
Table 2: Influence of Reaction Parameters on Side Product Formation
| Parameter | Effect on Isomer Distribution | Effect on Oligomer Formation | Recommended Condition for Minimizing Side Products |
| Temperature | Higher temperatures favor the 4,4'-isomer.[4] | Higher temperatures can increase oligomer formation. | Optimized temperature profile: lower temperature for initial condensation (60-80°C), followed by a controlled increase for rearrangement (100-160°C).[4] |
| Aniline:Formaldehyde Molar Ratio | A high excess of aniline can influence selectivity. | An optimized ratio minimizes oligomerization. | ~3:1[6] |
| Acid Catalyst | Catalyst acidity and type (e.g., HCl vs. solid acids) can alter the isomer ratio.[2][3] | Strong acidity can promote condensation but also polymerization if not controlled. | Dependent on desired selectivity; solid acids are an area of active research.[2] |
Experimental Protocols
General Protocol for MDA Synthesis (with focus on minimizing side reactions)
This protocol outlines a general laboratory procedure for the synthesis of methylenedianiline, with considerations for controlling side reactions. Note: This is a general guideline and may require optimization for specific selectivity towards 2,4'-MDA.
Materials:
-
Aniline
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Acidification of Aniline: Charge the flask with aniline and concentrated hydrochloric acid in a molar ratio that ensures the formation of aniline hydrochloride. The reaction is exothermic, so cooling may be necessary.
-
Formaldehyde Addition: Slowly add the formaldehyde solution dropwise from the dropping funnel to the stirred aniline hydrochloride mixture. Maintain the reaction temperature in the range of 60-80°C during this addition.
-
Rearrangement: After the complete addition of formaldehyde, gradually raise the temperature of the reaction mixture to 100-120°C and maintain it for a specified period (e.g., 1-3 hours) to facilitate the rearrangement to MDA isomers. Monitor the reaction progress using a suitable analytical technique like HPLC.
-
Neutralization: Cool the reaction mixture to room temperature and slowly neutralize it with a sodium hydroxide solution to a basic pH. This will liberate the free MDA from its hydrochloride salt.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the organic layer containing the MDA isomers with a suitable solvent like toluene.
-
Washing and Drying: Wash the organic extract with water to remove any remaining salts and then dry it over an anhydrous drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude MDA mixture.
-
Purification: The crude product can be further purified by techniques such as vacuum distillation or column chromatography to isolate the desired 2,4'-MDA isomer.
Mandatory Visualization
Caption: Reaction pathway for MDA synthesis showing the formation of key intermediates and side products.
Caption: A troubleshooting flowchart for common issues in 2,4'-MDA synthesis.
References
- 1. EP0329367A2 - Method of preparing 4,4'-methylenedianiline - Google Patents [patents.google.com]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Distribution of 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) stereoisomers in a fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101326153B - Process for preparing diaminodiphenylmethane - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Impact of Impurities on 2,4'-Methylenedianiline Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of common impurities on the reactivity of 2,4'-Methylenedianiline (2,4'-MDA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound (2,4'-MDA) and how do they arise?
A1: Commercial 2,4'-MDA is typically synthesized through the acid-catalyzed condensation of aniline and formaldehyde.[1][2] This process can lead to the formation of several impurities, including:
-
Isomeric Impurities: 4,4'-Methylenedianiline (4,4'-MDA) and 2,2'-Methylenedianiline (2,2'-MDA) are the most common isomeric impurities. Their formation is a result of the different possible reaction sites on the aniline molecule.[2]
-
Residual Starting Materials: Trace amounts of unreacted aniline and formaldehyde may remain in the final product.
-
Oligomeric Impurities: Higher molecular weight species, often referred to as polymeric MDA (pMDA), can be formed through further reaction of MDA molecules with formaldehyde and aniline.[1]
-
Water: Moisture can be present as a result of the manufacturing process or from atmospheric exposure.
Q2: How do isomeric impurities (4,4'-MDA and 2,2'-MDA) affect the reactivity of 2,4'-MDA, particularly in polymerization reactions?
A2: The presence of 4,4'-MDA and 2,2'-MDA isomers can significantly influence the polymerization kinetics and the final properties of the polymer. The reactivity of the amine groups in these isomers differs due to steric hindrance and electronic effects. Generally, the para-substituted amine groups (as in 4,4'-MDA) are more reactive than the ortho-substituted ones (as in 2,2'-MDA).[3] The presence of these isomers can lead to:
-
Altered Reaction Rates: A higher concentration of the more reactive 4,4'-MDA may accelerate the overall reaction rate, while the less reactive 2,2'-MDA can slow it down.
-
Non-uniform Polymer Structure: The differential reactivity of the isomers can lead to a less uniform polymer network, potentially affecting the mechanical and thermal properties of the final material.
-
Changes in Final Properties: The final glass transition temperature (Tg), tensile strength, and modulus of the polymer can be altered due to the disruption of the regular polymer chain structure.[4]
Q3: What is the likely impact of residual aniline on my reaction with 2,4'-MDA?
A3: Aniline is a monofunctional amine, meaning it has only one reactive amine group. In a polymerization reaction where 2,4'-MDA is intended to act as a difunctional cross-linker, the presence of aniline will act as a chain terminator . This will:
-
Reduce the average molecular weight of the polymer: By capping the growing polymer chains, aniline prevents the formation of long polymer networks.
-
Decrease the cross-link density: This can lead to a softer material with a lower glass transition temperature (Tg) and reduced mechanical strength.[2]
-
Alter the stoichiometry: The presence of aniline will disrupt the intended molar ratio of reactive amine groups to the other co-reactants (e.g., isocyanates or epoxides), leading to incomplete curing and inferior properties.
Q4: Can residual formaldehyde in 2,4'-MDA cause problems in my experiments?
A4: Yes, residual formaldehyde can be highly problematic. Formaldehyde is a reactive aldehyde that can participate in several side reactions with the amine groups of 2,4'-MDA.[5] These reactions can lead to:
-
Formation of undesired by-products: Formaldehyde can react with the primary amine groups of MDA to form Schiff bases or even lead to further cross-linking, creating a more complex and less controlled polymer structure.
-
Inaccurate Stoichiometry: The consumption of amine groups by formaldehyde will alter the effective amine-to-co-reactant ratio, leading to an incomplete cure.
-
Discoloration of the final product: Side reactions involving formaldehyde can often lead to colored by-products, resulting in a yellowing or darkening of the polymer.
Q5: How does the presence of oligomeric MDA species affect the properties of the final polymer?
A5: Oligomeric MDA impurities are higher molecular weight species that also contain reactive amine groups. Their impact on the final polymer depends on their structure and concentration. Generally, their presence can:
-
Increase the viscosity of the initial reaction mixture: This can make processing and mixing more difficult.
-
Alter the cross-link density: Depending on the number of reactive amine groups per oligomer molecule, they can either increase or decrease the overall cross-link density of the final polymer network.
-
Affect the mechanical properties: The incorporation of these larger, more complex molecules into the polymer network can lead to changes in properties such as tensile strength, modulus, and elongation at break.
Troubleshooting Guides
Guide 1: Slow or Incomplete Curing of 2,4'-MDA Based Formulations (e.g., Epoxies, Polyurethanes)
| Symptom | Possible Cause | Recommended Action |
| Reaction is significantly slower than expected; mixture remains tacky or liquid after the expected cure time. | Presence of less reactive impurities: High levels of the 2,2'-MDA isomer or other sterically hindered impurities can slow down the reaction.[3] | 1. Characterize the purity of your 2,4'-MDA: Use HPLC to determine the isomeric purity (see Experimental Protocol 1). 2. Adjust the curing temperature/time: A moderate increase in temperature can help to drive the reaction to completion. However, be cautious of potential side reactions at excessively high temperatures. 3. Consider a more reactive catalyst: If your system allows, a more potent catalyst may be required to overcome the lower reactivity of the impurities. |
| Presence of monofunctional impurities (e.g., aniline): Aniline acts as a chain terminator, preventing the formation of a fully cross-linked network.[2] | 1. Quantify the level of residual aniline: Use GC-MS or HPLC to determine the concentration of aniline in your 2,4'-MDA. 2. Purify the 2,4'-MDA: If aniline levels are significant, purification by recrystallization or column chromatography may be necessary. 3. Adjust stoichiometry: If purification is not feasible, you may need to adjust the amount of your other co-reactant to compensate for the amine groups from aniline, though this may still result in suboptimal properties. | |
| Incorrect Stoichiometry: An imbalance in the molar ratio of reactive groups (amine to epoxy or isocyanate) will result in an incomplete cure. | 1. Recalculate the required amounts of reactants: Ensure your calculations are based on the purity of your 2,4'-MDA. 2. Use precise measurement techniques: Employ analytical balances and calibrated volumetric glassware. | |
| Presence of moisture: Water can react with isocyanates to form unstable carbamic acids, which then decompose to form amines and carbon dioxide, leading to foaming and a disruption of the stoichiometry. In epoxy systems, water can act as a plasticizer and may also interfere with the curing reaction. | 1. Use anhydrous solvents and reagents: Ensure all components of your reaction are dry. 2. Perform reactions under an inert atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction. |
Guide 2: Unexpected Mechanical or Thermal Properties in the Cured Polymer
| Symptom | Possible Cause | Recommended Action |
| Lower than expected Glass Transition Temperature (Tg). | Incomplete Curing: As described in Guide 1, this can be due to impurities or incorrect stoichiometry. | 1. Follow the recommendations in Guide 1 to ensure complete curing. 2. Perform post-curing: A post-curing step at an elevated temperature can help to complete the reaction and increase the Tg.[6] |
| Presence of monofunctional impurities (e.g., aniline): Chain termination by aniline leads to a lower cross-link density and consequently a lower Tg.[2] | 1. Purify the 2,4'-MDA to remove aniline. | |
| Brittle or cracked final product. | Non-uniform polymer network: The presence of different MDA isomers with varying reactivities can lead to regions of high and low cross-link density, creating internal stresses.[4] | 1. Optimize the curing profile: A slower, more controlled curing process can allow for a more uniform network to form. 2. Consider using a more homogeneous grade of 2,4'-MDA if available. |
| Excessive cross-linking: While some impurities can lower the Tg, others, like certain oligomers, could potentially increase the cross-link density excessively, leading to a brittle material. | 1. Characterize the oligomer content of your 2,4'-MDA. 2. Adjust the stoichiometry to account for the additional reactive sites from the oligomers. | |
| Discoloration (yellowing or browning) of the cured polymer. | Presence of residual formaldehyde or other reactive impurities: Side reactions can lead to the formation of colored by-products. | 1. Use high-purity 2,4'-MDA. 2. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. |
Quantitative Data Summary
The following table summarizes the potential quantitative impact of various impurities on the properties of 2,4'-MDA and its subsequent reactions. It is important to note that the exact quantitative effects can vary significantly depending on the specific reaction system (e.g., epoxy type, isocyanate type, catalyst, temperature).
| Impurity | Typical Concentration Range | Potential Impact on Reactivity and Properties |
| 4,4'-MDA | 1 - 10% | Reaction Rate: May increase due to higher reactivity of para-substituted amines. Tg: Can lead to a slight increase in Tg due to a more regular polymer network if it becomes the dominant isomer. |
| 2,2'-MDA | 0.5 - 5% | Reaction Rate: May decrease due to steric hindrance of the ortho-substituted amine groups. Tg: Can lead to a decrease in Tg due to a less uniform and less densely cross-linked network. |
| Aniline | < 1% | Molecular Weight: Significant reduction. Tg: Significant reduction. Mechanical Strength: Decreased tensile strength and modulus. |
| Formaldehyde | < 0.1% | Gel Time: Can decrease unpredictably due to side reactions. Final Properties: Can lead to embrittlement and discoloration. |
| Oligomeric MDA | 1 - 5% | Viscosity: Increases initial viscosity. Tg: Can either increase or decrease depending on the structure and functionality of the oligomers. Mechanical Properties: Can lead to either reinforcement or plasticization effects. |
| Water | < 0.5% | Polyurethane Reactions: Can cause foaming and reduce cross-link density. Epoxy Reactions: Can act as a plasticizer, lowering Tg, and may accelerate or decelerate the cure depending on the system. |
Key Experimental Protocols
Experimental Protocol 1: Quantification of Isomeric and Oligomeric Impurities in 2,4'-MDA by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the levels of 2,4'-MDA, 4,4'-MDA, 2,2'-MDA, and higher oligomers.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,4'-MDA sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent mixture (e.g., acetonitrile/water 50:50 v/v) and dilute to the mark.
-
Prepare a series of calibration standards of purified 2,4'-MDA, 4,4'-MDA, and 2,2'-MDA in the same solvent.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to each isomer and the oligomers based on their retention times, which will typically elute in order of increasing hydrophobicity (isomers first, then oligomers).
-
Construct calibration curves for each of the quantified isomers by plotting peak area against concentration.
-
Determine the concentration of each impurity in the sample by comparing its peak area to the calibration curve.
-
Experimental Protocol 2: Determination of the Impact of Impurities on the Curing Kinetics of an Epoxy-Amine System using Differential Scanning Calorimetry (DSC)
Objective: To measure the effect of a known impurity on the heat of reaction and the glass transition temperature (Tg) of a 2,4'-MDA cured epoxy resin. This method is based on ASTM D3418.[7][8][9][10][11]
Methodology:
-
Sample Preparation:
-
Prepare a series of formulations by mixing a standard epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA) with:
-
High-purity 2,4'-MDA in the correct stoichiometric ratio.
-
2,4'-MDA containing a known concentration (e.g., 1%, 5%, 10%) of a specific impurity (e.g., 4,4'-MDA or aniline).
-
-
Ensure thorough mixing of the components.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the uncured mixture into a DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the expected completion of the curing reaction (e.g., 250 °C).
-
Cool the sample back to room temperature.
-
Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the cured material.
-
-
Data Analysis:
-
From the first heating scan, integrate the area under the exothermic curing peak to determine the total heat of reaction (ΔH). A lower ΔH may indicate an incomplete reaction.
-
From the second heating scan, determine the Tg from the midpoint of the transition in the heat flow curve.
-
Compare the ΔH and Tg values for the pure and impurity-containing samples to quantify the impact of the impurity.
-
Experimental Protocol 3: Evaluation of Mechanical Properties of Cured 2,4'-MDA Based Composites
Objective: To measure the tensile properties of a polymer matrix composite cured with 2,4'-MDA, with and without known impurities. This protocol is based on ASTM D3039/D3039M.[5][12][13][14][15]
Methodology:
-
Specimen Preparation:
-
Fabricate composite panels by impregnating a reinforcing fiber (e.g., glass or carbon fiber) with the epoxy-amine or other polymer systems as prepared in Protocol 2.
-
Cure the panels according to a specified cure cycle.
-
Cut rectangular test specimens from the cured panels with the specified dimensions as per ASTM D3039.
-
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a monotonic tensile load to the specimen until failure.
-
Record the load and the corresponding strain using an extensometer.
-
-
Data Analysis:
-
Calculate the ultimate tensile strength, tensile modulus, and ultimate tensile strain from the stress-strain curve.
-
Compare the tensile properties of the composites made with pure and impurity-containing 2,4'-MDA to determine the effect of the impurities on the mechanical performance.
-
Visualizations
Logical Workflow for Troubleshooting 2,4'-MDA Reactivity Issues
Caption: A logical workflow for diagnosing and resolving reactivity issues encountered when using this compound.
Signaling Pathway of Impurity Impact on Polymer Properties
References
- 1. benchchem.com [benchchem.com]
- 2. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. store.astm.org [store.astm.org]
- 6. merit.url.edu [merit.url.edu]
- 7. atslab.com [atslab.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. matestlabs.com [matestlabs.com]
- 12. file.yizimg.com [file.yizimg.com]
- 13. zwickroell.com [zwickroell.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. matestlabs.com [matestlabs.com]
Technical Support Center: Isomer Ratio Control in Methylenedianiline (MDA) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of methylenedianiline (MDA). The following information is designed to help control the isomer ratio and address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main isomers of methylenedianiline (MDA) and which is typically the desired product?
A1: The primary isomers of MDA are 4,4'-methylenedianiline, 2,4'-methylenedianiline, and 2,2'-methylenedianiline. For most industrial applications, such as the production of methylene diphenyl diisocyanate (MDI), 4,4'-MDA is the desired isomer due to its linear structure and symmetric reactivity.[1]
Q2: What is the fundamental reaction for producing MDA?
A2: MDA is synthesized through the acid-catalyzed condensation reaction of aniline and formaldehyde.[2][3] This reaction typically produces a mixture of the different MDA isomers and higher molecular weight polymethylene polyphenyl polyamines.
Q3: Why is it important to control the isomer ratio in MDA production?
A3: The ratio of MDA isomers significantly impacts the properties of downstream products like polyurethanes.[1] For instance, a higher concentration of the 2,4'-isomer can affect the reactivity and mechanical properties of the resulting polymers. Therefore, controlling the isomer ratio is crucial for ensuring product consistency and performance.
Troubleshooting Guide
Q4: My MDA synthesis is producing a high percentage of the 2,4'-isomer. What are the likely causes and how can I increase the selectivity for 4,4'-MDA?
A4: A high content of the 2,4'-isomer is a common issue. Here are the primary factors to investigate:
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable 4,4'-MDA isomer and can help to reduce the formation of byproducts.[4] Conversely, lower temperatures may favor the kinetically controlled formation of the 2,4'-isomer. Consider increasing the reaction temperature, for instance, to a range of 80-95°C during the condensation step.[2] The rearrangement of intermediates to the final MDA products is often carried out at even higher temperatures, around 100-160°C.[1]
-
Aniline to Formaldehyde Molar Ratio: An excess of aniline relative to formaldehyde is crucial for maximizing the yield of diamines and minimizing the formation of higher oligomers. An optimized molar ratio of aniline to formaldehyde is approximately 3:1.[4] Some studies suggest that ratios as high as 5:1 can improve the selectivity for 4,4'-MDA.[4][5]
-
Acid Catalyst Concentration and Type: The concentration of the acid catalyst, typically hydrochloric acid, plays a critical role. Insufficient or excessive acidity can lead to undesirable side reactions and a higher proportion of unwanted isomers. The strength of the acid catalyst also influences selectivity, with stronger acids generally showing higher catalytic activity.[5]
Q5: The overall yield of MDA in my reaction is low. What are the potential reasons and how can I improve it?
A5: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Ensure that the reaction time is sufficient. Reaction times of 2 to 5 hours are generally recommended for the initial condensation.[2]
-
Suboptimal Molar Ratios: As mentioned, an appropriate excess of aniline is necessary. A low aniline to formaldehyde ratio can lead to the formation of more polymeric byproducts, thus reducing the yield of the desired diamines.
-
Inefficient Neutralization and Work-up: After the reaction, the mixture is typically neutralized with a base (e.g., caustic soda) to separate the organic phase containing MDA from the aqueous phase.[2] Inefficient phase separation can lead to loss of product.
Q6: I am having difficulty purifying the 4,4'-MDA from the crude reaction mixture. What methods are effective for isomer separation?
A6: Purifying 4,4'-MDA from its isomers can be challenging. Common and effective methods include:
-
Crystallization: 4,4'-MDA can be selectively crystallized from the mixture of isomers. This can be achieved by carefully controlling the temperature of the crude MDA mixture to induce the crystallization of the 4,4'-isomer.[4]
-
Fractional Distillation: While challenging due to the high boiling points and potential for degradation, vacuum distillation can be used to separate the isomers.
-
Solvent Extraction: Techniques involving solvent extraction from an acid solution of the polyamines have also been described for separating the isomers.
Quantitative Data on Isomer Control
The following table summarizes the impact of key reaction parameters on the yield and selectivity of 4,4'-MDA based on literature data.
| Aniline:Formaldehyde Molar Ratio | Catalyst | Temperature (°C) | Reaction Time (h) | 4,4'-MDA Yield (%) | 4,4'-MDA Selectivity (%) |
| 3:1 | Not Specified | Higher Temperature | Not Specified | Higher Yield | Reduced Byproducts |
| 4:1 | SiO2@[HSO3-ppim]CF3SO3-I | 80 | 7 | 74.9 | 94.5 |
| 5:1 | [HSO3-bmim]CF3SO3 | 80 | 8 | 79.4 | 87.9 |
| 5:1 | H4SiW12O40@MIL-100(Fe) | 120 | 6 | 81.6 | 79.2 |
Experimental Protocols
Protocol for the Synthesis of Methylenedianiline
This protocol is a general guideline for the synthesis of MDA with an emphasis on maximizing the 4,4'-isomer content.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add aniline and an aqueous solution of hydrochloric acid. The molar ratio of aniline to HCl should be carefully controlled.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde to the aniline-acid mixture while maintaining a controlled temperature, typically below 40°C, to initiate the condensation.
-
Rearrangement: After the formaldehyde addition is complete, gradually heat the reaction mixture to a temperature between 60°C and 100°C and hold for several hours to facilitate the rearrangement of intermediates to MDA.[6]
-
Neutralization and Phase Separation: Cool the reaction mixture and neutralize it with a strong base, such as a sodium hydroxide solution. Allow the mixture to separate into an organic and an aqueous layer.
-
Product Isolation: Separate the organic layer, which contains the crude MDA mixture. The unreacted aniline and water can be removed by vacuum distillation.
-
Purification: The crude MDA can be purified by crystallization to isolate the 4,4'-isomer.
Protocol for Isomer Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of MDA isomers.
-
Sample Preparation: Dissolve a known amount of the crude MDA product in a suitable solvent, such as a mixture of acetonitrile and water.
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and a buffer solution (e.g., 0.1 M sodium acetate in water).
-
Analysis: Inject the sample into the HPLC system. The different isomers will have distinct retention times, allowing for their separation and quantification. A typical detection wavelength is 270 nm.
-
Quantification: Create a calibration curve using standards of known concentrations of each isomer to accurately determine the percentage of each isomer in the sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2,4'-MDA and 4,4'-MDA in Polyurethane Synthesis
This guide provides a detailed comparison of polyurethanes synthesized using two isomers of methylenedianiline (MDA): 2,4'-MDA and 4,4'-MDA. The isomeric structure of the diamine precursor significantly influences the symmetry and reactivity of the resulting diisocyanate (MDI), which in turn dictates the final properties of the polyurethane. This comparison is crucial for researchers and professionals in materials science and drug development, enabling informed decisions in the formulation of polyurethanes with specific performance characteristics.
Structural and Reactivity Differences
Methylene diphenyl diisocyanate (MDI) is a primary component in the synthesis of polyurethanes and is produced from the corresponding methylenedianiline (MDA) isomers. The two main isomers are 4,4'-MDI, derived from 4,4'-MDA, and 2,4'-MDI, derived from 2,4'-MDA.
-
4,4'-MDI: This isomer is symmetrical, with both isocyanate (-NCO) groups located at the para position of the phenyl rings. This symmetry allows for more regular packing of the polymer chains, leading to higher crystallinity in the hard segments of the polyurethane.
-
2,4'-MDI: This isomer is asymmetrical, with one -NCO group at the para position and the other at the ortho position. The reactivity of these two isocyanate groups differs significantly due to steric hindrance; the para-positioned -NCO group is approximately four times more reactive than the ortho-positioned group. This asymmetry disrupts the regular packing of the polymer chains, resulting in a more amorphous hard segment structure.
Commercially, pure 4,4'-MDI is a solid, while mixtures containing 2,4'-MDI are often liquid, which can be advantageous for processing.
Performance Comparison of Polyurethanes
The structural differences between 2,4'-MDI and 4,4'-MDI have a profound impact on the mechanical, thermal, and chemical properties of the resulting polyurethanes. The following table summarizes the expected performance differences based on the principles of polymer chemistry.
| Property | Polyurethane from 4,4'-MDA (Symmetrical) | Polyurethane from 2,4'-MDA (Asymmetrical) | Rationale |
| Mechanical Properties | |||
| Tensile Strength | Higher | Lower | The symmetrical structure of 4,4'-MDI allows for better packing and higher crystallinity of the hard segments, which act as physical crosslinks, leading to higher strength. |
| Young's Modulus | Higher | Lower | The increased crystallinity and hard segment ordering in 4,4'-MDI based polyurethanes result in a stiffer material with a higher modulus. |
| Elongation at Break | Lower | Higher | The more amorphous and less ordered hard segments from 2,4'-MDI allow for greater chain mobility and flexibility, resulting in higher elongation before breaking. |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) of Hard Segment | Higher | Lower | The more ordered and crystalline hard segments in 4,4'-MDI based polyurethanes require more energy for the onset of chain mobility, leading to a higher Tg. |
| Thermal Stability (Decomposition Temperature) | Higher | Lower | The greater intermolecular forces and more stable crystalline structure of the hard segments derived from 4,4'-MDI generally result in higher thermal stability. |
| Processing | |||
| Curing Rate | More uniform | More complex | The two isocyanate groups in 4,4'-MDI have similar reactivity, leading to a more uniform curing process. In 2,4'-MDI, the differential reactivity of the -NCO groups can lead to a more complex, two-stage curing process. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of polyurethanes from 2,4'-MDA and 4,4'-MDA, based on common laboratory practices.
Synthesis of Polyurethanes (Prepolymer Method)
-
Preparation of the Prepolymer:
-
A diisocyanate (either 2,4'-MDI or 4,4'-MDI) and a polyol (e.g., polytetramethylene ether glycol - PTMG) are reacted in a moisture-free environment under a nitrogen atmosphere.
-
The reaction is typically carried out at a temperature of 70-80°C with stirring for 1-2 hours.
-
The molar ratio of diisocyanate to polyol is typically 2:1 to ensure that the resulting prepolymer is terminated with isocyanate groups.
-
-
Chain Extension:
-
The isocyanate-terminated prepolymer is then reacted with a chain extender, which is a low molecular weight diol (e.g., 1,4-butanediol - BDO).
-
The chain extender is added dropwise to the prepolymer with vigorous stirring.
-
A catalyst, such as dibutyltin dilaurate, may be added to control the reaction rate.
-
The mixture is poured into a mold and cured at a specific temperature (e.g., 100°C) for several hours to form the final polyurethane elastomer.
-
Characterization of Polyurethanes
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages by identifying the characteristic absorption bands of N-H, C=O, and C-O-C groups.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile of the polyurethane samples by measuring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the soft and hard segments of the polyurethane.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing information on the viscoelastic properties and phase separation of the polymer.
-
Tensile Testing: To determine the mechanical properties, including tensile strength, Young's modulus, and elongation at break, using a universal testing machine according to ASTM standards.
-
Chemical Resistance Testing: To evaluate the resistance of the polyurethane to various chemicals by immersing samples in the chemicals for a specified period and measuring the change in weight, dimensions, and mechanical properties.
Visualizations
The following diagrams illustrate the structural differences between the two MDA isomers and a typical experimental workflow for polyurethane synthesis and characterization.
Caption: Structural differences between 4,4'-MDI and 2,4'-MDI and their influence on polymer chain ordering.
Caption: A typical workflow for the synthesis and performance evaluation of polyurethanes.
A Comparative Guide to the Validation of Analytical Methods for 2,4'-Methylenedianiline
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,4'-Methylenedianiline (2,4'-MDA) is crucial due to its classification as a potential carcinogen and its use in various industrial applications. The choice of analytical methodology significantly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the three most common analytical techniques for 2,4'-MDA determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on a thorough review of published validation data, focusing on key performance indicators such as linearity, the limit of detection (LOD), the limit of quantification (LOQ), and precision. Detailed experimental protocols for each method are also provided to support methodological decisions.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method for 2,4'-MDA quantification is contingent upon the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of 2,4'-MDA.
| Method | Principle | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Advantages | Disadvantages |
| HPLC-UV/Electrochemical | Chromatographic separation followed by ultraviolet or electrochemical detection. | >0.99 | 0.4 - 150 ng/mL[1] | Not consistently reported | Within-day: 4%, Between-day: 6% (at 40 nmol/L)[2] | Cost-effective, robust, suitable for routine analysis. | Lower sensitivity compared to MS methods, potential for matrix interference.[1] |
| GC-MS | Separation of volatile analytes followed by mass spectrometric detection. Often requires derivatization for polar compounds like 2,4'-MDA.[1] | Not explicitly found for 2,4'-MDA | 1 - 10 ng/mL[1] | 81 ng/m³ (in air)[3] | Not explicitly found for 2,4'-MDA | High specificity and sensitivity, excellent for volatile impurities. | Derivatization can be time-consuming and introduce variability.[1] |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry for high selectivity and sensitivity. | >0.99 | 0.8 nM (in urine)[4] | 2.7 nM (in urine)[4] | Intra-day: 4.33%, Inter-day: 4.27%[4] | "Gold standard" for bioanalysis due to high sensitivity and specificity, often no derivatization needed.[5] | Higher equipment and operational costs. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a general method for the analysis of 2,4'-MDA in a liquid sample.
1. Sample Preparation:
-
Hydrolysis (for conjugated 2,4'-MDA): For biological samples like urine, an acid hydrolysis step is often required to free conjugated 2,4'-MDA. This typically involves heating the sample with an acid (e.g., hydrochloric acid).
-
Extraction: The hydrolyzed sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the 2,4'-MDA. C18 cartridges are commonly used for SPE.
-
Reconstitution: The extracted analyte is evaporated to dryness and reconstituted in the mobile phase.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The exact composition may vary depending on the specific column and desired separation.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Injection Volume: 10-50 µL.
-
Detection: UV detection is performed at a wavelength where 2,4'-MDA shows maximum absorbance.
3. Calibration:
-
Prepare a series of standard solutions of 2,4'-MDA in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of 2,4'-MDA, which typically requires derivatization.
1. Sample Preparation and Derivatization:
-
Extraction: Extract 2,4'-MDA from the sample matrix using a suitable solvent.
-
Derivatization: Due to the polar nature of 2,4'-MDA, derivatization is necessary to increase its volatility for GC analysis. Common derivatizing agents include heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[1] The reaction is typically carried out in an organic solvent and may require heating.
-
Clean-up: After derivatization, a clean-up step may be necessary to remove excess derivatizing agent and other interfering substances.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is commonly used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
3. Calibration:
-
Prepare derivatized standards of 2,4'-MDA at different concentrations.
-
Analyze the standards and create a calibration curve based on the peak area of a characteristic ion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the highly sensitive and specific analysis of 2,4'-MDA.
1. Sample Preparation:
-
Hydrolysis (if necessary): Similar to the HPLC method, an initial hydrolysis step may be required for biological samples.[4]
-
Extraction: LLE or SPE can be used to extract and concentrate 2,4'-MDA.
-
Reconstitution: The final extract is dissolved in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2,4'-MDA are monitored for high selectivity and sensitivity.
3. Calibration:
-
A calibration curve is constructed using standards prepared in a matrix that mimics the samples to be analyzed to account for matrix effects. An isotopically labeled internal standard is often used for the most accurate quantification.
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for analytical method validation and the sample analysis process for 2,4'-MDA.
General workflow for analytical method validation.
A typical sample analysis workflow for 2,4'-MDA.
References
Performance Showdown: A Comparative Guide to Epoxy Resins Cured with MDA Isomers
A detailed analysis of how the isomeric position of methylenedianiline (MDA) curing agents influences the thermal and mechanical properties of epoxy resins, providing researchers and drug development professionals with critical data for material selection.
The choice of a curing agent is a pivotal factor in tailoring the final performance characteristics of epoxy resins. Among the myriad of available options, methylenedianiline (MDA) isomers are of significant interest due to the nuanced yet impactful variations in properties they impart to the cured thermoset. This guide offers a comprehensive comparison of epoxy resins cured with different MDA isomers, supported by experimental data, to elucidate the structure-property relationships that govern their performance.
Key Performance Metrics: A Comparative Analysis
Generally, the para-isomer (4,4'-MDA) is expected to create a more ordered and densely packed network due to its linear and symmetric structure. This typically results in a higher glass transition temperature (Tg) and improved thermal stability. Conversely, the less linear meta- and ortho-isomers (3,3'-MDA and 2,2'-MDA) can lead to networks with more free volume, which may enhance properties like fracture toughness.
Thermal Properties
The glass transition temperature (Tg) is a critical parameter indicating the upper service temperature of an epoxy resin. The structure of the diamine curing agent significantly impacts the Tg of the final cured system.
| Curing Agent | Epoxy Resin System | Glass Transition Temperature (Tg) (°C) | Reference |
| 4,4'-Methylenedianiline (MDA) | AFG-90MH | 213 | [1] |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | AFG-90MH | 190 | [1] |
| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | AFG-90MH | 183 | [1] |
| 4,4'-Methylenebis(2-ethylaniline) (MOEA) | AFG-90MH | 172 | [1] |
| 3,3'-Diaminodiphenyl sulfone (3,3'-DDS) | TGDDM | 241 | [2] |
| 4,4'-Diaminodiphenyl sulfone (4,4'-DDS) | TGDDM | 266 | [2] |
Note: Data for different epoxy systems are presented to illustrate general trends. Direct comparison should be made with caution.
Mechanical Properties
The mechanical performance of an epoxy resin, including its strength and toughness, is intrinsically linked to the structure of the curing agent.
| Curing Agent | Epoxy Resin System | Flexural Strength (MPa) | Tensile Strength (MPa) | Tensile Modulus (MPa) | Fracture Toughness (MPa·m¹/²) | Reference |
| 4,4'-Methylenedianiline (MDA) | AFG-90MH | 158 | - | - | - | [1] |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | AFG-90MH | 165 | 100 | - | - | [1] |
| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | AFG-90MH | 148 | - | - | - | [1] |
| 4,4'-Methylenebis(2-ethylaniline) (MOEA) | AFG-90MH | 136 | - | - | - | [1] |
| 3,3'-Diaminodiphenyl sulfone (3,3'-DDS) | TGDDM | - | 88 | 2221 | 0.9 | [2] |
| 4,4'-Diaminodiphenyl sulfone (4,4'-DDS) | TGDDM | - | 80 | 2100 | 0.6 | [2] |
Note: Data for different epoxy systems are presented to illustrate general trends. Direct comparison should be made with caution.
Structure-Property Relationship
The observed differences in thermal and mechanical properties can be attributed to the molecular architecture dictated by the MDA isomer.
Caption: Relationship between MDA isomer structure and epoxy properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are summarized protocols for key characterization techniques based on ASTM standards.
Dynamic Mechanical Analysis (DMA)
Objective: To determine the viscoelastic properties of the cured epoxy resin, including the glass transition temperature (Tg) and storage modulus.
Standard: Based on ASTM D7028.
Caption: Workflow for Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
Objective: To investigate the curing kinetics and determine the glass transition temperature (Tg) of the epoxy resin.
Standard: Based on ASTM E698 for curing kinetics and ASTM D3418 for Tg.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
References
A Comparative Guide to the Reactivity of 2,4'- and 4,4'-Methylenedianiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical and biological reactivity of two isomeric forms of Methylenedianiline (MDA): 2,4'-MDA and 4,4'-MDA. While both isomers are important in industrial chemistry and toxicology, their structural differences lead to distinct reactivity profiles. This document summarizes available data, provides inferred reactivity trends, and outlines experimental protocols for their comparative analysis.
Chemical Structure and Properties
2,4'- and 4,4'-Methylenedianiline are aromatic amines with the chemical formula C₁₃H₁₄N₂. The key structural difference lies in the substitution pattern of the two aniline rings linked by a methylene bridge. In 4,4'-MDA, the amino groups are in the para position on both rings, resulting in a symmetrical molecule. In contrast, 2,4'-MDA has one amino group in the ortho position and the other in the para position, leading to an asymmetrical structure. This asymmetry has significant implications for their chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of 2,4'- and 4,4'-Methylenedianiline
| Property | 2,4'-Methylenedianiline (2,4'-MDA) | 4,4'-Methylenedianiline (4,4'-MDA) |
| CAS Number | 1208-52-2 | 101-77-9 |
| Molecular Weight | 198.26 g/mol | 198.26 g/mol |
| Appearance | - | Colorless to pale yellow solid[1][2] |
| Melting Point | - | 89-93 °C[1] |
| Boiling Point | - | 398-399 °C at 760 mmHg |
| Water Solubility | - | Slightly soluble |
| Symmetry | Asymmetrical | Symmetrical |
Note: Detailed experimental data for 2,4'-MDA is less commonly reported in the literature.
Reactivity Differences: A Comparative Analysis
Direct comparative experimental studies on the reactivity of 2,4'- and 4,4'-MDA are scarce in publicly available literature. However, differences in their reactivity can be inferred from their synthesis, stability, and the general principles of aromatic amine chemistry.
Formation and Thermodynamic Stability
During the industrial synthesis of MDA through the acid-catalyzed condensation of aniline and formaldehyde, 4,4'-MDA is the major product, while 2,4'-MDA is a significant byproduct.[3] Computational studies have shown that the formation of 2,4'-MDA is plausible through a low-lying transition state.[4][5][6] However, further computational analysis indicates that 4,4'-MDA is thermodynamically more stable than the 2,4'-isomer. This suggests that while the formation of 2,4'-MDA is kinetically accessible, the 4,4' isomer is the more stable final product.
Ion mobility-mass spectrometry studies have corroborated these findings in the gas phase, demonstrating that protonated 4,4'-MDA is significantly more stable than protonated 2,4'-MDA.[6][7]
Electrophilic Aromatic Substitution
The amino groups in both isomers are activating and direct incoming electrophiles to the ortho and para positions.
-
4,4'-MDA: Both amino groups activate their respective rings. The positions ortho to each amino group are the most likely sites for electrophilic attack.
-
2,4'-MDA: The reactivity is more complex due to the different electronic environments of the two rings. The para-substituted ring is expected to behave similarly to the rings in 4,4'-MDA. The ortho-substituted ring is also activated, but steric hindrance from the bulky methylene bridge and the adjacent amino group may influence the regioselectivity of incoming electrophiles.
It is reasonable to hypothesize that the less sterically hindered amino group in the para position of 2,4'-MDA would be more reactive in reactions such as acylation or alkylation. However, without direct experimental data, this remains a projection based on chemical principles.
Biological Reactivity and Metabolism
The toxicological profiles of MDA isomers are of significant interest to drug development and occupational health. The majority of available data focuses on 4,4'-MDA.
Metabolism of 4,4'-Methylenedianiline
4,4'-MDA is known to be hepatotoxic and is classified as a probable human carcinogen.[3][8] Its metabolism is a key factor in its toxicity. The primary metabolic pathway for 4,4'-MDA is N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes in the liver.[9][10][11] This process can lead to the formation of mono- and di-acetylated metabolites.
Comparative Toxicology
There is a significant lack of publicly available toxicological data for 2,4'-MDA, making a direct comparison challenging. Given the structural similarities, it is plausible that 2,4'-MDA undergoes similar metabolic activation pathways. However, the asymmetry of the molecule could lead to different rates of metabolism and a distinct profile of metabolites, potentially altering its toxicological properties. Further research is critically needed in this area.
Experimental Protocols for Comparative Reactivity Analysis
To address the gap in experimental data, the following protocols can be adapted to directly compare the reactivity of 2,4'- and 4,4'-MDA.
Comparative N-Acetylation Kinetics
This experiment will quantify the rate of N-acetylation for both isomers, providing insights into their relative metabolic activation rates.
Materials:
-
This compound
-
4,4'-Methylenedianiline
-
Acetyl Coenzyme A (AcCoA)
-
Recombinant N-acetyltransferase enzymes (NAT1 and NAT2) or liver cytosol preparations
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of 2,4'-MDA and 4,4'-MDA in a suitable solvent (e.g., DMSO).
-
Set up reaction mixtures containing the reaction buffer, one of the MDA isomers, and AcCoA.
-
Initiate the reaction by adding the NAT enzyme or liver cytosol.
-
Incubate the reactions at 37°C.
-
At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the formation of the N-acetylated MDA products.
-
Calculate the initial reaction rates for both isomers under identical conditions.
Competitive Electrophilic Bromination
This experiment will assess the relative reactivity of the two isomers towards an electrophile.
Materials:
-
This compound
-
4,4'-Methylenedianiline
-
Bromine
-
Inert solvent (e.g., dichloromethane)
-
Internal standard (e.g., a non-reactive aromatic compound)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Prepare equimolar solutions of 2,4'-MDA and 4,4'-MDA in the inert solvent, containing the internal standard.
-
Cool the solution to 0°C.
-
Slowly add a sub-stoichiometric amount of bromine solution dropwise with stirring.
-
Allow the reaction to proceed for a set amount of time.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Analyze the product mixture by GC-MS to determine the relative amounts of unreacted starting materials and the various brominated products.
-
The relative consumption of the starting materials will provide a measure of their relative reactivity.
Conclusion
While 2,4'- and 4,4'-Methylenedianiline are isomers, their structural differences, particularly in symmetry, lead to distinct thermodynamic stabilities and are predicted to influence their chemical and biological reactivity. 4,4'-MDA is the more stable and well-studied isomer, with established metabolic pathways linked to its toxicity. The reactivity and toxicology of 2,4'-MDA are significantly under-researched.
The provided experimental protocols offer a framework for directly comparing the reactivity of these two compounds. Such studies are crucial for a more complete understanding of their structure-activity relationships, which is vital for professionals in chemical safety, drug development, and toxicology. Further research into the comparative reactivity and biological effects of these isomers is strongly encouraged to fill the existing knowledge gaps.
References
- 1. Amine Reactivity [www2.chemistry.msu.edu]
- 2. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA damage induced by 4,4'-methylenedianiline in primary cultures of hepatocytes and thyreocytes from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 4,4'-methylenedianiline-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Identification of metabolites of 4,4'-methylenedianiline in vascular smooth muscle cells by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Isomerism on Polymer Mechanical Properties: A Comparative Guide
The arrangement of atoms within a polymer's constituent monomers, known as isomerism, plays a pivotal role in dictating the macroscopic mechanical properties of the final material. Subtle differences in the spatial orientation of atoms can lead to significant variations in strength, flexibility, and toughness. This guide provides a comparative analysis of how different types of isomerism—stereoisomerism (tacticity), geometric isomerism (cis/trans), and constitutional isomerism (regioisomerism)—affect the mechanical performance of polymers, supported by experimental data.
Stereoisomerism (Tacticity) in Polypropylene
Tacticity describes the stereochemistry of adjacent chiral centers along a polymer backbone. This is particularly impactful in polymers like polypropylene, where the orientation of the methyl (-CH3) side group influences the polymer chain's ability to pack into an ordered, crystalline structure. The three primary forms of tacticity are isotactic, syndiotactic, and atactic.
Isotactic polypropylene (iPP) features all methyl groups on the same side of the polymer chain, leading to a highly regular structure that can pack efficiently into a semi-crystalline morphology.[1][2] This high degree of crystallinity imparts significant stiffness and tensile strength.[3] In contrast, atactic polypropylene (aPP) has a random arrangement of methyl groups, resulting in an amorphous, non-crystalline material.[2] This lack of order prevents close chain packing, leading to a softer, more flexible, and less robust material.[3] Syndiotactic polypropylene (sPP) presents an intermediate case, with methyl groups alternating regularly on opposite sides of the polymer chain. This allows for a degree of crystallinity, though typically less than that of iPP, resulting in a more flexible material than iPP but with better strength than aPP.[4][5]
Comparative Mechanical Properties of Polypropylene Isomers
| Property | Isotactic (iPP) | Syndiotactic (sPP) | Atactic (aPP) | Test Method |
| Tensile Strength | 30 - 40 MPa | ~35 MPa[4] | Low (amorphous, soft) | ASTM D638 |
| Young's Modulus | 1.1 - 1.6 GPa | 0.69 - 1.52 GPa[4] | Low | ASTM D638 |
| Elongation at Break | 100 - 600% | High | High | ASTM D638 |
| Melting Point (°C) | ~165 °C[6] | ~135 °C[4] | Amorphous (no true melting point) | DSC |
| Glass Transition Temp. (°C) | -10 to 0 °C | -10 to -8.2 °C[4] | -20 °C | DSC/DMA |
Geometric Isomerism in Polyisoprene
Geometric isomerism in polymers arises from restricted rotation around a double bond within the polymer backbone. A prime example is polyisoprene, which can exist in cis and trans configurations. Natural rubber is predominantly cis-1,4-polyisoprene, while gutta-percha is primarily trans-1,4-polyisoprene.[7]
The cis configuration introduces a kink in the polymer chain, hindering crystallization and resulting in an amorphous, flexible, and elastic material.[8] Conversely, the more linear structure of the trans isomer allows for efficient chain packing and crystallization, leading to a harder, more rigid, and less elastic material.[7][8]
Comparative Mechanical Properties of Polyisoprene Isomers
| Property | cis-1,4-polyisoprene (Natural Rubber) | trans-1,4-polyisoprene (Gutta-Percha) | Test Method |
| State at Room Temperature | Amorphous, Rubbery | Semi-crystalline, Leathery[7] | Visual/DSC |
| Elasticity | High | Low[9] | Stress-Strain |
| Hardness | Low | High[7] | Durometer |
| Tensile Strength | Increases with TPI content in blends[10] | Increases with TPI content in blends[10] | ASTM D412 |
| Young's Modulus | Increases with TPI content in blends[10] | Increases with TPI content in blends[10] | ASTM D412 |
Constitutional Isomerism (Regioisomerism) in Polyurethanes
Constitutional isomers have the same molecular formula but different connectivity of atoms. In polymer synthesis, this can manifest as regioisomerism, where monomers are linked in different orientations. For instance, in the synthesis of polyurethanes from methylene diphenyl diisocyanate (MDI), the isocyanate groups can be at the 4,4' or 2,4' positions.
The symmetric 4,4'-MDI isomer allows for a more linear and ordered polymer chain, which can lead to better packing, higher crystallinity in the hard segments, and consequently, superior mechanical properties such as higher tensile strength.[11] The asymmetric 2,4'-MDI isomer introduces a kink in the polymer backbone, disrupting the regularity and hindering efficient packing. This results in a more amorphous polymer with potentially lower mechanical strength but increased solubility and processability.
Representative Mechanical Properties of Polyurethane Isomers
| Property | 4,4'-MDI based Polyurethane | 2,4'-MDI based Polyurethane | Test Method |
| Tensile Strength | Generally Higher (e.g., ~23.4 MPa)[11] | Generally Lower | ASTM D638 |
| Elongation at Break | Varies with soft segment | Varies with soft segment | ASTM D638 |
| Hardness | Generally Higher | Generally Lower | Shore Durometer |
Experimental Protocols
The mechanical properties presented in this guide are typically determined using standardized testing methods. Below are summaries of the key experimental protocols.
Tensile Testing (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[12]
-
Specimen Preparation: Test specimens are prepared in a standard "dumbbell" or "dogbone" shape, either by injection molding or machining from a sheet.[12]
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified time before testing.
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fails.[12] An extensometer is used to measure the elongation of the specimen.
-
Data Analysis: The test yields a stress-strain curve from which tensile strength, Young's modulus, and elongation at break can be determined.[12]
Flexural Testing (ASTM D790)
This test measures the flexural strength and flexural modulus of plastics.[13]
-
Specimen Preparation: Rectangular bar specimens are prepared according to standard dimensions.
-
Testing Setup: The specimen is placed on two supports (a three-point bending setup), and a load is applied to the center of the specimen at a specified rate.[14]
-
Testing Procedure: The load is applied until the specimen breaks or reaches a specified strain (typically 5%).[14]
-
Data Analysis: The load and deflection data are used to calculate the flexural strength and flexural modulus.
Impact Testing (ASTM D256 - Izod)
This test determines the impact resistance of plastics.[15][16]
-
Specimen Preparation: A rectangular specimen is prepared with a V-notch machined into it.[17]
-
Testing Procedure: The specimen is clamped in a vertical position in the testing apparatus. A pendulum is released from a specified height, striking and breaking the specimen at the notch.[15][18]
-
Data Analysis: The energy absorbed by the specimen during the fracture is measured, providing the Izod impact strength.[18]
Thermal Analysis (DSC and DMA)
-
Differential Scanning Calorimetry (DSC): This technique is used to determine thermal transitions like the glass transition temperature (Tg) and melting point (Tm). A sample is heated at a controlled rate, and the difference in heat flow between the sample and a reference is measured.[19][20][21]
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of materials, such as the storage modulus (a measure of stiffness) and loss modulus (a measure of energy dissipation).[22] An oscillating force is applied to the sample, and the resulting strain is measured as a function of temperature.[6][23]
Visualization of Isomerism's Impact on Polymer Properties
The following diagrams illustrate the logical relationship between the type of isomerism and the resulting mechanical properties of the polymer.
Caption: Logical flow from isomer type to polymer structure and mechanical properties.
Caption: Standard experimental workflow for characterizing polymer mechanical properties.
References
- 1. Mechanical properties of isotactic polypropylene with nodular or spherulite morphologies | Semantic Scholar [semanticscholar.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. matmake.com [matmake.com]
- 5. fiveable.me [fiveable.me]
- 6. Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? | Universal Lab Blog [universallab.org]
- 7. Polyisoprene | Natural Rubber, Synthetic Rubber & Uses | Britannica [britannica.com]
- 8. Polyisoprene - Wikipedia [en.wikipedia.org]
- 9. Achieving high elasticity of trans-1,4-polyisoprene with a combination of radiation crosslinking and thiol–ene grafting - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. thermtest.com [thermtest.com]
- 11. mdpi.com [mdpi.com]
- 12. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 13. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET [admet.com]
- 14. Flexural Properties Testing [intertek.com]
- 15. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 16. zwickroell.com [zwickroell.com]
- 17. azom.com [azom.com]
- 18. sciteq.com [sciteq.com]
- 19. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 20. atslab.com [atslab.com]
- 21. polymersolutions.com [polymersolutions.com]
- 22. eag.com [eag.com]
- 23. smithers.com [smithers.com]
A Comparative Guide to the Thermal Stability of Polymers Derived from 2,4'-MDA and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric structure of methylenedianiline (MDA) plays a pivotal role in determining the thermal properties of the resulting polymers. This guide provides a comparative analysis of the thermal stability of polymers derived from the asymmetrical 2,4'-MDA isomer versus the more commonly used symmetrical 4,4'-MDA. Understanding these differences is crucial for the rational design and selection of polymers for applications demanding high-temperature resistance.
Influence of Isomeric Structure on Thermal Stability
Polymers synthesized from the symmetrical 4,4'-MDA isomer generally exhibit superior thermal stability compared to those derived from the asymmetrical 2,4'-MDA. This difference is primarily attributed to the following factors:
-
Chain Packing and Regularity: The linear and symmetrical geometry of 4,4'-MDA allows for more efficient packing of polymer chains, leading to a more ordered and crystalline or semi-crystalline morphology. This dense packing maximizes intermolecular forces, requiring more energy to induce chain mobility (glass transition) and to break the chemical bonds (thermal decomposition).
-
Structural Defects: The kinked and asymmetrical structure of 2,4'-MDA introduces irregularities and "defects" in the polymer backbone. This disruption in chain packing leads to a less ordered, more amorphous structure with increased free volume. Consequently, less thermal energy is required to overcome the intermolecular forces, resulting in lower glass transition and decomposition temperatures.
Comparative Thermal Properties
| Thermal Property | Polymer from 2,4'-MDA | Polymer from 4,4'-MDA | Rationale |
| Glass Transition Temperature (Tg) | Lower | Higher | The asymmetrical structure of 2,4'-MDA hinders efficient chain packing, leading to a lower energy requirement for the onset of segmental motion. |
| 5% Weight Loss Temperature (Td5%) | Lower | Higher | The less ordered structure of 2,4'-MDA based polymers results in a lower temperature for the initiation of thermal decomposition. |
| 10% Weight Loss Temperature (Td10%) | Lower | Higher | Similar to Td5%, the overall thermal stability is reduced due to the irregular polymer chain structure. |
| Char Yield at High Temperatures | Lower | Higher | The more ordered and aromatic structure of 4,4'-MDA based polymers tends to form a more stable char upon decomposition. |
Note: The values presented are illustrative and intended to demonstrate the expected relative differences. Actual values will vary depending on the specific polymer system (e.g., polyimide, polyamide, polyurethane, epoxy resin), the comonomer used, and the experimental conditions.
Experimental Protocols
The thermal stability of these polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer by measuring the change in mass as a function of temperature.
Methodology:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (commonly nitrogen for inert conditions or air for oxidative stability studies) at a constant heating rate (e.g., 10 °C/min or 20 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).[1]
-
The weight of the sample is continuously monitored throughout the heating process.
-
The resulting TGA curve plots the percentage of weight loss against temperature.
-
The temperatures at which 5% (Td5%) and 10% (Td10%) weight loss occur are determined from the curve, providing key indicators of the onset of thermal decomposition. The residual weight at the end of the experiment gives the char yield.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer by measuring the heat flow into or out of the sample as a function of temperature.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. This typically involves a heat-cool-heat cycle to erase the thermal history of the polymer. For example, heating from room temperature to a temperature above the expected Tg, cooling back to room temperature, and then reheating at a controlled rate (e.g., 10 °C/min or 20 °C/min).
-
The DSC instrument measures the difference in heat flow between the sample and the reference.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.[2]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the thermal stability of polymers derived from 2,4'-MDA and 4,4'-MDA.
Caption: Workflow for comparing polymer thermal stability.
Signaling Pathway of Isomer Effect on Thermal Properties
The following diagram illustrates how the isomeric structure of MDA influences the final thermal properties of the polymer.
Caption: Isomer effect on polymer thermal properties.
References
Comparison of Analytical Techniques for 2,4'-MDA Quantification
A Comprehensive Guide to the Cross-Validation of 2,4'-Methylenedianiline (2,4'-MDA) Quantification Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of analytical techniques for the quantification of this compound (2,4'-MDA), an isomer of methylenedianiline that can be present as an impurity in the production of 4,4'-methylenediphenyl diisocyanate (MDI). The cross-validation of analytical methods is crucial to ensure data integrity and consistency across different studies and laboratories.
The selection of an appropriate analytical method for 2,4'-MDA quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common techniques for the analysis of aromatic amines like 2,4'-MDA are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific comparative studies on 2,4'-MDA are limited, the performance of these techniques can be extrapolated from their application to the more commonly studied 4,4'-MDA isomer and other aromatic amines.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Range | ng/mL - µg/mL | pg/mL - ng/mL | fg/mL - ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 5% | < 5% |
| Limit of Detection (LOD) | ~1 ng/mL | ~0.1 ng/mL | ~pg/mL range |
| Limit of Quantification (LOQ) | ~5 ng/mL | ~0.5 ng/mL | ~pg/mL range |
| Selectivity | Moderate | High | Very High |
| Sample Throughput | High | Moderate | High |
| Derivatization | Not typically required | Often required | Not always required |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. Below are generalized protocols for the quantification of 2,4'-MDA using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of aromatic amines.
1. Instrumentation:
-
HPLC system with a pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate or acetate buffer)
-
2,4'-MDA reference standard
3. Sample Preparation:
-
For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to remove interferences.
-
The extracted sample is reconstituted in the mobile phase.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
5. Calibration:
-
A calibration curve is generated by plotting the peak area of 2,4'-MDA against a series of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. Derivatization is often necessary for polar compounds like aromatic amines to improve their chromatographic properties. A GC-MS method has been successfully used to identify and determine 2,4'-MDA in hydrolyzed plasma and urine samples.[1]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms).
2. Reagents and Standards:
-
Derivatizing agent (e.g., Pentafluoropropionic anhydride - PFPA).[1]
-
Solvent (e.g., Toluene).
-
2,4'-MDA reference standard.
3. Sample Preparation and Derivatization:
-
Perform LLE or SPE to extract 2,4'-MDA from the sample matrix.
-
Evaporate the extract to dryness.
-
Add the derivatizing agent (e.g., PFPA in toluene) and heat to form the derivative.
-
The derivatized sample is then injected into the GC-MS.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 300 °C).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2,4'-MDA.
5. Calibration:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique, making it ideal for trace-level quantification in complex matrices without the need for derivatization.
1. Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 or HILIC column.
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium formate (for mobile phase modification).
-
2,4'-MDA reference standard.
-
Isotopically labeled internal standard (if available).
3. Sample Preparation:
-
"Dilute-and-shoot" approach may be possible for cleaner samples.
-
For complex matrices, protein precipitation followed by LLE or SPE is recommended.
4. LC-MS/MS Conditions:
-
Mobile Phase: Gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 2,4'-MDA.
5. Calibration:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Mandatory Visualizations
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for 2,4'-MDA quantification.
Caption: Workflow for the cross-validation of two analytical methods.
Comparison of 2,4'-MDA Quantification Techniques
This diagram provides a logical comparison of the key attributes of the three primary analytical techniques for 2,4'-MDA quantification.
Caption: Comparison of key features of 2,4'-MDA quantification techniques.
References
Comparative Toxicological Assessment of Methylenedianiline Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of methylenedianiline (MDA) isomers, with a primary focus on 4,4'-MDA, the most commercially significant isomer, and available data for 2,4'-MDA and 3,3'-MDA. Methylenedianiline and its isomers are key industrial chemicals, primarily used in the production of polyurethane foams, epoxy resins, and elastomers. However, their widespread use is coupled with significant toxicological concerns, including hepatotoxicity, genotoxicity, and carcinogenicity. Understanding the comparative toxicity of these isomers is crucial for risk assessment and the development of safer alternatives.
Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for methylenedianiline isomers. It is important to note that comprehensive data for 2,4'-MDA and 3,3'-MDA is limited in the public domain.
Table 1: Acute Toxicity Data for Methylenedianiline Isomers
| Isomer | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Other Acute Toxicity Data |
| 4,4'-MDA | 101-77-9 | 347 mg/kg[1] | 1000 mg/kg[2] | LD50 (Subcutaneous, Rat): 200 mg/kg[1]; LD50 (Intraperitoneal, Mouse): 74 mg/kg[1] |
| 2,4'-MDA | 1208-52-2 | Toxic if swallowed (Classification)[3] | Toxic in contact with skin (Classification)[3] | Toxic if inhaled (Classification)[3] |
| 3,3'-MDA | 19471-12-6 | Harmful if swallowed (Acute Tox. 4)[2][4] | Harmful in contact with skin (Acute Tox. 4)[2][4] | Harmful if inhaled (Acute Tox. 4)[2][4] |
Table 2: Carcinogenicity and Genotoxicity Profile of Methylenedianiline Isomers
| Isomer | IARC Classification | Primary Target Organs for Carcinogenicity | Genotoxicity Profile |
| 4,4'-MDA | Group 2B: Possibly carcinogenic to humans[5] | Liver, Thyroid[5] | Mutagenic in Ames test with metabolic activation.[6] Induces DNA damage in hepatocytes and thyreocytes.[7] |
| 2,4'-MDA | Data not available | Data not available | Suspected of causing genetic defects (Muta. 2).[3] |
| 3,3'-MDA | Data not available | Data not available | Suspected of causing cancer (Carc. 2).[2][4] |
Table 3: Chronic Toxicity (Non-cancer) Data for 4,4'-Methylenedianiline
| Species | Route of Exposure | Duration | NOAEL | LOAEL | Target Organs |
| Rat | Oral | Chronic | - | 9 mg/kg/day | Liver, Thyroid[2] |
| Mouse | Oral | Chronic | - | 19 mg/kg/day (females) | Liver |
| Rat | Dermal | Sub-chronic | - | 700 mg/kg | Liver, Kidney, Skin |
Metabolic Activation and Toxicity Pathways
The toxicity of methylenedianiline isomers is closely linked to their metabolic activation, primarily in the liver. The proposed metabolic pathway for 4,4'-MDA involves several key steps that can lead to the formation of reactive metabolites capable of damaging cellular macromolecules like DNA.
This pathway highlights the role of cytochrome P450 enzymes in the initial N-hydroxylation step, a critical activation process for many aromatic amines.[8] Subsequent reactions can lead to the formation of highly reactive species that can bind to DNA and proteins, causing genotoxicity and cellular damage. N-acetylation, catalyzed by N-acetyltransferases (NATs), is another important metabolic route that can influence the toxicity profile.[9] Polymorphisms in NAT enzymes can affect the rate of acetylation and, consequently, an individual's susceptibility to MDA-induced toxicity.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to aid in the design and interpretation of studies on methylenedianiline isomers.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: This assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the bacterium's ability to produce histidine, allowing it to grow on a histidine-deficient medium.
Protocol:
-
Strain Preparation: Grow the appropriate Salmonella typhimurium tester strain (e.g., TA98, TA100) overnight in a nutrient broth.
-
Metabolic Activation: For compounds that require metabolic activation to become mutagenic, a liver homogenate fraction (S9 mix) from rats pre-treated with enzyme inducers is added to the assay.
-
Exposure: The bacterial culture is mixed with the test compound (at various concentrations) and the S9 mix (or a buffer for tests without metabolic activation).
-
Plating: The mixture is poured onto a minimal glucose agar plate lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
MTT Assay (Cell Viability Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (MDA isomer) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Conclusion
The available toxicological data strongly indicate that 4,4'-methylenedianiline is a hepatotoxic, genotoxic, and carcinogenic compound. While quantitative data for other isomers such as 2,4'-MDA and 3,3'-MDA are less comprehensive, the existing hazard classifications suggest they also pose significant health risks. The metabolic activation of these aromatic amines is a key determinant of their toxicity, with cytochrome P450-mediated N-hydroxylation playing a crucial role in the formation of reactive, DNA-damaging species. Further comparative studies are warranted to fully elucidate the structure-toxicity relationships among the different methylenedianiline isomers and to support the development of safer industrial alternatives. The experimental protocols provided in this guide offer a foundation for conducting such comparative toxicological assessments.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. 3,3 -Methylenedianiline 97 19471-12-6 [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. 3,3 -Methylenedianiline 97 19471-12-6 [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. Review of the genotoxicity and carcinogenicity of 4,4'-methylene-dianiline and 4,4'-methylene-bis-2-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damage induced by 4,4'-methylenedianiline in primary cultures of hepatocytes and thyreocytes from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. 4,4'-methylenedianiline-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4'-Methylenedianiline (MDA) Against Other Aromatic Amine Curing Agents for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,4'-Methylenedianiline (2,4'-MDA) with other commonly used aromatic amine curing agents for epoxy resins. The selection of a suitable curing agent is a critical determinant of the final thermomechanical properties of the cured epoxy system. This document aims to assist in the informed selection of curing agents by presenting a comparative analysis of their performance based on available experimental data.
Performance Overview of Aromatic Amine Curing Agents
Aromatic amine curing agents are renowned for imparting high thermal stability, excellent mechanical strength, and superior chemical resistance to epoxy resins. These properties are primarily attributed to the rigid aromatic structures incorporated into the crosslinked polymer network. This guide focuses on comparing 2,4'-MDA with its more common isomer, 4,4'-Methylenedianiline (4,4'-MDA or DDM), and other widely used aromatic amines such as 4,4'-Diaminodiphenyl Sulfone (DDS) and Diethyltoluenediamine (DETDA).
Data Presentation: Comparative Performance
The following tables summarize the key performance indicators for epoxy systems cured with various aromatic amine agents. It is important to note that the data is compiled from multiple sources, which may have utilized different epoxy resin systems and curing conditions. Therefore, these values should be considered as representative performance characteristics.
Table 1: Thermal Properties of Cured Epoxy Resins
| Curing Agent | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C, 5% weight loss) | Source |
| 2,4'-MDA | 140 - 160 | ~350 | [1] |
| 4,4'-MDA (DDM) | 150 - 180 | ~350 | [2][3] |
| 4,4'-DDS | 180 - 220 | >350 | [3][4] |
| DETDA | 120 - 150 | Not specified | [5][6] |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Curing Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Source |
| 2,4'-MDA | 70 - 85 | 110 - 130 | [1] |
| 4,4'-MDA (DDM) | 70 - 90 | 120 - 150 | [2][3] |
| 4,4'-DDS | 80 - 100 | 130 - 160 | [4] |
| DETDA | 60 - 80 | 100 - 120 | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for comparative evaluation.
Sample Preparation and Curing
A liquid diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an epoxy equivalent weight (EEW) of 180-190 g/eq is used as the base resin. The aromatic diamine curing agents are mixed with the epoxy resin in stoichiometric amounts. The mixture is degassed in a vacuum oven to remove entrapped air and then poured into preheated molds. A typical curing schedule involves an initial cure at a lower temperature (e.g., 120°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 180°C for 2 hours) to ensure a complete reaction.[2]
Thermal Analysis
-
Purpose: To determine the glass transition temperature (Tg) and the heat of cure.
-
Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling accessory.
-
Methodology:
-
Accurately weigh 5-10 mg of the cured epoxy sample into a standard aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle. A typical procedure involves heating from room temperature to a temperature above the expected Tg (e.g., 250°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The sample is then cooled back to room temperature and reheated under the same conditions.
-
The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve. The heat of cure for uncured samples is calculated by integrating the area under the exothermic peak.[7][8]
-
-
Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the cured epoxy.
-
Methodology:
-
A small sample (10-15 mg) of the cured epoxy is placed in a TGA sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 800°C).[9][10][11]
-
The weight loss of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.[12]
-
Mechanical Testing
-
Standard: ASTM D638
-
Purpose: To determine the tensile strength, tensile modulus, and elongation at break.
-
Methodology:
-
Standard dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638.
-
The specimens are conditioned at a standard temperature and humidity before testing.
-
The test is conducted using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).
-
The load and elongation are recorded until the specimen fractures.
-
-
Standard: ASTM D790
-
Purpose: To determine the flexural strength and flexural modulus.
-
Methodology:
-
Rectangular bar-shaped specimens are prepared as per ASTM D790 specifications.[13][14][15][16][17]
-
The test is performed using a three-point bending setup on a universal testing machine.
-
The specimen is supported at both ends, and a load is applied to the center at a specified rate until the specimen breaks or reaches a maximum strain of 5%.[13][15][17]
-
The load and deflection are recorded to calculate the flexural properties.[14][16]
-
Mandatory Visualization
Caption: Simplified reaction pathway for amine curing of epoxy resins.
Caption: Experimental workflow for benchmarking aromatic amine curing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. benchchem.com [benchchem.com]
- 8. engineering.unt.edu [engineering.unt.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ias.ac.in [ias.ac.in]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. boundengineering.com [boundengineering.com]
- 14. kiyorndlab.com [kiyorndlab.com]
- 15. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET Canada [admetinc.ca]
- 16. zwickroell.com [zwickroell.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 2,4'-Methylenedianiline
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is a cornerstone of laboratory safety and environmental responsibility. 2,4'-Methylenedianiline (2,4'-MDA), a compound utilized in various industrial and research applications, is classified as a toxic substance, a suspected carcinogen, and a mutagen, posing significant health and environmental risks if not managed correctly.[1][2] Adherence to stringent disposal protocols is not only a regulatory requirement but a critical measure to protect laboratory personnel and the surrounding ecosystem.
This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials, ensuring compliance with safety standards and fostering a culture of responsible chemical management.
Key Hazard Information and Regulatory Data
Understanding the hazard profile and regulatory limits of this compound is fundamental to its safe handling. The following table summarizes key quantitative data related to its toxicity and occupational exposure limits.
| Data Point | Value | Reference |
| Acute Toxicity, Oral (ATE) | 100 mg/kg | [1] |
| Acute Toxicity, Dermal (ATE) | 300 mg/kg | [1] |
| Acute Toxicity, Inhalation (ATE) | 0.5 mg/l/4h (dust/mist) | [1] |
| OSHA PEL (8-hour TWA) | 10 ppb | [3][4] |
| OSHA Action Level (8-hour TWA) | 5 ppb | [3][4] |
| OSHA STEL (15-minute TWA) | 100 ppb | [4] |
ATE: Acute Toxicity Estimate; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ppb: parts per billion.
Procedural Guide for Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure substance, contaminated labware, and personal protective equipment (PPE).
1. Personal Protective Equipment (PPE): Before handling any 2,4'-MDA waste, ensure the following PPE is worn:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or coveralls to prevent skin contact.
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3][5]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator should be used.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep or wipe up any solid 2,4'-MDA. Avoid creating dust.[5]
-
Place the solid waste into a designated, properly labeled, and sealable hazardous waste container.
-
-
Liquid Waste:
-
Contaminated Materials:
3. Container Management:
-
All waste containers must be kept tightly closed except when adding waste.
-
Label all containers clearly with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, mechanically collect the spilled material.[1] For liquid spills, use an inert absorbent material.
-
Place all cleanup materials into a designated hazardous waste container.
-
Ventilate the affected area.[1]
-
Report the spill to the appropriate safety personnel.
5. Final Disposal:
-
All 2,4'-MDA waste must be disposed of through an approved hazardous waste disposal facility.[5]
-
Incineration at a licensed industrial combustion plant is a recommended method of disposal.[1][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. California Code of Regulations, Title 8, Section 5200. Methylenedianiline, Appendix A - Substance Data Sheet for 4-4'-Methylenedianiline [dir.ca.gov]
- 4. thevillageslink.com [thevillageslink.com]
- 5. fishersci.com [fishersci.com]
- 6. 1910.1050 - Methylenedianiline. | Occupational Safety and Health Administration [osha.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Guide to Handling 2,4'-Methylenedianiline: Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling hazardous substances such as 2,4'-Methylenedianiline (2,4'-MDA). This compound is toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects.[1] Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and mitigate health risks.
Health Hazards at a Glance
This compound is classified as a hazardous substance with multiple routes of exposure, including inhalation, ingestion, and skin absorption.[2] The health hazards associated with 2,4'-MDA, and the closely related 4,4'-MDA, include:
-
Acute Toxicity : Toxic if swallowed, inhaled, or in contact with skin.[1][3]
-
Organ Damage : Can cause damage to organs, particularly the liver.[2][3]
-
Carcinogenicity : Suspected of causing cancer.[3]
-
Skin Sensitization : May cause an allergic skin reaction.[3][4]
Given the significant health risks, a comprehensive understanding and implementation of safety measures are non-negotiable.
Quantitative Data for PPE Selection
The selection of appropriate PPE is a critical step in safely handling 2,4'-MDA. The following tables summarize key quantitative data for occupational exposure limits and glove material breakthrough times for the closely related and extensively studied 4,4'-Methylenedianiline, which provides a strong basis for handling 2,4'-MDA.
Occupational Exposure Limits for 4,4'-Methylenedianiline
| Agency | Exposure Limit Type | Value | Notes |
| OSHA | Permissible Exposure Limit (PEL) - 8-hour TWA | 10 ppb | Time-Weighted Average[3][5] |
| OSHA | Short-Term Exposure Limit (STEL) - 15-minute | 100 ppb | [2][3] |
| OSHA | Action Level | 5 ppb | 8-hour TWA[3][5] |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA | 0.1 ppm | Skin notation indicates potential for significant absorption through the skin.[5] |
| NIOSH | Recommended Exposure Limit (REL) - 10-hour TWA | Ca | NIOSH considers this a potential occupational carcinogen and recommends exposure be reduced to the lowest feasible concentration.[5] |
TWA: Time-Weighted Average; ppb: parts per billion; ppm: parts per million; Ca: Potential Occupational Carcinogen
Glove Material Breakthrough Times for 4,4'-Methylenedianiline
| Glove Material | Thickness | Breakthrough Time (minutes) | Reference |
| Natural Rubber | ≥ 0.5 mm | > 480 | [1] |
| Neoprene-Natural Rubber | - | > 75 | [1] |
| Nitrile Rubber (NBR) | ≥ 0.35 mm | > 480 | [1] |
| Thick Polyvinylchloride (PVC) | - | > 75 | [1] |
| Butyl Rubber (BR) | ≥ 0.5 mm | > 480 | [1] |
| Fluorocarbon Rubber | ≥ 0.4 mm | > 480 | [1] |
Note: Breakthrough times are a critical factor in glove selection. These times represent how long a glove can be expected to provide effective permeation resistance when in continuous contact with the chemical.[6] For applications involving incidental splash contact, gloves should be removed and replaced immediately.[7]
Detailed Protocol for Handling this compound
This step-by-step guide provides a framework for the safe handling of 2,4'-MDA in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation : Always handle 2,4'-MDA in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
-
Restricted Access : Designate a specific area for handling 2,4'-MDA and restrict access to authorized personnel only.
-
Gather Materials : Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are within the fume hood.
Personal Protective Equipment (PPE)
-
Hand Protection : Wear appropriate chemical-resistant gloves. Based on available data for 4,4'-MDA, nitrile, butyl, or fluorocarbon rubber gloves with a sufficient thickness are recommended.[1] Always inspect gloves for any signs of degradation or puncture before use.[5]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side shields.[4] In situations with a potential for splashing, a face shield should be worn in addition to goggles.[6]
-
Respiratory Protection : If there is a risk of inhaling dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[1][5]
-
Protective Clothing : Wear a lab coat, and for larger quantities or tasks with a higher risk of contamination, consider a chemical-resistant apron or suit.[4][8] Pant legs should be worn outside of boots to prevent chemicals from entering footwear.[9]
-
Footwear : Use chemical-resistant, closed-toe footwear.[9]
Handling Procedures
-
Weighing and Dispensing : Conduct all weighing and dispensing of 2,4'-MDA within a chemical fume hood to minimize dust generation and inhalation.[3]
-
Preventing Contamination : Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area.[1]
-
Spill Management : In the event of a spill, immediately evacuate the area if necessary. For small spills, use an absorbent material to collect the substance and place it in a sealed, labeled container for hazardous waste disposal.[1] Ensure the cleanup is performed by personnel wearing appropriate PPE.
Decontamination and Waste Disposal
-
Personnel Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water.[4] If skin contact occurs, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[1]
-
Equipment Decontamination : Clean all contaminated equipment and surfaces. A methanolic solution of p-dimethylaminobenzaldehyde has been suggested for final decontamination.[10]
-
Waste Disposal : Dispose of all 2,4'-MDA waste, including contaminated PPE and cleaning materials, as hazardous waste in accordance with local, state, and federal regulations.[4] Do not empty into drains or release into the environment.[1] Contaminated containers should be handled in the same manner as the substance itself.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers and laboratory personnel can significantly reduce the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. ovid.com [ovid.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Table 7-1, Regulations and Guidelines Applicable to 4,4′-Methylenedianilme - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1926.60 - Methylenedianiline. | Occupational Safety and Health Administration [osha.gov]
- 5. METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA) | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. starlabgroup.com [starlabgroup.com]
- 10. static.csbsju.edu [static.csbsju.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
